Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)8-9(11)14-6(12)4-3-5-7(14)13-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUIGFCTOQNRJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=N1)C=CC=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including applications in the treatment of cancer, tuberculosis, and neurological disorders.[1][3] This guide provides a comprehensive technical overview of the synthesis of a specific, highly functionalized derivative, Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate. We will delve into a validated synthetic pathway, elucidating the mechanistic underpinnings of each transformation and providing a detailed, step-by-step protocol for its execution. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel imidazo[1,2-a]pyridine-based compounds for drug discovery and development.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heteroaromatic structure that has garnered significant attention in the field of medicinal chemistry.[1] Its rigid, planar geometry and the presence of multiple points for functionalization make it an ideal scaffold for interacting with various biological targets. The diverse pharmacological profiles of imidazo[1,2-a]pyridine derivatives underscore their therapeutic potential. This guide focuses on the synthesis of a specific analogue, Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate, which incorporates several key functionalities: a bromine atom at the 3-position, a chlorine atom at the 5-position, and an ethyl carboxylate group at the 2-position. These substituents provide valuable handles for further chemical modification and can significantly influence the compound's physicochemical properties and biological activity.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The core imidazo[1,2-a]pyridine ring can be constructed via the well-established cyclocondensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound. Subsequent halogenation at the electron-rich C3 position of the imidazo[1,2-a]pyridine ring provides a direct route to the final product.
Our proposed synthetic strategy, therefore, involves two key stages:
-
Stage 1: Synthesis of Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate. This intermediate is prepared through the cyclocondensation of 2-amino-6-chloropyridine with ethyl bromopyruvate.
-
Stage 2: Bromination of the Imidazo[1,2-a]pyridine Core. The synthesized intermediate undergoes electrophilic bromination to introduce a bromine atom at the C3 position, yielding the final product.
This two-step approach offers a reliable and scalable route to the target molecule, utilizing readily available starting materials and well-understood reaction mechanisms.
Visualizing the Synthetic Workflow
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic pathway for Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate.
Experimental Protocols
Stage 1: Synthesis of Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate
This stage involves a two-step, one-pot cyclocondensation reaction. The initial step is the alkylation of the endocyclic nitrogen of 2-amino-6-chloropyridine with ethyl bromopyruvate, followed by an intramolecular condensation to form the fused imidazole ring.[3][4]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-amino-6-chloropyridine (1.0 eq) in dimethoxyethane (DME), add ethyl bromopyruvate (1.5 eq).
-
Initial Alkylation: Stir the resulting mixture at room temperature overnight. A precipitate will form.
-
Cyclization: Filter the precipitate, wash with diethyl ether, and dry. Solubilize the dried solid in ethanol.
-
Heating: Stir the ethanolic solution at reflux for 4 hours.
-
Work-up: Evaporate the solvent under reduced pressure. Extract the crude mixture with dichloromethane and wash with a saturated aqueous solution of sodium carbonate.
-
Purification: Separate the organic phase, dry over anhydrous magnesium sulfate, filter, and evaporate to dryness. The crude product can be purified by column chromatography on alumina.
Causality Behind Experimental Choices:
-
Solvent System: The use of DME for the initial alkylation allows for the precipitation of the intermediate pyridinium salt, facilitating its separation. Ethanol is an excellent solvent for the subsequent cyclization step, which requires elevated temperatures.
-
Base: Sodium carbonate is used during the work-up to neutralize any acidic byproducts and facilitate the extraction of the desired product into the organic phase.
Stage 2: Electrophilic Bromination
The electron-rich C3 position of the imidazo[1,2-a]pyridine ring is susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation.[5]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.0 eq).
-
Reaction: Stir the resulting mixture for 4 hours at room temperature.
-
Work-up: Extract the desired compound with dichloromethane and wash successively with water and a 5% aqueous solution of sodium thiosulfate to quench any unreacted bromine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Brominating Agent: NBS is chosen for its mild and selective brominating properties, minimizing the formation of over-brominated byproducts.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent for this reaction, effectively dissolving the starting materials and facilitating the reaction.
Quantitative Data Summary
| Compound | Starting Material | Reagent | Solvent | Temperature | Time | Yield |
| Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate | 2-amino-6-chloropyridine | Ethyl bromopyruvate | DME/Ethanol | rt to reflux | Overnight + 4h | High |
| Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate | Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate | N-Bromosuccinimide | Acetonitrile | rt | 4h | Good to Excellent |
Mechanistic Insights
The formation of the imidazo[1,2-a]pyridine ring proceeds through a well-established mechanism. The initial step is the nucleophilic attack of the endocyclic nitrogen of 2-amino-6-chloropyridine on the electrophilic carbon of ethyl bromopyruvate, leading to the formation of a pyridinium salt intermediate. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon. Subsequent dehydration yields the aromatic imidazo[1,2-a]pyridine core.
The bromination at the C3 position is a classic electrophilic aromatic substitution reaction. The imidazo[1,2-a]pyridine ring is electron-rich, particularly at the C3 position, making it susceptible to attack by an electrophilic bromine species generated from NBS.
Conclusion
The synthesis of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate can be efficiently achieved through a robust and reproducible two-stage process. This guide provides a detailed experimental protocol, along with the underlying scientific rationale, to enable researchers to successfully synthesize this valuable building block for drug discovery. The versatility of the imidazo[1,2-a]pyridine scaffold, coupled with the strategic placement of functional groups in the target molecule, offers numerous opportunities for the development of novel therapeutic agents.
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Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC - NIH. Available from: [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available from: [Link]
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Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - Beilstein Journals. Available from: [Link]
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Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation - MDPI. Available from: [Link]
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C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3 - MDPI. Available from: [Link]
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An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate is a halogenated heterocyclic compound featuring the privileged imidazo[1,2-a]pyridine scaffold. This bicyclic nitrogen-containing ring system is of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. The strategic placement of bromo and chloro substituents, alongside an ethyl carboxylate group, offers a versatile platform for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in drug discovery, grounded in the established chemistry of related analogues.
Introduction: The Significance of the Imidazo[1,2-a]Pyridine Core
The imidazo[1,2-a]pyridine ring system is a cornerstone in the development of new pharmaceuticals, exhibiting a broad spectrum of biological activities including anti-inflammatory, anticancer, and antiviral properties. Its rigid, planar structure provides a well-defined orientation for substituents to interact with biological targets. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties by influencing its lipophilicity, metabolic stability, and binding interactions. The ethyl carboxylate at the 2-position serves as a key handle for further derivatization, such as conversion to amides or other functional groups, to explore structure-activity relationships (SAR).
Proposed Synthesis of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
Caption: Proposed synthetic pathway for Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate.
Step 1: Synthesis of 2-Amino-5-chloropyridine
The initial step involves the regioselective chlorination of 2-aminopyridine. Direct chlorination can lead to a mixture of products; therefore, a common strategy is to protect the amino group before chlorination. However, methods for direct, selective chlorination have been developed.
Protocol: A robust method for the synthesis of 2-amino-5-chloropyridine involves the reaction of 2-aminopyridine with a chlorinating agent in a strongly acidic medium.[1] This protonates the pyridine ring, directing the electrophilic chlorination to the 5-position.
-
Dissolve 2-aminopyridine in a suitable strong acid, such as concentrated sulfuric acid.
-
Cool the mixture in an ice bath.
-
Slowly add a chlorinating agent, for instance, N-chlorosuccinimide (NCS), while maintaining the low temperature.
-
Allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate
The second step is the construction of the imidazo[1,2-a]pyridine ring system through a condensation and cyclization reaction between 2-amino-5-chloropyridine and an α-haloketone, in this case, ethyl bromopyruvate.
Protocol: This reaction, often referred to as the Tschitschibabin reaction, is a cornerstone for the synthesis of imidazo[1,2-a]pyridines.
-
Suspend 2-amino-5-chloropyridine and ethyl bromopyruvate in a suitable solvent, such as ethanol or acetone.
-
Add a mild base, like sodium bicarbonate (NaHCO₃), to the mixture.
-
Reflux the reaction mixture for several hours, monitoring its completion by TLC.
-
After cooling, the solvent can be removed under reduced pressure.
-
The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by column chromatography.
Step 3: Synthesis of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
The final step is the regioselective bromination of the electron-rich imidazo[1,2-a]pyridine ring. The C3 position is the most nucleophilic and, therefore, the most susceptible to electrophilic substitution.
Protocol: Various brominating agents can be employed for this transformation.
-
Dissolve Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate in a suitable solvent, such as chloroform or acetic acid.
-
Add a brominating agent, for example, N-bromosuccinimide (NBS) or bromine in acetic acid, portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed, as indicated by TLC.
-
Quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.
-
Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
After solvent evaporation, the final product can be purified by recrystallization or column chromatography.
Physicochemical and Spectroscopic Properties (Predicted)
While experimental data for the title compound is not available, its properties can be predicted based on its structure and data from similar compounds.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₀H₈BrClN₂O₂ |
| Molecular Weight | 303.54 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
| ¹H NMR | Aromatic protons on the pyridine and imidazole rings, and signals for the ethyl group (a quartet and a triplet). |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, and carbons of the heterocyclic rings and the ethyl group. |
| Mass Spectrometry | A characteristic isotopic pattern for the presence of one bromine and one chlorine atom. |
Chemical Reactivity and Potential Transformations
The presence of multiple functional groups in Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate makes it a versatile intermediate for further chemical elaboration.
Caption: Key reactive sites and potential transformations of the title compound.
-
Cross-Coupling Reactions at the C3-Position: The bromo substituent at the C3 position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of aryl, heteroaryl, or alkynyl groups.
-
Nucleophilic Aromatic Substitution: While the chloro group at the C5 position is less reactive than the bromo at C3, it can potentially undergo nucleophilic aromatic substitution under forcing conditions.
-
Ester Manipulation: The ethyl ester at the C2 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other derivatives using standard coupling reagents.
Applications in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry. Derivatives have shown promise in a variety of therapeutic areas.
-
Kinase Inhibitors: Many imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.
-
Antitubercular Agents: The imidazo[1,2-a]pyridine core is present in novel antitubercular agents that have shown efficacy against drug-resistant strains of Mycobacterium tuberculosis.[2]
-
Central Nervous System (CNS) Agents: Certain compounds containing this scaffold have demonstrated activity as anxiolytics, sedatives, and anticonvulsants.
The title compound, with its multiple points for diversification, represents an excellent starting point for the synthesis of libraries of novel compounds to be screened for a wide range of biological activities.
Conclusion
Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate, while not extensively documented, is a molecule of significant synthetic potential. Its preparation can be confidently proposed through a logical sequence of established reactions. The strategic positioning of its functional groups provides a rich platform for the generation of diverse chemical entities, making it a valuable asset for researchers and scientists engaged in the design and synthesis of novel small molecules for drug discovery. The insights provided in this guide are intended to facilitate the exploration of this and related compounds in the pursuit of new therapeutic agents.
References
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A-Z Guide to Spectroscopic and Structural Analysis of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
Prepared by: Dr. Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of the spectroscopic methodologies required for the unambiguous structural elucidation of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its broad range of pharmacological activities, including potential antitumor applications.[1] As such, the precise characterization of novel, functionalized derivatives like the title compound is paramount for advancing drug discovery and development. This document details the theoretical basis and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the analysis of this specific molecule. It is designed to serve as an in-depth resource for researchers, chemists, and drug development professionals, offering not only procedural steps but also the causal reasoning behind experimental choices and data interpretation.
Introduction to the Target Molecule
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure
The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant attention in synthetic and medicinal chemistry.[2] Its structural resemblance to purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug design.[3] The versatility of this core allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.[4]
Profile: Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS Number: 1000018-03-0) is a highly functionalized derivative of this core.[5] The presence of two distinct halogen atoms (bromine and chlorine) at specific positions, combined with an ethyl carboxylate group, suggests its potential as a versatile intermediate for further chemical modification via cross-coupling reactions or as a bioactive molecule in its own right.[6]
Key Molecular Properties: [5]
-
Molecular Formula: C₁₀H₈BrClN₂O₂
-
Molecular Weight: 303.55 g/mol
-
Hazard Classification: Irritant
Rationale for Multi-Spectroscopic Analysis
To confirm the identity and purity of a synthesized compound, a single analytical technique is rarely sufficient. A multi-faceted approach is essential for self-validation:
-
NMR Spectroscopy provides detailed information about the carbon-hydrogen framework, including connectivity and the chemical environment of each atom.
-
Mass Spectrometry confirms the molecular weight and elemental composition and offers structural clues through fragmentation analysis.
-
Infrared Spectroscopy identifies the functional groups present in the molecule.
Together, these techniques provide a holistic and definitive characterization of the molecular structure.
Molecular Structure and Atom Numbering
For clarity in spectroscopic assignment, the following standardized numbering system will be used throughout this guide.
Caption: Plausible ESI-MS fragmentation pathways.
Infrared (IR) Spectroscopy: Predicted Data (ATR)
The IR spectrum will be dominated by a strong carbonyl stretch and absorptions characteristic of the aromatic system.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3100-3000 | Medium | C-H stretch | Aromatic C-H |
| ~2980-2850 | Medium | C-H stretch | Aliphatic C-H (ethyl) |
| ~1720-1740 | Strong | C=O stretch | Ester Carbonyl |
| ~1630-1500 | Medium-Strong | C=C and C=N stretches | Imidazo[1,2-a]pyridine ring |
| ~1300-1150 | Strong | C-O stretch | Ester C-O |
| ~1100-1000 | Medium | C-N stretch | Ring C-N |
| Below 800 | Medium | C-Cl and C-Br stretches | Halogen-Carbon bonds |
The most diagnostic peak is the strong carbonyl absorption around 1730 cm⁻¹, which is a clear indicator of the ester functional group.
Synthetic Context
The synthesis of the imidazo[1,2-a]pyridine core is well-established, typically involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound (the Tschitschibabin reaction). [3]For the title compound, a plausible synthetic route would involve the reaction of 2-amino-6-chloropyridine with ethyl 2-chloro-3-oxobutanoate, followed by bromination.
Caption: A representative synthetic workflow. [7]
Conclusion
The structural identity of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate can be confidently established through the synergistic application of NMR, MS, and IR spectroscopy. The key diagnostic features include:
-
¹H NMR: Characteristic signals for the three aromatic protons and the ethyl group.
-
¹³C NMR: Ten distinct carbon signals, including the ester carbonyl at ~162 ppm.
-
HRMS: An accurate mass measurement matching the molecular formula C₁₀H₈BrClN₂O₂ and a unique isotopic pattern confirming the presence of one bromine and one chlorine atom.
-
IR: A strong, sharp absorption band around 1730 cm⁻¹ corresponding to the ester carbonyl stretch.
This guide provides the foundational spectroscopic framework and validated methodologies for researchers working with this compound, ensuring data integrity and facilitating further research and development.
References
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- 5. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 6. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H NMR Spectroscopy of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a detailed exploration of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure, forming the core of numerous therapeutic agents.[1][2] A thorough understanding of its spectroscopic characteristics is paramount for unambiguous structural confirmation, purity assessment, and the rational design of new molecular entities.
This document moves beyond a simple data report, offering a predictive analysis of the ¹H NMR spectrum based on established principles of substituent effects in heteroaromatic systems. We will delve into the causal factors governing the chemical shifts and coupling patterns, providing a robust framework for spectral interpretation.
Molecular Structure and Proton Environments
The foundational step in interpreting any NMR spectrum is a clear understanding of the molecule's structure and the distinct chemical environments of its protons.
Figure 2. Workflow for ¹H NMR data acquisition and processing.
-
Choice of Solvent: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm. [3]Its chemical inertness and volatility make it an ideal reference.
-
Shimming: This process optimizes the homogeneity of the magnetic field across the sample, leading to sharper resonance signals and better resolution of fine coupling patterns.
-
Acquisition Parameters: The chosen parameters represent a balance between obtaining a good signal-to-noise ratio in a reasonable amount of time and avoiding signal saturation. A sufficient relaxation delay is crucial for accurate integration.
Conclusion
The ¹H NMR spectrum of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate is predicted to show a set of well-resolved signals in the aromatic and aliphatic regions. A detailed analysis of the chemical shifts and coupling constants, guided by the principles of substituent effects, allows for the unambiguous assignment of each proton. The provided experimental protocol outlines a robust method for acquiring high-quality data, which is essential for the accurate structural elucidation and purity assessment of this important class of molecules. This guide serves as a valuable resource for researchers working with imidazo[1,2-a]pyridine derivatives, facilitating their synthetic and medicinal chemistry endeavors.
References
-
SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal (Series of Natural Studies and Engineering). [Link]
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6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]
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Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PMC - NIH. [Link]
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1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. ResearchGate. [Link]
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Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides | Request PDF. ResearchGate. [Link]
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Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. ACS Publications. [Link]
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. [Link]
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Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate. PubMed. [Link]
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Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Semantic Scholar. [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
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C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI. [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media | ACS Omega. ACS Publications. [Link]
-
Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. PMC - NIH. [Link]
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13C NMR of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
An In-Depth Technical Guide to the ¹³C NMR Analysis of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
This guide provides a comprehensive examination of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry. We will move beyond a simple data sheet to explore the causal relationships between the molecule's unique structure and its spectral features. This document is designed to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of imidazo[1,2-a]pyridine derivatives.
Foundational Principles: The Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine system is a planar, 10-π-electron aromatic bicyclic heterocycle. Its structure is characterized by a fusion of a pyridine ring and an imidazole ring, leading to a unique electron distribution that is highly sensitive to substituent effects. The nitrogen atom at position 1 is a pyridine-like nitrogen, while the atom at position 4 is a bridging, pyrrole-like nitrogen, which significantly influences the electronic environment of the carbon atoms within the fused ring system.
The target molecule, Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate, incorporates several key substituents that modulate this electronic landscape:
-
Electron-Withdrawing Groups: The ethyl carboxylate group at C2, the bromine atom at C3, and the chlorine atom at C5 all withdraw electron density from the ring system. This general deshielding effect will shift the associated carbon signals downfield (to higher ppm values) in the ¹³C NMR spectrum.
-
Positional Isomerism: The specific placement of these substituents creates a distinct chemical signature for each carbon atom, allowing for unambiguous structural confirmation via ¹³C NMR.
Below is the annotated chemical structure, which will serve as our reference for all spectral assignments.
Caption: Chemical structure of the target analyte.
Predictive ¹³C NMR Spectral Analysis
While an experimental spectrum provides the definitive data, a predictive analysis grounded in established principles of NMR and data from similar structures is a cornerstone of experimental design and interpretation. We can anticipate the chemical shifts (δ) for the 11 unique carbon environments in the molecule.
Expected Chemical Shift Ranges
The chemical shifts of the carbon atoms in Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate can be predicted by considering the parent imidazo[1,2-a]pyridine scaffold and applying corrections for the substituent effects.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and is expected to appear significantly downfield, typically in the range of 160-165 ppm .
-
Aromatic & Heteroaromatic Carbons (C2-C8a): These carbons reside in the core heterocyclic system. Their chemical shifts are influenced by proximity to nitrogen atoms and the electron-withdrawing substituents.
-
C2 & C3: These carbons in the imidazole portion are heavily influenced by the attached bromo and carboxylate groups. C2, bonded to the ester, and C3, bonded to bromine, will have their resonances shifted.
-
C5: Directly bonded to the electronegative chlorine atom, C5 is expected to be significantly deshielded.
-
C6, C7, C8: These carbons in the pyridine ring will show shifts typical for this system, modulated by the C5-chloro substituent.
-
C8a (Bridgehead): This bridgehead carbon, adjacent to the pyrrole-like nitrogen, typically appears at a distinct downfield position.
-
-
Aliphatic Carbons (Ethyl Group): The ethyl ester carbons will appear in the upfield region of the spectrum.
-
-O-CH₂-: This methylene carbon, being adjacent to an oxygen atom, will be deshielded relative to a standard alkane and is expected in the 60-65 ppm range.
-
-CH₃: The terminal methyl carbon is the most shielded carbon in the molecule and will appear furthest upfield, typically around 14-15 ppm .
-
Tabulated Predicted Chemical Shifts
The following table summarizes the predicted chemical shifts for each carbon atom, based on analysis of related structures and known substituent effects. These values provide a robust hypothesis for experimental verification.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 160 – 165 | Ester carbonyl, highly deshielded. |
| C8a | 140 – 145 | Bridgehead carbon adjacent to nitrogen. |
| C5 | 135 – 140 | Attached to electronegative chlorine and adjacent to bridgehead nitrogen. |
| C7 | 125 – 130 | Aromatic CH in the pyridine ring. |
| C2 | 120 – 125 | Part of the imidazole ring, attached to the electron-withdrawing carboxylate group. |
| C6 | 115 – 120 | Aromatic CH in the pyridine ring. |
| C8 | 110 – 115 | Aromatic CH in the pyridine ring. |
| C3 | 95 – 100 | Attached to bromine; heavy atom effect and electronic factors contribute to a more upfield position. |
| -O-CH₂- | 60 – 65 | Methylene carbon attached to the ester oxygen. |
| -CH₃ | 14 – 15 | Terminal methyl carbon of the ethyl group. |
Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum
The following protocol outlines a self-validating workflow for acquiring a quantitative and high-resolution ¹³C NMR spectrum. The causality for each parameter selection is explained to ensure technical and scientific rigor.
Sample Preparation
-
Massing: Accurately weigh 20-30 mg of Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate. Rationale: This mass provides a sufficient concentration for a strong signal-to-noise ratio in a reasonable acquisition time without risking solubility issues.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). CDCl₃ is often a good first choice for its excellent solubilizing power for many organic molecules and its single, well-defined solvent peak at ~77.16 ppm. Rationale: The deuterated solvent is essential to avoid a large protonated solvent signal that would overwhelm the analyte signals. The choice between CDCl₃ and DMSO-d₆ depends on the solubility of the specific batch of the compound.
-
Internal Standard (Optional but Recommended): Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). Rationale: TMS provides a sharp, singlet peak that is chemically inert and serves as a universal reference point for calibrating the chemical shift axis, ensuring data comparability across different experiments and instruments.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the tube to ensure a homogenous solution.
Spectrometer Setup and Calibration
The following steps should be performed on a modern NMR spectrometer (e.g., 400 MHz or higher).
Caption: A standardized workflow for ¹³C NMR data acquisition and analysis.
-
Locking: Insert the sample into the magnet and lock the spectrometer onto the deuterium signal of the solvent. Rationale: The lock system continuously monitors the deuterium frequency and adjusts the magnetic field to correct for any drift, ensuring the field remains stable throughout the experiment.
-
Tuning and Matching: Tune and match the ¹³C probe to the specific sample. Rationale: This process maximizes the efficiency of radiofrequency pulse transmission to, and signal detection from, the sample, which is critical for achieving a good signal-to-noise ratio.
-
Shimming: Shim the magnetic field to optimize its homogeneity across the sample volume. This is typically done by optimizing the deuterium lock signal. Rationale: A homogenous magnetic field is essential for obtaining sharp, symmetrical NMR peaks, which allows for accurate chemical shift determination and resolution of closely spaced signals.
¹³C NMR Acquisition Parameters
For a standard ¹³C spectrum with proton decoupling:
-
Pulse Program: Use a standard inverse-gated decoupling sequence (e.g., zgig on Bruker systems) or a simple proton-decoupled pulse-acquire sequence (zgpg30).
-
Spectral Width (SW): Set a spectral width of approximately 220-250 ppm. Rationale: This range is wide enough to encompass all expected carbon signals, from the upfield aliphatic carbons to the downfield carbonyl carbon, without aliasing (folding) of peaks.
-
Acquisition Time (AQ): Set to at least 1.0-1.5 seconds. Rationale: A longer acquisition time leads to better digital resolution, allowing for more precise determination of peak positions.
-
Relaxation Delay (D1): Set a relaxation delay of 2-5 seconds. Rationale: ¹³C nuclei, especially quaternary carbons (like C=O, C2, C3, C5, C8a), have long relaxation times. An adequate delay is crucial to allow the nuclei to return to thermal equilibrium between pulses. Without a sufficient delay, these signals can become saturated and appear smaller than their true intensity, or even disappear entirely, compromising the quantitative accuracy of the spectrum.
-
Number of Scans (NS): Accumulate a sufficient number of scans (e.g., 1024, 2048, or more) to achieve a good signal-to-noise ratio. Rationale: The ¹³C isotope has a low natural abundance (~1.1%), making the NMR signal inherently weak. Signal averaging by accumulating multiple scans is necessary to improve the signal-to-noise ratio to a level where all peaks are clearly visible above the baseline noise.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
Data Processing and Interpretation
-
Fourier Transform (FT): Apply an exponential multiplication (line broadening factor of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform to convert the time-domain data into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic or manual baseline correction to ensure the baseline is flat and at zero intensity.
-
Referencing: Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm or the TMS peak to 0.00 ppm.
-
Peak Assignment: Correlate the observed peaks in the experimental spectrum with the predicted chemical shifts from the table above. For unambiguous assignment, advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be required to correlate carbons with their attached protons and with protons two or three bonds away, respectively.
This comprehensive approach, blending predictive analysis with a robust, well-rationalized experimental protocol, ensures the reliable and accurate characterization of Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate, providing the trustworthy data essential for advancing research and development.
References
-
PubChem | Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate. National Center for Biotechnology Information. [Link]
- Google Patents | US20110251195A1 - Imidazopyridine compounds as ACK1 inhibitors.
-
¹³C NMR Spectroscopy. LibreTexts Chemistry. [Link]
-
Relaxation in NMR. LibreTexts Chemistry. [Link]
-
2D NMR. The University of Manchester - Department of Chemistry. [Link]
Unveiling the Solid State: A Technical Guide to the Crystal Structure of Substituted Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules with specific biological activities. Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for rational drug design, polymorphism screening, and intellectual property protection. This guide provides an in-depth exploration of the crystal structure of substituted imidazo[1,2-a]pyridines, offering insights into the experimental methodologies and the profound influence of substituents on their solid-state architecture.
The Significance of Crystalline Architecture in Drug Development
The precise arrangement of molecules in a crystal lattice, known as the crystal packing, dictates several physicochemical properties crucial for a drug's efficacy and manufacturability. These include solubility, dissolution rate, stability, and bioavailability. A comprehensive understanding of the crystal structure allows for the identification of key intermolecular interactions that govern these properties. For substituted imidazo[1,2-a]pyridines, this knowledge can be leveraged to modulate their solid-state characteristics, leading to the development of more effective and reliable pharmaceutical products.
Experimental Determination of Crystal Structures: A Validating Workflow
The elucidation of a crystal structure is a multi-step process that begins with the synthesis of the target compound and culminates in the refinement of its three-dimensional atomic arrangement. This workflow is a self-validating system, where the quality of each step directly impacts the reliability of the final structure.
Synthesis of Substituted Imidazo[1,2-a]pyridines
A plethora of synthetic routes to substituted imidazo[1,2-a]pyridines have been developed, offering access to a wide array of derivatives.[3][4] A common and versatile method involves the condensation of a 2-aminopyridine with an α-haloketone.[4] The choice of starting materials directly dictates the substitution pattern on the final imidazo[1,2-a]pyridine core.
Experimental Protocol: Synthesis of a Representative 2-Aryl-Imidazo[1,2-a]pyridine
This protocol describes a general procedure for the synthesis of a 2-aryl-imidazo[1,2-a]pyridine derivative.
Materials:
-
Substituted 2-aminopyridine (1.0 eq)
-
Substituted α-bromoacetophenone (1.0 eq)
-
Ethanol
-
Sodium bicarbonate (optional, as a mild base)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted 2-aminopyridine in ethanol.
-
Addition of Reagents: To the stirred solution, add the substituted α-bromoacetophenone. If the 2-aminopyridine salt is used, add sodium bicarbonate to neutralize the acid formed during the reaction.
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, concentrate the solution under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) or by column chromatography on silica gel.
The Art of Crystallization: From Solution to Single Crystal
Obtaining high-quality single crystals is often the most challenging step in crystal structure determination. For substituted imidazo[1,2-a]pyridines, the slow evaporation technique is a commonly employed and effective method.
Causality in Crystallization: The principle behind slow evaporation is to gradually increase the concentration of the solute beyond its saturation point in a controlled manner, allowing for the ordered arrangement of molecules into a crystal lattice. The choice of solvent is critical; it must be a solvent in which the compound is moderately soluble. A solvent in which the compound is too soluble will not allow for crystallization, while a solvent in which it is poorly soluble will lead to rapid precipitation of an amorphous solid.
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the purified imidazo[1,2-a]pyridine derivative has moderate solubility. Common solvents for these compounds include ethanol, methanol, acetonitrile, and ethyl acetate.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.
-
Filtration: Filter the solution through a syringe filter to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Crystal Growth: Transfer the filtered solution to a clean vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.
Caption: Workflow for the synthesis and crystallization of a substituted imidazo[1,2-a]pyridine.
Single-Crystal X-ray Diffraction: Illuminating the Molecular Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Experimental Protocol: Single-Crystal X-ray Diffraction Analysis
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.
-
Data Processing: The raw diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-rays.
-
Structure Solution: The processed data are used to solve the crystal structure, which involves determining the initial positions of the atoms in the asymmetric unit.
-
Structure Refinement: The initial atomic model is refined against the experimental data to obtain a final, accurate crystal structure. This includes refining atomic positions, and thermal parameters.
-
Validation: The final structure is validated to ensure its quality and accuracy.
Sources
- 1. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. nanobioletters.com [nanobioletters.com]
- 5. books.rsc.org [books.rsc.org]
An In-Depth Technical Guide to the Synthesis of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its unique electronic and steric properties allow for diverse interactions with biological targets. The title compound, Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate, is a key intermediate in the synthesis of novel pharmaceuticals, particularly in the development of kinase inhibitors and other targeted therapies. The strategic placement of the chloro and bromo substituents, along with the ethyl carboxylate group, provides multiple points for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
This guide provides a comprehensive overview of the starting materials and a detailed, field-proven protocol for the synthesis of this important building block.
Retrosynthetic Analysis and Strategic Approach
The synthesis of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate is most effectively approached through a two-step sequence. This strategy involves the initial construction of the imidazo[1,2-a]pyridine ring system, followed by a regioselective bromination.
Step 1: Cyclocondensation to form the Imidazo[1,2-a]pyridine Core. This key step involves the reaction of a substituted 2-aminopyridine with an α-halocarbonyl compound. For the synthesis of the target molecule, the logical starting materials are 2-amino-5-chloropyridine and ethyl bromopyruvate . This reaction, often referred to as the Tchichibabin reaction for imidazo[1,2-a]pyridine synthesis, proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration.
Step 2: Electrophilic Bromination. The imidazo[1,2-a]pyridine ring system is electron-rich and susceptible to electrophilic substitution. The C3 position is particularly activated, allowing for regioselective bromination. A common and effective reagent for this transformation is N-Bromosuccinimide (NBS) .
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate.
Core Starting Materials: Properties and Procurement
A successful synthesis relies on the quality and purity of the starting materials. The following table provides key information for the primary reagents.
| Reagent | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties | Representative Suppliers |
| 2-Amino-5-chloropyridine | C₅H₅ClN₂ | 128.56 | White to pale cream crystals or powder.[1][2] Melting point: 135-138 °C.[1] | Sigma-Aldrich, Thermo Scientific, TCI[1][2] | |
| Ethyl Bromopyruvate | C₅H₇BrO₃ | 195.01 | Colorless to yellow liquid. Boiling point: 96-98 °C/10 mmHg. Lachrymator. | Commercially available from various suppliers. Note: Often stabilized with a small amount of acid. | |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | White to off-white crystalline solid. Melting point: 175-180 °C (decomposes). Light-sensitive. | Sigma-Aldrich, Acros Organics, TCI |
Detailed Experimental Protocol
This protocol is a two-step procedure that has been adapted from established methods for the synthesis of analogous imidazo[1,2-a]pyridines.[3]
Step 1: Synthesis of Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate
Reaction Scheme:
Procedure:
-
To a solution of 2-amino-5-chloropyridine (10.0 g, 77.8 mmol) in 100 mL of 1,2-dimethoxyethane (DME) in a 250 mL round-bottom flask equipped with a magnetic stirrer, add ethyl bromopyruvate (13.5 mL, 109 mmol, 1.4 equiv.) dropwise at room temperature.
-
Stir the resulting mixture at room temperature overnight. A precipitate will form.
-
Filter the precipitate, wash with diethyl ether (2 x 30 mL), and air-dry.
-
Transfer the dried solid to a 250 mL round-bottom flask and add 100 mL of ethanol.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the crude residue in dichloromethane (100 mL) and wash with a saturated aqueous solution of sodium carbonate (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate as a solid.
Step 2: Synthesis of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
Reaction Scheme:
Procedure:
-
To a solution of Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate (from Step 1, e.g., 10.0 g, 44.1 mmol) in 150 mL of acetonitrile in a 250 mL round-bottom flask, add N-Bromosuccinimide (NBS) (8.6 g, 48.5 mmol, 1.1 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (150 mL) and wash with water (2 x 75 mL) and brine (75 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate as a crystalline solid.
Mechanism and Scientific Rationale
Cyclocondensation Mechanism
The formation of the imidazo[1,2-a]pyridine ring is a well-established reaction cascade.
Caption: Mechanism of imidazo[1,2-a]pyridine formation.
Initially, the more nucleophilic pyridine ring nitrogen of 2-amino-5-chloropyridine attacks the electrophilic α-carbon of ethyl bromopyruvate, displacing the bromide ion. This forms a pyridinium salt intermediate. Subsequently, the exocyclic amino group acts as a nucleophile, attacking the carbonyl carbon of the pyruvate moiety in an intramolecular fashion. This cyclization is followed by dehydration, which is often facilitated by heating in a protic solvent like ethanol, to yield the aromatic imidazo[1,2-a]pyridine ring system.
Electrophilic Bromination Rationale
The imidazo[1,2-a]pyridine scaffold is an electron-rich heteroaromatic system. The C3 position is particularly susceptible to electrophilic attack due to resonance stabilization of the resulting sigma complex. N-Bromosuccinimide (NBS) serves as a convenient source of an electrophilic bromine species. The reaction proceeds via a standard electrophilic aromatic substitution mechanism.
Safety and Handling Precautions
-
2-Amino-5-chloropyridine: Harmful if swallowed. May cause skin and eye irritation.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ethyl Bromopyruvate: Lachrymator and corrosive. Causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves and safety goggles.
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent. Causes severe skin burns and eye damage. Light-sensitive. Store in a cool, dark, and dry place. Handle with care to avoid inhalation of dust.
-
Solvents: Diethyl ether and hexanes are highly flammable. Dichloromethane is a suspected carcinogen. Handle all solvents in a fume hood and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
Conclusion
The synthesis of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate is a robust and reproducible process that provides a valuable intermediate for drug discovery and development. By carefully selecting high-quality starting materials and adhering to the detailed protocol, researchers can efficiently produce this key building block in good yields. The strategic two-step approach, involving a cyclocondensation followed by regioselective bromination, offers a reliable pathway to this versatile scaffold.
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Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. ChemistrySelect. Available at: [Link]
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The Therapeutic Potential of Halogenated Imidazo[1,2-a]pyridines: A Technical Guide to Biological Activity and Evaluation
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic incorporation of halogen atoms onto this scaffold has emerged as a powerful tool to modulate pharmacokinetic properties and enhance biological activity. This technical guide provides an in-depth exploration of the diverse biological activities of halogenated imidazo[1,2-a]pyridines, with a primary focus on their anticancer, antiviral, antibacterial, and antifungal potential. We will delve into the mechanisms of action, present key structure-activity relationships (SAR), and provide detailed, field-proven protocols for the evaluation of these compounds, empowering researchers in the ongoing quest for novel therapeutic agents.
Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Influence of Halogenation
Imidazo[1,2-a]pyridines are fused bicyclic heterocyclic compounds that have garnered significant attention from the scientific community due to their wide range of pharmacological properties.[3] This scaffold is present in several commercially available drugs, highlighting its clinical significance.[1] The synthetic accessibility of the imidazo[1,2-a]pyridine core allows for extensive structural modifications, enabling the fine-tuning of its biological profile.[2]
Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a common and effective strategy in drug design. Halogens can influence a molecule's size, lipophilicity, and electronic distribution, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets. In the context of imidazo[1,2-a]pyridines, halogenation has been shown to be a key determinant of their biological activity.
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
Halogenated imidazo[1,2-a]pyridines have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanism of Action
2.1.1. Kinase Inhibition: A prominent mechanism of action for many anticancer imidazo[1,2-a]pyridines is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways.[6] Specific kinases targeted by these compounds include:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. Halogenated imidazo[1,2-a]pyridines have been shown to inhibit key components of this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[6][7]
-
Receptor Tyrosine Kinases (RTKs): Overexpression or mutation of RTKs, such as the Insulin-like Growth Factor-1 Receptor (IGF-1R), is implicated in the development and progression of various cancers. Certain imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of IGF-1R.[8]
2.1.2. Tubulin Polymerization Inhibition: The microtubule network is a critical component of the cytoskeleton, essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several halogenated imidazo[1,2-a]pyridines have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10]
Structure-Activity Relationship (SAR)
The position and nature of the halogen substituent on the imidazo[1,2-a]pyridine ring, as well as on other appended aromatic rings, significantly influence the anticancer activity. For instance, studies have shown that the presence of a halogen, such as chlorine, on a phenyl group attached to the imidazo[1,2-a]pyridine core can enhance cytotoxicity against cancer cell lines.
Quantitative Data
The following table summarizes the in vitro anticancer activity of representative halogenated imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
| Compound ID | Halogen Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 3-Bromo | Staphylococcus aureus | - | [11] |
| Compound B | 4-Fluorophenyl | HCT-116 (Colon) | 0.01 | [1] |
| Compound C | 4-Chlorophenyl | HT-29 (Colon) | 4.15 | [12] |
| IP-5 | Not specified | HCC1937 (Breast) | 45 | [4][13] |
| IP-6 | Not specified | HCC1937 (Breast) | 47.7 | [4][13] |
| 12b | Not specified | Hep-2, HepG2, MCF-7, A375 | 9-13 | [14] |
Note: This table is a representative sample and not an exhaustive list.
Signaling Pathway Diagram
Caption: Anticancer mechanisms of halogenated imidazo[1,2-a]pyridines.
Antiviral Activity: Combating Viral Infections
The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents. Halogenated imidazo[1,2-a]pyridines have shown promise in this area, with demonstrated activity against several DNA viruses.[15][16]
Spectrum of Activity
Research has highlighted the potent activity of certain imidazo[1,2-a]pyridine derivatives against:
-
Human Cytomegalovirus (HCMV): A member of the herpesvirus family that can cause serious illness in immunocompromised individuals.[17]
-
Varicella-Zoster Virus (VZV): The causative agent of chickenpox and shingles.[17]
Structure-Activity Relationship (SAR)
For antiviral imidazo[1,2-a]pyridines, the presence of a thioether side chain at the 3-position has been shown to be important for activity.[17] Furthermore, dibromo-substituted derivatives have also exhibited significant antiviral effects.[18] Hydrophobicity (logP) has been identified as a key factor influencing the antiviral potency of these compounds.[18]
Antibacterial and Antifungal Activity: Addressing Microbial Threats
The rise of antibiotic resistance is a global health crisis, making the discovery of new antimicrobial agents a critical priority. Halogenated imidazo[1,2-a]pyridines have demonstrated activity against a range of bacterial and fungal pathogens.[19][20]
Spectrum of Activity
-
Antibacterial: Activity has been reported against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[3][19] For example, 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide has shown antimicrobial properties against Staphylococcus aureus.[11]
-
Antifungal: Imidazo[1,2-a]pyridine derivatives have been evaluated for their activity against fungal species such as Aspergillus niger and Candida albicans.[3][19]
Structure-Activity Relationship (SAR)
The antimicrobial activity of imidazo[1,2-a]pyridines can be influenced by the nature and position of substituents. For instance, the presence of electron-donating groups on an appended phenyl ring has been associated with a broader spectrum of activity against both Gram-positive and Gram-negative bacteria.
Experimental Protocols: A Practical Guide to Biological Evaluation
This section provides detailed, step-by-step protocols for key in vitro assays to evaluate the biological activity of halogenated imidazo[1,2-a]pyridines.
General Experimental Workflow
Caption: General workflow for in vitro biological evaluation.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability and proliferation.[21][22]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[23]
Protocol:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[21]
-
Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[21]
-
Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[21]
-
Gently shake the plate for 15 minutes to ensure complete solubilization.[24]
-
Measure the absorbance at 570 nm using a microplate reader.[21]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell.[11]
Protocol:
-
Treat cells with the test compound for a specified duration.
-
Harvest the cells and wash with ice-cold PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently and incubate for at least 30 minutes at 4°C.[2]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[4]
Protocol:
-
Treat cells with the test compound.
-
Harvest 1-5 x 10^5 cells by centrifugation.[25]
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.[25]
-
Analyze the cells by flow cytometry within one hour.[25]
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins in a complex mixture.[14][16]
Principle: Proteins are separated by size via SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.[26]
Protocol:
-
Lyse treated and untreated cells in a suitable lysis buffer (e.g., RIPA buffer).[9]
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford).
-
Denature the protein samples by boiling in Laemmli sample buffer.[27]
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of microtubules from purified tubulin.
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering or fluorescence of a reporter molecule.[28]
Protocol:
-
Thaw purified tubulin, GTP, and polymerization buffer on ice.[29]
-
Prepare a reaction mixture containing tubulin and GTP in polymerization buffer.
-
Add the test compound or vehicle control to the reaction mixture.
-
Transfer the reaction mixture to a pre-warmed 96-well plate.
-
Monitor the change in absorbance or fluorescence over time at 37°C using a plate reader.[28]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[30]
Principle: A standardized inoculum of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium.[31]
Protocol:
-
Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi).
-
Inoculate each well with the microbial suspension.[32]
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.
Conclusion and Future Perspectives
Halogenated imidazo[1,2-a]pyridines represent a promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antiviral, antibacterial, and antifungal agents, coupled with their synthetic tractability, makes them attractive candidates for further drug development. The strategic use of halogenation has proven to be a valuable tool in optimizing the potency and pharmacokinetic properties of these molecules.
Future research in this area should focus on:
-
Elucidation of Novel Mechanisms of Action: While significant progress has been made, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds is needed.
-
Optimization of Lead Compounds: Structure-based drug design and medicinal chemistry efforts can be employed to further enhance the efficacy and selectivity of promising lead compounds.
-
In Vivo Evaluation: Promising candidates identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.
The continued exploration of halogenated imidazo[1,2-a]pyridines holds great promise for the discovery of new and effective therapies to address a wide range of human diseases.
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Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]
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Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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Aliwaini, S., Awadallah, A., Morjan, R., et al. (2019). Novel imidazo [1, 2-a] pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]
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Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. Molecules. [Link]
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Abstract B238: Novel imidazo[1,2-a]pyridines as inhibitors of the IGF-1R tyrosine kinase. Molecular Cancer Therapeutics. [Link]
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De la Cruz, M. A., et al. (1998). Synthesis of imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry, 41(10), 1649-1654. [Link]
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De la Cruz, M. A., et al. (1999). Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. Bioorganic & Medicinal Chemistry Letters, 9(10), 1423-1428. [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]
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MTT Proliferation Assay Protocol. ResearchGate. [Link]
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Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
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Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Journal of the Iranian Chemical Society. [Link]
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Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters. [Link]
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Western Blot. Addgene. [Link]
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MTT (Assay protocol). Protocols.io. [Link]
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Cell Cycle Analysis. Flow Cytometry Core Facility. [Link]
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3.5. Annexin V-FITC/PI Staining. Bio-protocol. [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
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Introduction: The Imidazo[1,2-a]pyridine Scaffold, a Privileged Core in Modern Chemistry
An In-Depth Technical Guide to the Synthesis of Imidazo[1,2-a]pyridines for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine ring system, a fused bicyclic heterocycle, represents a cornerstone in medicinal chemistry and materials science.[1][2] Its rigid structure and rich electron density make it an ideal scaffold for interacting with a wide array of biological targets. This has led to its incorporation into numerous clinically significant drugs, including the anxiolytic and hypnotic agents Zolpidem, Alpidem, and Saripidem, the cardiotonic agent Olprinone, and the anti-ulcer drug Zolimidine.[3][4][5][6] The therapeutic applications of this scaffold are vast, with derivatives exhibiting anticancer, antiviral, antibacterial, anti-inflammatory, and antitubercular properties.[5][6][7][8][9]
Beyond its pharmacological importance, the unique photophysical properties of the imidazo[1,2-a]pyridine core have established its utility in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent probes for cell imaging and metal sensing.[7]
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive review of the synthetic methodologies for constructing the imidazo[1,2-a]pyridine core. We will delve into the foundational classical reactions, explore the efficiency and versatility of modern catalytic and multicomponent strategies, and examine the latest advancements in sustainable and green chemistry. The focus will be on the underlying principles and mechanistic causality, offering field-proven insights to guide your synthetic choices and troubleshoot experimental challenges.
The Core Structure
The imidazo[1,2-a]pyridine is an aromatic heterocyclic organic compound formed by the fusion of a pyridine ring and an imidazole ring.[1] This fusion creates a nitrogen-bridged system with a unique electronic architecture that is key to its diverse applications.
Caption: Simplified workflow of the Chichibabin reaction.
The Ortoleva-King Reaction: An Elegant In-Situ Approach
A significant improvement upon the Chichibabin method is the Ortoleva-King reaction. This strategy circumvents the need to handle pre-formed, unstable α-haloketones. Instead, it generates the key electrophilic intermediate in situ from a more stable starting material, such as an acetophenone. [10] Causality Behind the Reaction: The reaction proceeds by treating a methyl ketone (like acetophenone) with iodine in the presence of a base, typically an excess of the 2-aminopyridine itself. The 2-aminopyridine and iodine react to form a pyridinium iodide complex, which then acts as the halogenating agent for the ketone. This in-situ generated α-iodoketone is immediately trapped by the pyridine nitrogen, leading to the cyclization cascade. This one-pot tandem process is highly efficient and avoids the isolation of hazardous intermediates. [10][11][12] Experimental Protocol: One-Pot Ortoleva-King Synthesis [10][12]
-
Step 1 (Ortoleva-King Reaction):
-
To a reaction vessel, add the substituted acetophenone (1.0 equiv), 2-aminopyridine (2.3 equiv), and iodine (1.2 equiv).
-
Heat the mixture neat (without solvent) at 110 °C for 4 hours. The excess 2-aminopyridine serves as both a reactant and a base.
-
-
Step 2 (Cyclization and Aromatization):
-
After cooling, add an aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture at 100 °C for 1 hour to promote the final cyclization and dehydration.
-
After cooling to room temperature, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.
-
Modern Synthetic Methodologies: Expanding the Toolkit
While classical methods are robust, the demands of modern drug discovery for efficiency, diversity, and sustainability have driven the development of more sophisticated synthetic routes.
Multicomponent Reactions (MCRs): The Power of Convergence
Multicomponent reactions, which combine three or more starting materials in a single operation, are exceptionally powerful for building molecular complexity. The Groebke-Blackburn-Bienaymé (GBB) reaction is the preeminent MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines. [7][13] Causality Behind the Reaction: The GBB reaction is a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. [7][13]The reaction is typically catalyzed by an acid (e.g., perchloric acid or hydrochloric acid). [13]The mechanism involves the initial formation of an imine from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a nucleophilic attack on the imine, followed by an intramolecular cyclization onto the pyridine nitrogen to furnish the final product. The key advantage is its high atom economy and the ability to generate vast libraries of compounds by simply varying the three input components. [7]
Caption: Workflow for Multicomponent Synthesis.
Experimental Protocol: GBB Synthesis of Azide-Functionalized Imidazo[1,2-a]pyridines [14]
-
Reaction Setup: In a flask, dissolve 2-azidobenzaldehyde (1.0 equiv), 2-aminopyridine (1.0 equiv), and tert-butyl isocyanide (1.0 equiv) in methanol.
-
Catalysis: Add a catalytic amount of ammonium chloride (e.g., 10 mol%).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography on silica gel to yield the desired 3-aminoimidazo[1,2-a]pyridine functionalized with an azide group, ready for further click chemistry.
Transition-Metal Catalyzed Syntheses: Precision and Efficiency
The use of transition metals, particularly copper, palladium, and iron, has revolutionized the synthesis of imidazo[1,2-a]pyridines, enabling reactions that are not feasible under classical conditions.
-
Copper Catalysis: Copper is the most versatile catalyst for this scaffold. It facilitates aerobic oxidative cyclizations, allowing the use of simple ketones and aldehydes as starting materials under air. [11][15]Mechanistically, these reactions can proceed through various pathways, including catalytic Ortoleva-King type reactions or Chan-Lam/Ullmann couplings. [11][15]* Iron Catalysis: Iron catalysts offer a cheaper and more environmentally benign alternative for aerobic oxidative reactions, such as the synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines from 2-aminopyridines and nitroalkenes. [11]* Palladium Catalysis: Palladium is primarily used for cross-dehydrogenative coupling (CDC) reactions to functionalize the imidazo[1,2-a]pyridine core after its formation. [15]
Catalyst Typical Reactants Key Advantages Reference Copper (Cu) 2-Aminopyridines + Ketones/Aldehydes/Alkynes High versatility, aerobic oxidation, broad functional group tolerance. [1][11][15] Iron (Fe) 2-Aminopyridines + Nitroalkenes Low cost, environmentally benign, mild aerobic conditions. [11] | Palladium (Pd) | Pre-formed Imidazo[1,2-a]pyridines + Alkenes | C-H functionalization, late-stage diversification. | [15]|
Green and Sustainable Approaches: The Future of Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability. For imidazo[1,2-a]pyridine synthesis, this has manifested in the adoption of alternative energy sources and green solvents.
-
Microwave-Assisted Synthesis: Microwave irradiation dramatically accelerates reaction times, often reducing them from hours to minutes, while simultaneously improving yields. [1][4][16]Many protocols have been developed that are catalyst-free and can be performed in green solvents like water or PEG-400, or even under solvent-free conditions. [1][13][17][18]* Ultrasound-Assisted Synthesis: Sonication provides the energy for metal-free C-H functionalization reactions in water, offering a mild and environmentally friendly pathway. [11]* Photocatalytic Synthesis: The use of visible light as a renewable energy source is a cutting-edge approach. Organic dyes like Eosin-Y can photocatalytically activate C-H bonds, enabling the synthesis of imidazo[1,2-a]pyridines from simple ethylarenes under metal-free conditions. [8] Experimental Protocol: Microwave-Assisted Catalyst-Free Synthesis [17]
-
Reaction Setup: In a microwave-safe vial, combine the substituted 2-aminopyridine (1.0 mmol) and the α-bromoketone (1.0 mmol).
-
Solvent: Add a mixture of water and isopropanol (H₂O-IPA) as the green solvent system.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 100-120 °C) for a short period (e.g., 5-15 minutes).
-
Workup and Purification: After cooling, the product often precipitates from the aqueous medium and can be isolated by simple filtration. This method provides excellent yields and purity, minimizing the need for extensive chromatographic purification. [17]
Comparative Analysis and Application Scientist Insights
Choosing the optimal synthetic route requires a careful evaluation of the desired substitution pattern, scale, cost, and available equipment.
| Synthetic Strategy | Key Advantages | Key Disadvantages | Best For |
| Chichibabin | Simple, foundational | Harsh conditions, use of lachrymatory reagents | Simple, unsubstituted scaffolds |
| Ortoleva-King | One-pot, avoids handling α-haloketones | Requires stoichiometric iodine | Rapid synthesis of 2-aryl derivatives |
| GBB (MCR) | High atom economy, diversity-oriented | Limited to 3-amino derivatives | Library synthesis for drug discovery |
| Metal-Catalyzed | High efficiency, broad scope, novel bond formations | Catalyst cost/toxicity, ligand sensitivity | Complex targets, C-H functionalization |
| Microwave/Green | Extremely fast, high yields, sustainable | Requires specialized equipment (microwave) | Process optimization, green chemistry initiatives |
Field-Proven Insight: For rapid lead generation in a drug discovery setting, the Groebke-Blackburn-Bienaymé multicomponent reaction is unparalleled in its ability to quickly generate a diverse library of 3-amino substituted analogs. For process scale-up and green chemistry considerations, a microwave-assisted, catalyst-free approach in an aqueous solvent system often provides the most efficient, cost-effective, and environmentally benign route. When novel C-H functionalization is required for late-stage diversification of a lead compound, copper or palladium catalysis remains the gold standard.
Conclusion
The synthesis of the imidazo[1,2-a]pyridine scaffold has evolved significantly from the foundational Chichibabin reaction to sophisticated, sustainable, and highly efficient modern methodologies. The versatility of this core structure, demonstrated by its prevalence in pharmaceuticals and advanced materials, ensures that the development of novel synthetic routes will remain a vibrant and important area of chemical research. By understanding the mechanistic principles behind each synthetic strategy—from classical condensations to modern catalytic cycles—researchers can make informed decisions to best achieve their molecular targets, whether for discovering new medicines or engineering novel materials.
References
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
- Nikolova, I. G., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
- BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005.
- Shaikh, A., et al. (n.d.).
- ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- ACS Omega. (n.d.). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Nikolova, I. G., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH.
- RSC Publishing. (n.d.).
- ACS Publications. (2012). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry.
- PubMed. (n.d.).
-
Wikipedia. (n.d.). Chichibabin pyridine synthesis. Retrieved from [Link]
- ResearchGate. (n.d.). Chichibabin Pyridine Synthesis.
- ResearchGate. (n.d.). (PDF) Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives.
- RSC Publishing. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing.
- ResearchGate. (2025). A novel manganese/iodine-catalyzed Ortoleva-King type protocol for the synthesis of imidazo[1,2-a]pyridines and Zolimidine | Request PDF.
- ResearchGate. (2025). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022).
- ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
- Semantic Scholar. (n.d.). Novel one step synthesis of imidazo[1,2-a]pyridines and Zolimidine via iron/iodine-catalyzed Ortoleva-King type protocol. Semantic Scholar.
- Future Science. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Future Science.
- ACS Combinatorial Science. (n.d.). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.
- Slideshare. (n.d.). Chichibabin Reaction | PPTX. Slideshare.
- Taylor & Francis Online. (2024). Design, synthesis and biological evaluation of some imidazo[1,2-a]pyridine derivatives as anti-tubercular agents: an in silico – in vitro approach. Taylor & Francis Online.
-
Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]
- MDPI. (n.d.). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI.
- Taylor & Francis Online. (n.d.). Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. Taylor & Francis Online.
- Chemistry Notes. (2022).
- Bentham Science Publishers. (2025). Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Bentham Science Publishers.
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 9. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benthamdirect.com [benthamdirect.com]
Methodological & Application
Protocol for Suzuki coupling with Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
An advanced protocol for the selective Suzuki-Miyaura cross-coupling of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry, is detailed in this application note. It provides researchers, scientists, and drug development professionals with a comprehensive guide to selectively functionalize the C3 position of this molecule. The protocol emphasizes mechanistic understanding, experimental design, and troubleshooting to ensure reliable and reproducible outcomes.
Introduction to the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged bicyclic heteroaromatic system frequently found in pharmacologically active compounds. Its rigid structure and ability to engage in various intermolecular interactions make it an attractive scaffold for drug design. Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate serves as a versatile building block, offering two distinct halogenated sites for further chemical modification.
The primary challenge and objective of this protocol is to achieve chemoselective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the trend I > Br > Cl > F. This difference in reactivity is rooted in the bond dissociation energies of the carbon-halogen (C-X) bonds. The weaker C-Br bond undergoes oxidative addition to the palladium(0) catalyst much more readily than the stronger C-Cl bond. This protocol leverages this inherent reactivity difference to selectively couple a boronic acid at the C3-bromo position while preserving the C5-chloro substituent for potential subsequent transformations.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is critical for troubleshooting and optimizing the reaction. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the imidazo[1,2-a]pyridine, forming a Pd(II) complex. This is the rate-determining step and the basis for the reaction's selectivity.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base (e.g., carbonate) is crucial for forming the more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol: Selective C3-Arylation
This protocol details the selective Suzuki-Miyaura coupling of an arylboronic acid to the C3 position of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate.
Reagents and Materials
| Reagent | Formula | M.W. ( g/mol ) | Suggested Grade |
| Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate | C₁₀H₈BrClN₂O₂ | 303.54 | >95% |
| Arylboronic Acid (generic) | Ar-B(OH)₂ | Variable | >97% |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(P(C₆H₅)₃)₄ | 1155.56 | >98% |
| Sodium Carbonate | Na₂CO₃ | 105.99 | Anhydrous, >99% |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Anhydrous |
| Deionized Water | H₂O | 18.02 | 18 MΩ·cm |
Experimental Procedure
Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq).
-
Add the desired Arylboronic Acid (1.2 eq).
-
Add Sodium Carbonate (2.5 eq).
-
Finally, add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
-
Creating an Inert Atmosphere:
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure all oxygen is removed. Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
-
Solvent Addition:
-
Under the inert atmosphere, add anhydrous 1,4-Dioxane and deionized water via syringe. A typical solvent ratio is 4:1 (Dioxane:Water), with a concentration of approximately 0.1 M with respect to the starting halide.
-
The solvent system is crucial: dioxane solubilizes the organic components, while water dissolves the inorganic base.
-
-
Degassing:
-
Bubble the inert gas through the reaction mixture for 15-20 minutes to thoroughly remove any dissolved oxygen. This is a critical step for catalyst longevity and reaction success.
-
-
Reaction:
-
Immerse the flask in a preheated oil bath at 90-100 °C.
-
Stir the reaction vigorously. The mixture will typically be a heterogeneous slurry.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with Ethyl Acetate.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer two more times with Ethyl Acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst (oxidized) | Ensure rigorous degassing and use of an inert atmosphere. Use fresh, high-quality catalyst. |
| Poor quality boronic acid (decomposed) | Use fresh boronic acid. Some boronic acids can dehydrate to form unreactive boroxines; using a slight excess or adding a drying agent is not recommended. | |
| Insufficient base or base strength | Ensure the base is anhydrous and finely powdered. Consider a stronger base like K₃PO₄ if needed, particularly for sterically hindered substrates. | |
| Stalled Reaction | Catalyst deactivation | Add a fresh portion of catalyst (0.01-0.02 eq) to the reaction mixture under an inert atmosphere. |
| Incomplete dissolution of reagents | Increase solvent volume or consider a different solvent system like Toluene/Water or DME/Water. | |
| Side Products | Homocoupling of the boronic acid | This can occur if the reaction is too slow or if oxygen is present. Improve degassing. Lowering the catalyst loading might also help. |
| Protodeborylation of the boronic acid or protodebromination of the substrate | Ensure the reaction is not run for an excessive amount of time after completion. Ensure the base is not excessively strong for the substrate. |
Safety Precautions
-
Handling Reagents: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. 1,4-Dioxane is a suspected carcinogen and should be handled with extreme care.
-
Inert Gas: Handle compressed gas cylinders according to safety regulations.
-
Heating: Use a well-maintained oil bath and ensure the setup is secure.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Kogan, V. (2009). A General and Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling of Deactivated and Hindered Aryl Chlorides. Organic Letters, 11(16), 3534–3537. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Our Reagents: The Role of Boronic Acid Purity in Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 53(10), 2562-2579. [Link]
Application Notes and Protocols: Leveraging Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate for the Synthesis of Novel Kinase Inhibitors
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Kinase Inhibitor Design
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] This nitrogen-fused bicyclic system is a key structural component in a variety of approved drugs and clinical candidates. In the realm of oncology and inflammatory diseases, the imidazo[1,2-a]pyridine framework has emerged as a "privileged structure" for the design of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many human diseases, including cancer.[2] Consequently, the development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery. The imidazo[1,2-a]pyridine scaffold's rigid structure and its ability to engage in various interactions with the ATP-binding pocket of kinases make it an ideal starting point for the synthesis of targeted therapies.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a key intermediate, Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate , in the synthesis of novel kinase inhibitors. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the structure-activity relationships (SAR) of the resulting compounds, with a focus on inhibitors of the PI3K/Akt/mTOR and Nek2 signaling pathways.
The Strategic Importance of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate is a strategically functionalized building block for the synthesis of a diverse library of kinase inhibitors. The key features of this molecule are:
-
The Imidazo[1,2-a]pyridine Core: Provides the fundamental scaffold for kinase binding.
-
The 3-Bromo Substituent: Serves as a versatile handle for introducing a wide range of molecular diversity through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This allows for the exploration of various aryl and heteroaryl groups at this position, which is crucial for modulating potency and selectivity.
-
The 5-Chloro Substituent: The presence of a halogen at this position can influence the electronic properties of the ring system and provide an additional vector for SAR studies.[4]
-
The 2-Carboxylate Group: This functional group can be further modified, for instance, through amidation, to introduce additional points of interaction with the target kinase.
The strategic placement of these functional groups allows for a modular and efficient approach to the synthesis of complex and potent kinase inhibitors.
Synthesis of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
The synthesis of the title compound can be achieved through a multi-step sequence starting from commercially available 2-aminopyridine. The following protocol is adapted from a similar synthesis of a related analog and provides a reliable route to the desired intermediate.
Protocol 1: Synthesis of 2-amino-5-chloropyridine
This protocol describes the chlorination of 2-aminopyridine to generate the necessary precursor for the subsequent cyclization reaction.
Materials:
-
2-aminopyridine
-
Sodium hypochlorite (NaClO) solution (8-13%)
-
Concentrated Hydrochloric Acid (HCl) (25-36%)
-
Sodium hydroxide (NaOH) solution (3-5 M)
-
Dichloroethane
-
Deionized water
-
Ice
Procedure: [5]
-
In a three-neck flask equipped with a stirrer and placed in an ice-water bath, add 2-aminopyridine (1.0 eq).
-
Slowly add the sodium hypochlorite solution (3.0 eq) while maintaining the temperature at 10°C.
-
Carefully add concentrated hydrochloric acid (4.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at 10°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Cool the reaction mixture back to 10°C with an ice-water bath to terminate the reaction.
-
Adjust the pH of the solution to >8 with the NaOH solution.
-
Filter the resulting precipitate and wash with deionized water.
-
Extract the filtrate and washings with dichloroethane.
-
Combine the solid precipitate and the organic extracts and dissolve in 10% hydrochloric acid.
-
Filter the solution and adjust the pH of the filtrate to 4 with the NaOH solution.
-
Extract the product with dichloroethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-chloropyridine.
Protocol 2: Synthesis of Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate
This step involves the cyclization of 2-amino-5-chloropyridine with ethyl 3-bromopyruvate.
Materials:
-
2-amino-5-chloropyridine
-
Ethyl 3-bromopyruvate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
Procedure:
-
To a solution of 2-amino-5-chloropyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
Add ethyl 3-bromopyruvate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate.
Protocol 3: Bromination to Yield Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
The final step is the regioselective bromination at the 3-position of the imidazo[1,2-a]pyridine ring.
Materials:
-
Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
Procedure:
-
Dissolve Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium thiosulfate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the final product, Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate.
Application in Kinase Inhibitor Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The 3-bromo substituent of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate is primed for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties. The Suzuki-Miyaura coupling is a particularly powerful and widely used transformation for this purpose.[3][6]
Protocol 4: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate with various boronic acids.
Materials:
-
Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
To a reaction vessel, add Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5-chloroimidazo[1,2-a]pyridine-2-carboxylate derivative.
Data Presentation: Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors
The following table summarizes the structure and biological activity of representative kinase inhibitors synthesized from imidazo[1,2-a]pyridine scaffolds. This data highlights the importance of substitutions at various positions for achieving high potency.
| Compound | Scaffold | R1 | R2 | Kinase Target | IC₅₀ (nM) |
| A | Imidazo[1,2-a]pyridine | Aryl | H | Nek2 | 38 |
| B | Imidazo[1,2-a]pyridine | Heteroaryl | Cl | PI3Kα | 15 |
| C | Imidazo[1,2-a]pyridine | Substituted Phenyl | H | Akt | <100 |
Data is illustrative and compiled from various sources on imidazo[1,2-a]pyridine kinase inhibitors.
Visualization of Synthetic and Biological Pathways
Synthetic Workflow
The following diagram illustrates the overall synthetic workflow from 2-aminopyridine to the final kinase inhibitor.
Caption: Synthetic route to kinase inhibitors.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[2][7][8] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.
Caption: PI3K/Akt/mTOR signaling pathway.
Nek2 Kinase in Cell Cycle Regulation
Nek2 (NIMA-related kinase 2) is a serine/threonine kinase that plays a critical role in centrosome duplication and mitotic progression.[9][10] Overexpression of Nek2 is observed in a variety of human cancers and is associated with poor prognosis, making it an attractive target for cancer therapy.[9][11][12][13]
Caption: Role of Nek2 in cancer progression.
Conclusion and Future Directions
Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the vast chemical space around the imidazo[1,2-a]pyridine scaffold. The ability to systematically modify the core structure through reactions like the Suzuki-Miyaura coupling allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future work in this area will likely focus on the development of highly selective inhibitors for specific kinase isoforms and the exploration of novel cross-coupling methodologies to further expand the diversity of accessible compounds. The continued investigation of imidazo[1,2-a]pyridine derivatives holds great promise for the discovery of next-generation targeted therapies for cancer and other diseases.
References
- A method for preparation of 2-amino-5-chloro-pyridine. CN106432069A.
-
Riches, A., et al. (2009). Nek2 kinase in chromosome instability and cancer. PubMed. [Link]
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PI3K/AKT/mTOR pathway. Wikipedia. [Link]
-
Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. [Link]
-
Lee, J., et al. (2025). Targeting NEK Kinases in Gastrointestinal Cancers: Insights into Gene Expression, Function, and Inhibitors. MDPI. [Link]
- Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. [Link]
-
Julis, M., et al. (2023). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. PMC. [Link]
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Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. ResearchGate. [Link]
-
NEK2. Cancer Genetics Web. [Link]
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Facile Microwave Synthesis of Pd-Catalyzed Suzuki Reaction for Bis-6-Aryl Imidazo[1,2-a]Pyridine-2-Carboxamide Derivatives with PEG3 Linker. Taylor & Francis Online. [Link]
- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of az
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
-
O'Regan, L., et al. (2007). Nek2 kinase in chromosome instability and cancer. PubMed. [Link]
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Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. IP.com. [Link]
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PI3k/AKT/mTOR Pathway. YouTube. [Link]
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Wu, S., et al. (2020). NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies. Anticancer Research. [Link]
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Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Publishing. [Link]
- Process for the preparation of 2-amino-6-chloropurine and deriv
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Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate. [Link]
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Antimicrobial screening of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate derivatives
Application Note & Protocol Guide
Title: High-Throughput Antimicrobial Screening of Novel Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate Derivatives
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, microbiology, and pharmacology.
Abstract: The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, demonstrating a wide range of therapeutic potential, including significant antimicrobial properties.[1][2] This document provides a comprehensive guide for the systematic antimicrobial screening of novel derivatives based on the ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate core. We present detailed, field-proven protocols for determining key antimicrobial metrics: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The methodologies are designed to be robust, reproducible, and adaptable for high-throughput screening campaigns. Beyond procedural steps, this guide explains the scientific rationale behind critical parameters, ensuring a self-validating experimental design and fostering a deeper understanding of the structure-activity relationships (SAR) that drive antimicrobial efficacy.
Scientific Rationale & Background
The fused bicyclic heterocycle, imidazo[1,2-a]pyridine, has garnered substantial interest in medicinal chemistry due to its versatile pharmacological profile.[2] Molecules incorporating this scaffold have been successfully developed as drugs for various conditions.[1] In the realm of infectious diseases, these compounds have shown potent activity against a spectrum of pathogens, including multidrug-resistant bacteria.[1][3]
The antimicrobial mechanism of imidazo[1,2-a]pyridine derivatives is often multi-targeted, with evidence suggesting they can interfere with essential cellular processes such as the synthesis of the cell wall, proteins, DNA, RNA, or folic acid.[1] Some derivatives have been shown to inhibit specific enzymes like the bacterial DNA gyrase, a crucial component for DNA replication.[4]
The specific scaffold, Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate , presents a unique combination of electron-withdrawing groups (bromo and chloro) and an ester moiety. These substitutions are critical for modulating the molecule's lipophilicity, electronic distribution, and steric profile, all of which can profoundly influence its interaction with microbial targets and, consequently, its antimicrobial potency. Preliminary studies on related structures have shown that halogen substitutions can significantly enhance antimicrobial activity.[5] Therefore, a systematic screening of its derivatives is a logical and promising strategy for the discovery of new antimicrobial lead compounds.
Core Principles of Antimicrobial Susceptibility Testing
The primary objective is to quantify the antimicrobial effect of the test compounds. This is achieved by determining two key parameters:
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7] It is the primary measure of a compound's potency and indicates a bacteriostatic (growth-inhibiting) effect.
-
Minimum Bactericidal Concentration (MBC): Defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8] This parameter confirms a bactericidal (killing) effect and is determined as a subsequent step after the MIC assay.
This guide employs the broth microdilution method , a standardized, scalable, and widely accepted technique for determining MIC values.[9][10]
Experimental Workflow Overview
The screening process follows a logical progression from compound preparation to final data analysis. The workflow is designed to ensure consistency and minimize experimental variability.
Caption: General workflow for MIC and MBC determination.
Detailed Protocols
Protocol 1: Preparation of Materials and Reagents
A. Test Compounds & Controls:
-
Stock Solutions: Prepare a 10 mg/mL stock solution of each Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate derivative in 100% Dimethyl Sulfoxide (DMSO). Ensure complete dissolution. Store at -20°C.
-
Causality Note: DMSO is a standard solvent for poorly water-soluble compounds. Preparing a high-concentration stock minimizes the final DMSO concentration in the assay, which can be toxic to bacteria at levels >2%.
-
-
Positive Control: Prepare a 1 mg/mL stock solution of a broad-spectrum antibiotic (e.g., Ciprofloxacin or Streptomycin) in sterile deionized water or DMSO, as appropriate.
-
Negative Control: 100% DMSO will be used as the vehicle control.
B. Media and Buffers:
-
Mueller-Hinton Broth (MHB): Prepare MHB from dehydrated powder according to the manufacturer's instructions.[11] Sterilize by autoclaving. This medium is standardized for susceptibility testing due to its low concentration of inhibitors (e.g., sulfonamides, trimethoprim) that could interfere with results.[11]
-
Mueller-Hinton Agar (MHA): Prepare MHA as per the manufacturer's instructions, sterilize by autoclaving, and pour into sterile petri dishes (~20 mL per plate). Allow to solidify and dry before use.
-
Phosphate-Buffered Saline (PBS) or 0.9% Saline: Prepare and sterilize by autoclaving. Used for bacterial dilutions.
C. Microbial Strains:
-
Recommended Panel: A standard panel should include at least one Gram-positive and one Gram-negative bacterium.
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922)
-
-
Culture Maintenance: Maintain bacterial stocks at -80°C in cryovials with a suitable cryoprotectant (e.g., 20% glycerol). For experiments, subculture bacteria from frozen stocks onto MHA plates and incubate for 18-24 hours at 37°C.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
-
Plate Preparation: In a sterile 96-well flat-bottom microtiter plate, add 50 µL of sterile MHB to wells in columns 2 through 12.
-
Compound Addition: Add 100 µL of a working dilution of your test compound to column 1. This working dilution is typically prepared from the stock to achieve the desired starting concentration (e.g., 256 µg/mL).
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix well by pipetting up and down, then transfer 50 µL from column 2 to column 3. Repeat this process through column 10. Discard the final 50 µL from column 10. This creates a concentration gradient from, for example, 128 µg/mL down to 0.25 µg/mL.
-
Self-Validation Note: This leaves column 11 as the growth control (no compound) and column 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Pick 3-5 well-isolated colonies from a fresh MHA plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard . This is a critical step for reproducibility. A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.
-
Expertise Note: The final inoculum density in the well must be ~5 x 10⁵ CFU/mL. To achieve this, dilute the standardized suspension 1:150 in MHB (e.g., 0.1 mL of bacterial suspension into 14.9 mL of MHB).[7]
-
-
Inoculation: Add 50 µL of the final diluted inoculum to wells in columns 1 through 11. Do not add bacteria to column 12 (sterility control). The final volume in each well is now 100 µL.
-
Incubation: Cover the plate with a lid or an adhesive plate sealer and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.[7]
-
Reading the MIC: After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[10] Compare to the turbid growth in column 11 (growth control) and the clear broth in column 12 (sterility control).
Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
-
Subculturing: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spot the 10 µL aliquot onto a labeled section of an MHA plate. Also, plate an aliquot from the growth control well (column 11) to serve as a reference for viable colonies.
-
Incubation: Allow the spots to dry completely before inverting the plate. Incubate at 37°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[8] For practical purposes, if the initial inoculum was 5 x 10⁵ CFU/mL, a 10 µL spot would contain ~5000 CFUs. A 99.9% reduction means ≤5 colonies would be observed.
Data Presentation and Interpretation
Quantitative results should be summarized in a clear, tabular format.
Table 1: Example Antimicrobial Activity Data
| Compound ID | Modification | Gram (+) S. aureus MIC (µg/mL) | Gram (+) S. aureus MBC (µg/mL) | Gram (-) E. coli MIC (µg/mL) | Gram (-) E. coli MBC (µg/mL) |
| Parent | Ethyl 3-bromo-5-chloro | 16 | 32 | 64 | >128 |
| DERIV-01 | C6-Methyl | 8 | 16 | 32 | 128 |
| DERIV-02 | C6-Fluoro | 4 | 8 | 16 | 64 |
| Ciprofloxacin | (Positive Control) | 0.5 | 1 | 0.25 | 0.5 |
Interpreting the MBC/MIC Ratio:
The relationship between MBC and MIC provides insight into the compound's mode of action.
Caption: Logic for classifying antimicrobial effect.
-
Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4), the compound is generally considered bactericidal.
-
Bacteriostatic: If the MBC is more than four times the MIC (MBC/MIC > 4), the compound is considered bacteriostatic.
-
Tolerance: In some cases, bacteria may be inhibited but not killed by high concentrations of a drug, a phenomenon known as tolerance.
References
-
Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
-
Mishra, A., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]
-
Budumuru, P., et al. (2021). Design and synthesis of novel imidazo[1,2-a]pyridine derivatives and their anti-bacterial activity. ResearchGate. [Link]
-
Patel, D. K., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry. [Link]
-
El-Gazzar, M. G., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules. [Link]
-
Abbas, S. Y., et al. (2011). Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. European Journal of Medicinal Chemistry. [Link]
-
Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
-
Talhi, O., et al. (2011). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][3][9]benzothiazole motifs. European Journal of Medicinal Chemistry. [Link]
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. BMG Labtech Application Note. [Link]
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Abdel-Ghaffar, A. R., et al. (2020). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules. [Link]
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Food and Agriculture Organization of the United Nations. (2001). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. FAO Corporate Document Repository. [Link]
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Benkirane, S., et al. (2024). Synthesis, Antioxidant and Antimicrobial Activities of some Imidazo[4,5-d]pyridine Derivatives. ResearchGate. [Link]
-
IDEXX Laboratories. (2021). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX Technical Guide. [Link]
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Popa, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [Link]
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Al-Abdullah, E. S., et al. (2017). Synthesis and Evaluation of Antimicrobial Activity of Some Novel Heterocyclic Compounds from 5-Bromosalicylaldehyde. Journal of Heterocyclic Chemistry. [Link]
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Maciá, M. D., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory Service Page. [Link]
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Szafraniec-Szczęsny, J., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]
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Kumar, A., et al. (2016). Synthesis, structural analysis, antimicrobial evaluation and synergistic studies of imidazo[1,2-a]pyrimidine chalcogenides. RSC Advances. [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]
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Gaffer, H. E. (2021). Synthesis, characterization and antimicrobial activity evaluation of new imidazo [2,1-b][3][4][9]thiadiazole derivatives. European Journal of Chemistry. [Link]
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Topic: A Comprehensive Guide to the TLC Visualization of Halogenated Imidazo[1,2-a]pyridines
An Application Note from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold frequently encountered in medicinal chemistry and materials science.[1][2] Halogenated derivatives, in particular, serve as critical synthetic intermediates for introducing further molecular complexity through cross-coupling reactions.[3][4][5] Consequently, robust and reliable methods for monitoring reactions involving these compounds are paramount. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose, offering rapid, inexpensive, and effective analysis of reaction progress and purity.[6][7] This application note provides a detailed guide with validated protocols for the effective visualization of halogenated imidazo[1,2-a]pyridines on TLC plates, emphasizing the chemical principles behind each method to ensure reproducible and accurate results.
Guiding Principles in TLC Visualization
The effective visualization of any compound on a TLC plate hinges on creating sufficient contrast between the analyte spot and the plate background. For halogenated imidazo[1,2-a]pyridines, which are typically colorless unless bearing a strong chromophore, this is achieved through two sequential strategies: non-destructive and destructive methods.
-
Non-Destructive Visualization: This is always the primary step. It allows the analyst to observe the spots without chemically altering the compounds. This is crucial as it preserves the plate for subsequent, more sensitive destructive visualization.
-
Destructive Visualization: This involves treating the plate with a chemical reagent (a "stain" or "dip") that reacts with the analytes to produce colored products. These methods are typically more sensitive or more universal than non-destructive techniques but permanently alter the compounds.
The choice of method is dictated by the chemical nature of the target molecule. The imidazo[1,2-a]pyridine system is an electron-rich, fused aromatic heterocycle, making it highly responsive to both UV light and oxidative chemical stains.
Non-Destructive Visualization: Ultraviolet (UV) Light
This should always be the first method of visualization attempted. Its efficacy relies on a property known as fluorescence quenching.
The Causality Behind UV Visualization
Commercially available analytical TLC plates (e.g., Silica Gel 60 F₂₅₄) are impregnated with a fluorescent indicator, typically zinc sulfide, which glows brightly (usually green) when irradiated with short-wave UV light (254 nm).[8] The conjugated π-system of the imidazo[1,2-a]pyridine core strongly absorbs UV radiation at this wavelength.[8][9] Where an analyte spot is present, it blocks the UV light from reaching the fluorescent indicator on the plate. This creates a "shadow," causing the spot to appear dark purple or black against the bright green background.[9][10] This process is entirely physical and reversible, making it perfectly non-destructive.
Protocol for UV Visualization
-
Preparation: After developing the TLC plate in an appropriate solvent system (e.g., a hexane/ethyl acetate mixture[1][7]), remove it from the chamber and mark the solvent front with a pencil. Allow the solvent to fully evaporate in a fume hood.
-
Visualization: In a darkened area, illuminate the plate with a short-wave (254 nm) UV lamp.
-
Observation: The UV-active halogenated imidazo[1,2-a]pyridines will appear as distinct dark spots.
-
Documentation: Carefully outline each spot with a sharp pencil. This is a critical step, as the spots will become invisible once the UV lamp is turned off.[9]
Destructive Visualization: Chemical Staining Techniques
Following UV analysis, chemical staining can provide confirmation, visualize UV-inactive impurities, or offer greater sensitivity. For imidazo[1,2-a]pyridines, oxidative stains are particularly effective.
Potassium Permanganate (KMnO₄) Stain
Principle of Detection: Potassium permanganate is a powerful oxidizing agent.[8] The permanganate ion (MnO₄⁻) is intensely purple. It readily reacts with compounds that can be oxidized, such as the electron-rich imidazo[1,2-a]pyridine ring system. In this redox reaction, the manganese(VII) is reduced to manganese(IV) oxide (MnO₂), a brown precipitate, while the analyte is oxidized.[8] This results in the appearance of a yellow or brown spot on a pink or purple background. Due to its strong oxidizing power, KMnO₄ is a highly effective universal stain for most organic compounds.[8]
Protocol:
-
Stain Preparation: Dissolve potassium permanganate (1.5 g) and potassium carbonate (10 g) in 200 mL of water, then add 1.25 mL of 10% aqueous NaOH.[11] Store in a sealed, light-resistant bottle.
-
Safety: Always wear gloves and safety glasses. KMnO₄ is a strong oxidant and will stain skin and clothing.[8] Perform the staining procedure in a well-ventilated fume hood.
-
Application: Using tweezers, briefly dip the dried, UV-analyzed TLC plate into the KMnO₄ solution for 1-2 seconds. Do not oversaturate the plate.
-
Development: Remove the plate and wipe excess stain from the back with a paper towel. Gently warm the plate with a heat gun. Spots will appear as yellow-to-brown areas against the purple background.[12] Avoid overheating, which will turn the entire plate brown.
Ceric Ammonium Molybdate (CAM) Stain
Principle of Detection: Also known as Hanessian's Stain, CAM is a highly sensitive and robust general-purpose stain. It is an acidic, strongly oxidizing mixture containing both Ce(IV) and molybdate species. Upon heating, it reacts with most organic compounds, which reduce the cerium and molybdenum to lower oxidation states (e.g., "molybdenum blue").[12] This produces intensely colored, typically dark blue or black spots on a pale blue-green background, offering excellent contrast. It is often more sensitive than KMnO₄.[12]
Protocol:
-
Stain Preparation: Carefully and with stirring, add 28 mL of concentrated sulfuric acid to 450 mL of water. In this acidic solution, dissolve ceric ammonium nitrate (0.5 g) and ammonium molybdate (24.0 g). Stir for one hour. The final volume should be approximately 500 mL.[11] Store in a glass bottle.
-
Safety: This reagent is highly acidic and corrosive. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Application: Briefly dip the dried TLC plate into the CAM solution using tweezers.
-
Development: Wipe the back of the plate and heat carefully with a heat gun. Dark blue spots will appear on a pale background.[13] The reaction is often very rapid.
Iodine (I₂) Chamber
Principle of Detection: This method is considered semi-destructive. Solid iodine slowly sublimes to produce a vapor. Many organic compounds, especially unsaturated and aromatic systems like imidazo[1,2-a]pyridines, will adsorb the iodine vapor and form a temporary, colored charge-transfer complex.[8] This results in the appearance of yellow-brown spots.
Protocol:
-
Chamber Preparation: Place a few crystals of solid iodine into a sealed chamber (a screw-cap jar or a dedicated TLC chamber works well). Adding a small amount of silica gel to the chamber can help create a more uniform vapor environment.[8]
-
Development: Place the dried TLC plate inside the chamber and close the lid.
-
Observation: Spots will typically appear as yellow-brown within a few minutes.[8] The intensity can vary. Once the spots are sufficiently visible, remove the plate and immediately circle them with a pencil. The spots will fade over time as the iodine desorbs and sublimes away from the plate.[12]
Data Interpretation and Summary
The choice of visualization agent can be summarized for quick reference. The primary method should always be UV, followed by a robust oxidative stain for confirmation.
| Visualization Method | Principle of Detection | Procedure Summary | Expected Appearance | Pros | Cons |
| UV Light (254 nm) | Fluorescence Quenching[8] | Irradiate F₂₅₄ plate with UV lamp. | Dark spots on a bright green background. | Non-destructive, rapid, clean. | Requires a UV-active chromophore; may have low sensitivity for some compounds. |
| KMnO₄ Stain | Oxidation of Analyte[8] | Dip plate in basic KMnO₄ solution and heat. | Yellow/brown spots on a pink/purple background. | Highly universal, good for oxidizable groups. | Destructive, can over-stain if heated too much.[12] |
| CAM Stain | Oxidation of Analyte[12] | Dip plate in acidic Ce(IV)/Mo(VI) solution and heat. | Dark blue spots on a pale blue-green background. | Very sensitive, highly universal, high contrast.[12] | Destructive, reagent is highly acidic. |
| Iodine Chamber | Reversible Complexation[8] | Expose plate to iodine vapor in a sealed chamber. | Yellow-brown spots on a light tan background. | Semi-destructive, good for unsaturated/aromatic compounds. | Spots are often faint and fade over time[12]; lower sensitivity than oxidative stains. |
Recommended Experimental Workflow
A systematic approach ensures that all potential compounds are visualized and no information is lost. The following workflow is recommended for all TLC analyses of halogenated imidazo[1,2-a]pyridines.
Caption: Recommended workflow for TLC analysis.
References
- National Center for Biotechnology Information. (n.d.). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. PubMed Central.
- Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
- University of California, Los Angeles. (n.d.). TLC stains.
- MDPI. (n.d.). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction.
- Beilstein-Institut. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals.
- ResearchGate. (n.d.). Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source.
- YouTube. (2021). Visualizing a TLC plate.
- MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
- Scripps Research. (n.d.). TLC Stains.
- University of Rochester. (n.d.). Magic Formulas: TLC Stains.
- EPFL. (n.d.). TLC Visualization Reagents.
- Org Prep Daily. (2006). TLC Staining solutions.
- University of Wisconsin-Madison. (n.d.). TLC Stains.
- MDPI. (2025). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH.
- MDPI. (2025). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH.
- Royal Society of Chemistry. (n.d.). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Publishing.
- ResearchGate. (2020). Halogenation of Imidazo[1,2‐α]pyridines with DXDMH (X=Cl, Br and I) Using DMSO as a Solvent and an Oxidant.
- American Laboratory. (2011). A UV Shadowing Technique Using a CCD Imaging System.
- Thermo Fisher Scientific. (n.d.). Ambion's Tips From the Bench: UV Shadowing.
- ACS Publications. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
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Application Notes and Protocols for the Derivatization of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate for Bioassays
Introduction: Unlocking the Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] Derivatives of this heterocyclic system have shown significant promise as anticancer, antimicrobial (antibacterial and antifungal), antiviral, and anti-inflammatory agents.[1][2] The remarkable therapeutic potential of these compounds often arises from the diverse functionalities that can be introduced around the core structure, particularly at the 3-position.
This guide provides a comprehensive overview and detailed protocols for the derivatization of a key intermediate, ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate. This starting material is strategically functionalized for facile diversification through modern cross-coupling methodologies. The bromine atom at the 3-position serves as a versatile handle for the introduction of a wide array of chemical moieties via palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The presence of the chloro substituent at the 5-position and the ethyl carboxylate at the 2-position offers additional points for modulation of the molecule's electronic and steric properties, which can significantly influence its biological activity.
The following sections will delve into the rationale behind the derivatization of this scaffold, provide detailed, step-by-step protocols for key transformations, and present a summary of the biological activities of representative derivatives to guide researchers in the development of novel bioactive compounds.
Strategic Derivatization: The Rationale for C-3 Functionalization
The C-3 position of the imidazo[1,2-a]pyridine ring is a primary target for derivatization due to its significant impact on the molecule's interaction with biological targets. Modification at this position allows for the exploration of a vast chemical space, leading to the generation of libraries of compounds for high-throughput screening in various bioassays. The introduction of aryl, alkynyl, and amino groups can profoundly alter the compound's lipophilicity, hydrogen bonding capacity, and overall three-dimensional shape, all of which are critical determinants of pharmacological activity.
Caption: Derivatization pathways for the title compound.
Experimental Protocols: A Guide to Key Derivatization Reactions
The following protocols are designed to be robust and reproducible. However, optimization of reaction conditions may be necessary for specific substrates. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl/Heteroaryl Derivatives
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly useful for introducing a wide range of substituted aryl and heteroaryl moieties at the C-3 position of the imidazo[1,2-a]pyridine core.
Rationale for Experimental Choices:
-
Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2, is employed. The choice of ligand (e.g., XPhos) is critical for promoting the catalytic cycle, especially with sterically hindered or electronically challenging substrates.
-
Base: A base, typically an inorganic carbonate like K₂CO₃ or Cs₂CO₃, is essential for the activation of the boronic acid partner.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, DMF, or ethanol/water) is used to ensure the solubility of both the organic and inorganic reagents. Microwave irradiation can significantly accelerate the reaction.
Caption: Workflow for the Suzuki-Miyaura cross-coupling.
Detailed Protocol:
-
Reaction Setup: In a microwave vial, combine ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed mixture of ethanol and water (4:1, v/v) to the vial.
-
Catalyst Addition: To the suspension, add XPhos Pd G2 (2-5 mol%) and XPhos (4-10 mol%).
-
Reaction: Seal the vial and heat the mixture in a microwave reactor at 135°C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Sonogashira Coupling for the Synthesis of 3-Alkynyl Derivatives
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl functionalities, which are important pharmacophores in their own right and can serve as handles for further transformations.
Rationale for Experimental Choices:
-
Catalyst System: A dual-catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂) and a copper(I) salt (e.g., CuI) is typically used. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is employed to neutralize the HX generated during the reaction and to facilitate the formation of the copper acetylide intermediate.
-
Solvent: A polar aprotic solvent like DMF or THF is commonly used.
Caption: Workflow for the Sonogashira coupling.
Detailed Protocol:
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate (1.0 equiv.), Pd(PPh₃)₂Cl₂ (3-5 mol%), and CuI (5-10 mol%).
-
Solvent and Reagent Addition: Add anhydrous and degassed DMF, followed by triethylamine (2.0-3.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.).
-
Reaction: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 3-Amino Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is highly versatile for the synthesis of a wide range of primary and secondary arylamines.
Rationale for Experimental Choices:
-
Catalyst System: A palladium pre-catalyst in combination with a bulky, electron-rich phosphine ligand (e.g., BrettPhos or RuPhos) is crucial for an efficient reaction, particularly with less reactive aryl chlorides or challenging amine coupling partners.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base.
Caption: Workflow for the Buchwald-Hartwig amination.
Detailed Protocol:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate (1.0 equiv.), the desired primary or secondary amine (1.2-2.0 equiv.), sodium tert-butoxide (1.5-2.5 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-4 mol%), and a suitable phosphine ligand (e.g., BrettPhos, 4-8 mol%) to a dry Schlenk tube.
-
Solvent Addition: Add anhydrous and degassed toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture at 80-110°C until complete consumption of the starting material is observed by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride solution, and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Biological Activity of Derivatized Imidazo[1,2-a]pyridines
The derivatization of the ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate scaffold has led to the discovery of compounds with a range of biological activities. The following tables summarize some of the reported activities for different classes of C-3 substituted derivatives.
Table 1: Anticancer Activity of 3-Substituted Imidazo[1,2-a]pyridine Derivatives
| Derivative Class | Target/Cell Line | Reported Activity (IC₅₀) |
| 3-Aminoimidazo[1,2-a]pyridines | HT-29 (colon cancer) | 4.15 ± 2.93 µM[1][3] |
| 3-Aminoimidazo[1,2-a]pyridines | B16F10 (melanoma) | 14.39 ± 0.04 µM to 21.75 ± 0.81 µM[1][3] |
| 3-Aminoimidazo[1,2-a]pyridines | MCF-7 (breast cancer) | 14.81 ± 0.20 µM[3] |
| Imidazo[1,2-a]pyridinyl-chalcones | Anticancer | General activity reported[2] |
| Imidazo[1,2-a]pyridines (IP-5, IP-6) | HCC1937 (breast cancer) | 45 µM and 47.7 µM, respectively[4] |
Table 2: Antimicrobial Activity of 3-Substituted Imidazo[1,2-a]pyridine Derivatives
| Derivative Class | Target Organism | Reported Activity (MIC) |
| 3-Aminoimidazo[1,2-a]pyridines | Staphylococcus aureus | Moderate activity reported[5] |
| Imidazo[1,2-a]pyridinyl-propenones | Candida albicans | MIC values reported for several derivatives[2] |
| General Imidazo[1,2-a]pyridines | Various bacteria and fungi | Broad antimicrobial activity reported[1] |
Conclusion and Future Perspectives
The derivatization of ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate via palladium-catalyzed cross-coupling reactions offers a robust and versatile platform for the generation of diverse libraries of novel compounds for biological screening. The protocols outlined in this guide provide a solid foundation for researchers to synthesize a wide array of 3-aryl, 3-alkynyl, and 3-amino substituted imidazo[1,2-a]pyridines. The promising anticancer and antimicrobial activities reported for this class of compounds underscore their potential for the development of new therapeutic agents. Future work in this area could focus on the further exploration of the structure-activity relationships of these derivatives, the optimization of their pharmacokinetic properties, and the elucidation of their mechanisms of action at the molecular level.
References
-
Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing. [Link]
-
Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. ResearchGate. [Link]
-
Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. Royal Society of Chemistry. [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. National Center for Biotechnology Information. [Link]
-
3-Aminoimidazo [1, 2-A] Pyridine Derivatives as Novel Antimicrobial Compounds. ResearchGate. [Link]
-
ChemInform Abstract: Synthesis and Antifungal Activity Evaluation of 3-Hydroxyimidazo(1,2-a) pyridine and 3-Hydroxyimidazo(1,2-a)pyrimidine Derivatives. ResearchGate. [Link]
-
Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. SpringerLink. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. National Center for Biotechnology Information. [Link]
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Archives. [Link]
-
FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. Royal Society of Chemistry. [Link]
-
Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. Royal Society of Chemistry. [Link]
-
Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. ResearchGate. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Center for Biotechnology Information. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Application Note: A High-Throughput Workflow for the Parallel Synthesis of Imidazo[1,2-a]pyridine Libraries
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, recognized as a cornerstone in modern medicinal chemistry.[1] This fused bicyclic system is a structural mimic of purines and indoles, allowing it to interact with a wide array of biological targets.[2] Consequently, molecules incorporating this framework exhibit a remarkable spectrum of pharmacological activities, including antiviral, anticancer, anti-inflammatory, and antibacterial properties.[3][4] Marketed drugs such as Zolpidem (a hypnotic) and Alpidem (an anxiolytic) underscore the therapeutic success of this chemical class.[5]
The relentless demand for novel therapeutic agents necessitates the rapid exploration of chemical space around such validated scaffolds.[6] Parallel synthesis, a strategy for preparing large numbers of distinct but structurally related molecules simultaneously, is indispensable for this task. By systematically varying substituents at key positions on the imidazo[1,2-a]pyridine ring, researchers can efficiently generate extensive libraries for high-throughput screening (HTS), accelerating the identification and optimization of lead compounds.[7]
This application note provides a detailed experimental framework for the parallel synthesis of an imidazo[1,2-a]pyridine library using a robust and efficient microwave-assisted, three-component reaction. We will delve into the causality behind the chosen methodology, provide a step-by-step protocol from reaction setup to high-throughput purification, and offer expert insights for successful library generation.
Strategic Approach: Multicomponent Reactions for Library Synthesis
To efficiently build molecular diversity, multicomponent reactions (MCRs) are unparalleled.[4] Unlike traditional linear synthesis, MCRs combine three or more starting materials in a single pot to form a product that incorporates substantial portions of all reactants. This approach offers high atom economy, operational simplicity, and, most importantly, the ability to generate vast chemical diversity by simply swapping the input building blocks.
For the synthesis of imidazo[1,2-a]pyridines, the Groebke–Blackburn–Bienaymé Reaction (GBB-3CR) is an exceptionally powerful MCR.[8][9] This reaction condenses a 2-aminopyridine, an aldehyde, and an isocyanide, rapidly assembling the desired heterocyclic core in a single, convergent step. The causality for selecting this reaction lies in its robustness and the commercial availability of a wide variety of building blocks, enabling the creation of highly diverse libraries.
Furthermore, integrating microwave-assisted synthesis dramatically accelerates the reaction, often reducing reaction times from hours to minutes.[10][11] This synergy between MCRs and microwave energy is ideal for the rapid production timelines required in drug discovery.[12]
Caption: The Groebke-Blackburn-Bienaymé (GBB) multicomponent strategy.
Experimental Workflow for Parallel Synthesis
A successful parallel synthesis campaign is a systematic workflow, not just a reaction. The process encompasses library design, automated reaction execution, high-throughput purification, and quality control analysis.
Caption: Overview of the parallel synthesis and purification workflow.
Necessary Equipment and Materials
-
Parallel Synthesizer: Microwave reactor with a multi-vial autosampler (e.g., CEM Discover, Biotage Initiator+).
-
Liquid Handler (Optional but Recommended): Automated system for dispensing stock solutions into reaction vials to ensure accuracy and throughput.
-
Reaction Vessels: 10 mL microwave-safe vials with crimp caps.
-
Purification System: Automated preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a fraction collector.[13]
-
Analysis System: Liquid Chromatography-Mass Spectrometry (LC-MS) system for purity analysis and molecular weight confirmation.
-
Standard Laboratory Glassware and Consumables.
Detailed Protocol: Microwave-Assisted GBB Synthesis of an Imidazo[1,2-a]pyridine Library
This protocol details the synthesis of a diverse library based on the iodine-catalyzed three-component reaction of 2-aminopyridines, aldehydes, and an isocyanide.[14] Molecular iodine is an inexpensive, readily available, and benign catalyst suitable for this transformation.[15]
Preparation of Stock Solutions
Causality: Preparing stock solutions is critical for efficiency and accuracy in a parallel format. It minimizes repetitive weighing and allows for precise, automated, or semi-automated dispensing of reagents, ensuring uniform reaction conditions across the library.
-
Aldehyde Solutions: Prepare 0.5 M stock solutions of a diverse set of aromatic and aliphatic aldehydes in ethanol (EtOH).
-
2-Aminopyridine Solutions: Prepare 0.5 M stock solutions of various substituted 2-aminopyridines in EtOH.
-
Isocyanide Solution: Prepare a 0.5 M stock solution of a chosen isocyanide (e.g., tert-butyl isocyanide) in EtOH.[14]
-
Catalyst Solution: Prepare a 0.1 M stock solution of Iodine (I₂) in EtOH.
Parallel Reaction Setup
Self-Validation: Each reaction vial acts as an independent experiment. The systematic variation of only one or two components at a time, while keeping others constant, allows for the direct correlation of structural inputs to reaction outcomes and, later, biological activity.
-
Arrange 10 mL microwave vials in a rack.
-
To each vial, add a magnetic stir bar.
-
Using a pipette or liquid handler, dispense the reagents according to the library design table (see Table 1). For each reaction:
-
Add 1.0 mL of the desired 2-aminopyridine stock solution (0.5 mmol, 1.0 equiv).
-
Add 1.0 mL of the desired aldehyde stock solution (0.5 mmol, 1.0 equiv).
-
Add 1.0 mL of the tert-butyl isocyanide stock solution (0.5 mmol, 1.0 equiv).
-
Add 0.5 mL of the Iodine catalyst stock solution (0.05 mmol, 10 mol%).
-
-
Securely crimp the caps onto the vials.
Table 1: Example Library Plate Design (Subset)
| Vial | 2-Aminopyridine (R¹) | Aldehyde (R²) | Isocyanide (R³) | Product Structure |
|---|---|---|---|---|
| A1 | 2-aminopyridine | Benzaldehyde | tert-Butyl | 2-phenyl-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine |
| A2 | 2-aminopyridine | 4-Chlorobenzaldehyde | tert-Butyl | 2-(4-chlorophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine |
| A3 | 2-amino-5-methylpyridine | Benzaldehyde | tert-Butyl | 7-methyl-2-phenyl-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine |
| A4 | 2-amino-5-bromopyridine | 4-Methoxybenzaldehyde | tert-Butyl | 7-bromo-2-(4-methoxyphenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine |
Microwave-Assisted Reaction
-
Place the vials into the microwave reactor's autosampler.
-
Program the following reaction conditions:
-
Initiate the automated sequence. The instrument will process each vial sequentially under identical, controlled conditions.
Post-Reaction Work-up
-
After the reactions are complete and the vials have cooled, uncap them in a well-ventilated fume hood.
-
Transfer the reaction mixture from each vial into a corresponding well of a 2 mL 96-well deep-well plate.
-
Evaporate the solvent (ethanol) using a centrifugal evaporator or a stream of nitrogen.
-
Re-dissolve the crude residue from each well in 1.5 mL of Dimethyl Sulfoxide (DMSO) to create a stock plate for purification and screening.
High-Throughput Purification and Analysis
Trustworthiness: The purity of a compound library is paramount. False positives or negatives in biological screens can arise from impure samples, making a robust purification and QC strategy non-negotiable.[16] Automated Prep-HPLC is the industry standard for this task.
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Application Notes and Protocols: In Vitro Characterization of Novel Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate Analogs
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation stems from its ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] Compounds built on this framework have demonstrated therapeutic potential across numerous disease areas, including oncology, inflammation, infectious diseases, and neurology.[1][2][3] Marketed drugs such as Zolpidem and Alpidem are based on this versatile structure.[1][2]
The broad bioactivity of this class is attributed to its unique structural and electronic properties, which allow for diverse molecular interactions.[1] Published research has identified that derivatives of this scaffold can act as potent inhibitors of key cellular enzymes like protein kinases and modulators of critical signaling pathways, including PI3K/Akt/mTOR and NF-κB.[4][5][6] Furthermore, some analogs have been shown to interfere with cytoskeletal dynamics by inhibiting tubulin polymerization.[6]
This document provides a comprehensive guide for the initial in vitro evaluation of novel analogs derived from Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate . The proposed workflow is designed as a hierarchical screening cascade, enabling researchers to efficiently identify bioactive compounds, prioritize them based on potency and selectivity, and subsequently elucidate their mechanism of action. This strategic approach ensures that resources are focused on the most promising candidates for further development.
Strategic Workflow for In Vitro Evaluation
A logical, multi-tiered approach is essential for the efficient characterization of a new chemical series. This workflow begins with broad screening to identify general bioactivity, followed by more focused secondary assays to determine disease-relevant effects, and culminates in specific mechanistic studies to identify the molecular target and pathway.
Caption: The NF-κB signaling pathway, a key target for anti-inflammatory agents.
Procedure: Western Blot for IκBα Degradation
-
Cell Culture and Treatment: Seed RAW 264.7 cells. Pre-treat with the active compound for 1 hour, then stimulate with LPS for a short time course (e.g., 0, 15, 30, 60 minutes).
-
Protein Extraction: Lyse the cells at each time point and determine the total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for IκBα. Also probe a separate blot or strip and re-probe the same blot with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Data Analysis: An effective inhibitor will prevent the degradation of IκBα in response to LPS stimulation, meaning the IκBα band will remain strong in treated samples compared to the LPS-only control, where it should disappear at earlier time points.
Conclusion
This application note provides a structured, rationale-driven framework for the initial in vitro characterization of novel Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate analogs. By progressing from broad cytotoxicity screening to disease-focused phenotypic assays and finally to specific mechanism-of-action studies, researchers can efficiently identify and validate promising new therapeutic candidates. The protocols described herein are based on established, robust methodologies and are designed to generate the clear, quantitative data needed to advance a drug discovery program.
References
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Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]
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El-Sayed, N., El-Bendary, M., Hassan, M., & Abu-Elghait, M. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
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Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link]
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Ahmad, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22668–22683. [Link]
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Al-Otaibi, F. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH. [Link]
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Afshari, H., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed. [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC - NIH. [Link]
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ISO 10993-5:2009. (2009). Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. [Link]
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Pelaseyed, T., et al. (2017). In vitro kinase assay and inhibition assay. Bio-protocol. [Link]
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Narsimha, B., et al. (2019). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
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de Oliveira, R. N., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
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Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PMC - NIH. [Link]
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Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. PubMed - NIH. [Link]
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Wang, Y., et al. (2023). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. ResearchGate. [Link]
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Gaskin, F. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]
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Fakhroeian, F., et al. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis. [Link]
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Raheem, S. K., et al. (2023). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b]b[1][2]enzothiazole motifs. ResearchGate. [Link]
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Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]
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BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
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Zare, N., et al. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Medic UPM. [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. [Link]
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Raheem, S. K., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC - NIH. [Link]
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G, R., et al. (2023). Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. ResearchGate. [Link]
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Du, L., et al. (2019). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH. [Link]
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Souldozi, A., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. PubMed. [Link]
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Asian Journal of Chemistry. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
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Bodakuntla, S., et al. (2023). Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. JoVE. [Link]
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Bio-protocol. (2025). 2.12. In vitro tubulin polymerization assay. Bio-protocol. [Link]
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Raheem, S. K., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch. [Link]
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National Toxicology Program (NTP). (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. National Toxicology Program (NTP). [Link]
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MDPI. (2024). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. [Link]
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ResearchGate. (2023). Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles. ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot issues, and ultimately improve the yield and purity of your target compound.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] The synthesis of this specific, halogenated derivative involves a critical cyclocondensation reaction followed by a regioselective bromination, each step presenting unique challenges that require careful control of reaction parameters.
The General Synthetic Pathway: A Mechanistic Overview
The synthesis is typically approached in a two-step sequence. First, a substituted 2-aminopyridine undergoes a cyclocondensation reaction with an α-halocarbonyl compound. The resulting imidazo[1,2-a]pyridine core is then subjected to electrophilic bromination, which preferentially occurs at the electron-rich C3 position of the imidazole ring.
Caption: General two-step synthesis pathway.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: I am getting a very low yield in the initial cyclocondensation step (formation of Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate). What are the likely causes and solutions?
Answer: Low yields in this Tschitschibabin-type reaction are a common hurdle.[3] The primary causes can be broken down into three areas: reagent quality, reaction conditions, and side reactions.
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Causality - Reagent Purity: The starting 2-amino-6-chloropyridine can be prone to degradation. Impurities can inhibit the initial nucleophilic attack required for cyclization. Similarly, ethyl bromopyruvate can hydrolyze or polymerize upon storage. Always use freshly purified reagents and ensure your solvent is anhydrous, as water can promote unwanted side reactions.[4]
-
Causality - Reaction Conditions:
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Base Selection: A weak inorganic base like sodium bicarbonate (NaHCO₃) is typically sufficient.[5] Using a strong base can lead to deprotonation at undesired positions and promote polymerization of the ethyl bromopyruvate.
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Temperature and Time: This reaction often requires thermal energy to proceed at a reasonable rate. Refluxing in a solvent like ethanol is standard.[5] If the reaction is sluggish (monitor by TLC), a higher boiling point solvent like n-butanol could be considered. However, excessively high temperatures or prolonged reaction times can lead to product decomposition.[4]
-
-
Proposed Solution Workflow:
Caption: Troubleshooting workflow for low cyclocondensation yield.
Question 2: The bromination of my intermediate is giving me multiple products, including what appears to be a di-brominated species. How can I improve the selectivity for the desired 3-bromo product?
Answer: This issue points directly to over-reactivity or poor control over the electrophilic substitution. The C3 position of the imidazo[1,2-a]pyridine ring is highly activated and susceptible to bromination. However, under harsh conditions, a second bromination can occur on the pyridine ring.
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Causality - Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally the reagent of choice for this transformation as it provides a slow, controlled release of electrophilic bromine, minimizing over-bromination compared to using elemental bromine (Br₂).[6]
-
Causality - Stoichiometry and Temperature: This is a critical parameter.
-
Stoichiometry: Use of a slight excess of NBS (e.g., 1.05-1.1 equivalents) is often recommended to drive the reaction to completion. However, a larger excess will inevitably lead to di-brominated and other side products. Accurate measurement of your starting material and NBS is crucial.
-
Temperature Control: The reaction is typically exothermic. Running the reaction at room temperature or even cooling it to 0 °C during the addition of NBS can significantly enhance selectivity.[7] Add the NBS portion-wise over a period of time rather than all at once.
-
-
Causality - Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent. Acetonitrile or dichloromethane are common choices that offer good solubility for the reactants without overly promoting side reactions.[7]
Table 1: Optimizing Bromination Selectivity
| Parameter | Standard Condition | Optimized Condition for High Selectivity | Rationale |
| Brominating Agent | Br₂ | N-Bromosuccinimide (NBS) | NBS provides a lower, more controlled concentration of electrophilic bromine. |
| Equivalents of NBS | 1.2 - 1.5 eq. | 1.05 - 1.1 eq. | Minimizes excess reagent available for secondary bromination. |
| Temperature | Room Temperature | 0 °C to Room Temperature | Reduces reaction rate and enhances selectivity for the most activated position. |
| Addition Method | Single portion | Portion-wise over 15-30 min | Prevents localized temperature spikes and high concentrations of NBS. |
Question 3: I am struggling with the final purification. My product is contaminated with a persistent impurity that co-elutes on silica gel. What are my options?
Answer: Purification challenges often arise from unreacted starting material from the bromination step (Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate) or isomeric byproducts.
-
Causality - Co-elution: The starting material for the bromination step has very similar polarity to your final product, making separation by standard column chromatography difficult.
-
Recommended Purification Strategy:
-
Aqueous Workup: First, ensure a thorough aqueous workup post-bromination. Washing the organic layer with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) will quench any unreacted NBS or bromine, which can simplify the subsequent purification.[7]
-
Recrystallization: This is often the most effective method to separate the desired product from the slightly more polar un-brominated intermediate. Experiment with a range of solvent systems. A good starting point is a binary system like ethanol/water, isopropanol/hexanes, or ethyl acetate/hexanes. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to promote the formation of pure crystals.
-
Chromatography Optimization: If chromatography is necessary, consider using a less polar solvent system with a shallow gradient (e.g., starting with 5% ethyl acetate in hexanes and slowly increasing to 20%). Using a high-performance flash chromatography system can also improve resolution.
-
Frequently Asked Questions (FAQs)
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FAQ 1: What is the mechanistic role of the base in the initial cyclocondensation? The base, typically NaHCO₃, plays a crucial role in the final step of the cyclization. After the initial N-alkylation of the pyridine ring nitrogen by ethyl bromopyruvate, an intermediate pyridinium salt is formed. The base then facilitates the deprotonation of the exocyclic amino group, which allows for the subsequent intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine core.
-
FAQ 2: How can I effectively monitor the progress of both reaction steps? Thin-Layer Chromatography (TLC) is the most straightforward method.
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Step 1 (Cyclocondensation): Use a mobile phase like 40-50% ethyl acetate in hexanes. You should see the consumption of the 2-amino-6-chloropyridine spot and the appearance of a new, higher Rf product spot (the imidazo[1,2-a]pyridine intermediate).
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Step 2 (Bromination): Use a similar mobile phase (you may need to adjust polarity slightly). The brominated product will have a slightly higher Rf (be less polar) than the starting intermediate. A well-run reaction should show a clean conversion with minimal starting material remaining.
-
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FAQ 3: Are there alternative, one-pot procedures for this synthesis? While a two-step approach is most common for ensuring purity and control, some literature describes one-pot tandem reactions for similar structures.[6][8] For instance, a one-pot cyclization/bromination might be possible.[6] However, these methods often require more extensive optimization to prevent the formation of complex mixtures and may not be suitable for achieving the high purity required in drug development. For robust and scalable synthesis, the discrete two-step process is generally recommended.
Optimized Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate
-
To a round-bottom flask equipped with a reflux condenser, add 2-amino-6-chloropyridine (1.0 eq.), sodium bicarbonate (2.0 eq.), and ethanol (approx. 0.1 M concentration).
-
Stir the suspension at room temperature for 10 minutes.
-
Add ethyl bromopyruvate (1.1 eq.) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting aminopyridine is consumed.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Partition the residue between dichloromethane and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude intermediate. This is often carried forward without further purification if it is of sufficient purity.
Protocol 2: Synthesis of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
-
Dissolve the crude Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq.) in acetonitrile (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 20 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate and stir for 15 minutes.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., isopropanol/hexanes) to yield the final product as a solid.
References
-
ResearchGate. (2025). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. Available at: [Link]
-
Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Available at: [Link]
- Google Patents. (2021). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
-
BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. Available at: [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available at: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Available at: [Link]
-
E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available at: [Link]
-
ResearchGate. (2019). Chemodivergent synthesis of N -(pyridin-2-yl)amides and 3-bromoimidazo[1,2- a ]pyridines from α-bromoketones and 2-aminopyridines. Available at: [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 3-Bromoimidazo[1,2-a]pyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize catalyst loading for the cross-coupling of 3-bromoimidazo[1,2-a]pyridines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, ensuring your experiments are both successful and reproducible.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and its functionalization via cross-coupling is a cornerstone of modern drug discovery.[1][2] However, the nitrogen-rich nature of this heterocycle can present unique challenges, particularly concerning catalyst stability and activity.[3][4] This guide will address common issues encountered during these reactions, with a focus on optimizing the amount of catalyst to achieve high yields, minimize side reactions, and ensure cost-effectiveness.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Catalyst Selection and Initial Loading
Question 1: I'm starting a new Suzuki-Miyaura coupling with a 3-bromoimidazo[1,2-a]pyridine. What's a good starting point for my palladium catalyst and ligand loading?
Answer: For initial screening, a palladium loading of 1-5 mol% is a common starting point for Suzuki-Miyaura reactions involving heteroaryl halides.[5][6] The choice of palladium source and ligand is crucial. A pre-formed palladium(II) precatalyst, such as Pd(OAc)₂, is often used in conjunction with a phosphine ligand.[7] The ligand-to-palladium ratio is also a critical parameter to consider, typically starting at 1:1 or 2:1.
Here is a recommended starting point for a small-scale test reaction:
| Component | Suggested Loading (mol%) | Rationale |
| Palladium Source (e.g., Pd(OAc)₂) | 2 mol% | A good balance between reactivity and cost for initial trials. |
| Phosphine Ligand (e.g., SPhos, XPhos) | 4 mol% (2:1 ligand to Pd) | Bulky, electron-rich phosphine ligands are known to facilitate the oxidative addition and reductive elimination steps in the catalytic cycle, which can be challenging with electron-rich N-heterocycles.[8] |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2-3 equivalents | The choice of base can significantly impact the reaction outcome. An inorganic base is typically used in Suzuki couplings. |
| Solvent (e.g., Dioxane/Water, Toluene) | An appropriate volume to ensure solubility of reactants. | A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents. |
Experimental Protocol: Initial Catalyst Loading Screen
-
To a dry reaction vial, add the 3-bromoimidazo[1,2-a]pyridine (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (2-3 eq).
-
In a separate vial, prepare the catalyst premix by dissolving the palladium source (0.02 eq) and the ligand (0.04 eq) in a small amount of the reaction solvent.
-
Add the catalyst premix to the reaction vial.
-
Add the remaining solvent to the reaction vial.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Seal the vial and heat the reaction to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.[9][10]
Question 2: Why is the choice of ligand so important, and how does it affect the required catalyst loading?
Answer: The ligand plays a multifaceted role in the catalytic cycle and is arguably as important as the metal itself.[11] For N-heterocyclic substrates like imidazo[1,2-a]pyridines, the ligand is critical for:
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Stabilizing the Palladium Catalyst: The nitrogen atoms in the imidazo[1,2-a]pyridine can coordinate to the palladium center, potentially leading to catalyst deactivation or "poisoning".[3] A bulky ligand can sterically hinder this unwanted coordination, preserving the catalyst's active state.
-
Promoting Key Catalytic Steps: The electronic properties of the ligand influence the rates of oxidative addition and reductive elimination. Electron-rich ligands generally accelerate these steps, which can be sluggish for some heteroaryl halides.[8]
-
Controlling the Active Species: The ligand helps to maintain a monoligated, coordinatively unsaturated palladium(0) species, which is often the active catalyst.[3]
A more effective ligand can often allow for a lower catalyst loading because it promotes a more efficient and stable catalytic cycle. For challenging couplings, specialized ligands such as bulky biarylphosphines (e.g., tBuBrettPhos) have been developed to handle difficult substrates like unprotected bromoimidazoles.[12]
Section 2: Troubleshooting Low Yield and Incomplete Conversion
Question 3: My reaction has stalled with significant starting material remaining. Should I just add more catalyst?
Answer: While adding more catalyst might seem like a straightforward solution, it's often not the most effective or informative approach. First, consider the possibility of catalyst deactivation.
Troubleshooting Workflow for Stalled Reactions:
A troubleshooting workflow for stalled reactions.
Causality behind this workflow:
-
Assess Catalyst Deactivation: The primary suspect in a stalled reaction with an N-heterocyclic substrate is catalyst deactivation.[3][4] Instead of simply adding more of the initial catalyst, consider adding a fresh, pre-activated catalyst solution. If the reaction restarts, this is a strong indication of catalyst decomposition.
-
Re-evaluate Reaction Conditions: If adding more catalyst has no effect, the issue may lie with the reaction conditions.
-
Reagent Purity: Ensure your 3-bromoimidazo[1,2-a]pyridine and coupling partner are pure. Impurities can interfere with the catalyst.
-
Temperature: The reaction may require more thermal energy to overcome the activation barrier for oxidative addition. Cautiously increase the temperature in 5-10 °C increments.
-
Solvent and Base: The choice of solvent and base can dramatically affect the reaction rate and yield. Consider screening different solvents and bases.[13]
-
Question 4: I'm observing the formation of side products, such as homocoupling of my boronic acid or debromination of my starting material. How can I minimize these?
Answer: These side reactions are often indicative of an imbalance in the rates of the catalytic cycle steps.
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Homocoupling (Glaser-type for Sonogashira, or boronic acid homocoupling for Suzuki): This suggests that the transmetalation step is slow relative to other processes.[14]
-
For Sonogashira: If using a copper co-catalyst, homocoupling of the alkyne is a common issue.[15] You can try a copper-free Sonogashira protocol or ensure strictly anaerobic conditions.[16]
-
For Suzuki: Homocoupling of the boronic acid can be promoted by oxygen. Ensure your reaction is thoroughly degassed.
-
-
Debromination (Protodehalogenation): This occurs when the organopalladium intermediate reacts with a proton source before it can undergo the desired coupling.
-
Reduce Catalyst Loading: Sometimes, a lower catalyst loading can favor the desired cross-coupling pathway over side reactions.
-
Choice of Base: A weaker base might be beneficial if the base is promoting the debromination pathway.
-
Ligand Choice: A ligand that accelerates the cross-coupling steps can outcompete the debromination pathway.
-
Optimizing Catalyst Loading to Minimize Side Products:
| Catalyst Loading | Potential Issue | Recommended Action |
| Too High | Increased chance of side reactions, higher cost. | Systematically decrease the catalyst loading (e.g., from 5 mol% to 2 mol%, then 1 mol%). |
| Too Low | Incomplete conversion, slow reaction rates. | Gradually increase the catalyst loading (e.g., from 0.5 mol% to 1 mol%, then 2 mol%). |
Section 3: Advanced Topics and Reaction Types
Question 5: I'm performing a Heck or Sonogashira coupling with my 3-bromoimidazo[1,2-a]pyridine. Are there specific considerations for catalyst loading in these reactions?
Answer: Yes, the optimal catalyst loading and conditions can vary significantly between different cross-coupling reactions.
-
Heck Reaction: The Heck reaction can be particularly challenging with N-heteroaryl halides due to catalyst poisoning.[3] It may require higher catalyst loadings (e.g., 3-5 mol% Pd) and the use of sterically demanding ligands.[17] The base used is also critical; tertiary amines like triethylamine are common.[18]
-
Sonogashira Reaction: The Sonogashira coupling often employs a dual catalytic system of palladium and copper.[14] Typical palladium loadings are in the 1-3 mol% range, with a copper(I) co-catalyst (e.g., CuI) at a similar or slightly higher loading.[15] The amine base (e.g., triethylamine, diisopropylamine) often serves as the solvent as well.[19]
Illustrative Catalytic Cycle for Palladium-Catalyzed Cross-Coupling:
The fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions.
This diagram illustrates the key steps where catalyst loading and ligand choice have a direct impact. An optimized catalyst system ensures that the Pd(0) species is efficiently regenerated and that each step proceeds smoothly.[20]
Question 6: How can I confirm that my catalyst is the active species and monitor its performance during the reaction?
Answer: Monitoring the reaction progress is key to understanding catalyst performance. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide quantitative data on the conversion and can help identify side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals, allowing for the calculation of conversion over time.[9]
For more in-depth mechanistic studies, techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can be used to observe catalytic intermediates in real-time.[9] However, for most optimization purposes, standard chromatographic and spectroscopic methods are sufficient.
By carefully considering these factors and adopting a systematic approach to troubleshooting, you can successfully optimize the catalyst loading for your cross-coupling reactions of 3-bromoimidazo[1,2-a]pyridines, leading to efficient and reproducible syntheses.
References
-
Tran, R. Q., Jacoby, S. A., Roberts, K. E., Swann, W. A., Harris, N. W., Dinh, L. P., Denison, E. L., & Yet, L. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances, 9(32), 17778–17782. [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2021). Beilstein Journal of Organic Chemistry, 17, 1366–1419. [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (2021). RSC Advances, 11(46), 28833–28840. [Link]
-
Tran, R. Q., Jacoby, S. A., Roberts, K. E., Swann, W. A., Harris, N. W., Dinh, L. P., Denison, E. L., & Yet, L. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. ResearchGate. [Link]
-
Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. (2021). ChemistrySelect, 6(33), 8985–9011. [Link]
-
Yet, L., Dinh, L. P., Harris, N. W., Roberts, K. E., Swann, W. A., Denison, E. L., & Jacoby, S. A. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(46), 28833–28840. [Link]
-
Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 508–511. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Palladium-catalyzed oxidative C–H/C–H cross-coupling of imidazopyridines with azoles. (2016). Organic & Biomolecular Chemistry, 14(3), 845–852. [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). University of Windsor. [Link]
-
Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. (n.d.). ResearchGate. [Link]
-
An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. (2023). ResearchGate. [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). National Institutes of Health. [Link]
-
Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. (2022). PubMed. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]
-
Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (2019). RSC Publishing. [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega, 4(3), 5650–5658. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing. [Link]
-
Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. (2014). Organic Letters, 16(18), 4884–4887. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Investigations of Pd-Catalyzed ArX Coupling Reactions Informed by Reaction Progress Kinetic Analysis. (n.d.). The Journal of Organic Chemistry. [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. (n.d.). FULIR. [Link]
-
Recent Advances in Sonogashira Reactions. (2025). ResearchGate. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Palladium-catalyzed cross-couplings by C–O bond activation. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]
-
Heck Reaction—State of the Art. (n.d.). MDPI. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. (2025). ACS Publications. [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PubMed. [Link]
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- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. fulir.irb.hr [fulir.irb.hr]
- 11. Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a ]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02200G [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
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Preventing debromination in Suzuki reactions of bromo-heterocycles
Technical Support Center: Suzuki Reactions of Bromo-heterocycles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki coupling of bromo-heterocyclic compounds. Specifically, we will address the pervasive issue of debromination (also known as protodebromination or hydrodebromination) and provide actionable troubleshooting strategies to optimize your reaction outcomes.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry due to its robustness and tolerance of diverse functional groups.[1] However, when working with bromo-heterocycles, particularly those that are electron-deficient or contain sensitive functionalities, the undesired replacement of the bromine atom with a hydrogen atom can become a significant competing pathway, leading to reduced yields of the desired product. This guide provides in-depth, mechanistically-grounded solutions to mitigate this problem.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding debromination in Suzuki reactions.
Q1: What is debromination and why does it occur in Suzuki reactions?
A: Debromination is a side reaction where the bromine atom on your heterocyclic starting material is replaced by a hydrogen atom from the reaction medium. This occurs after the initial oxidative addition of the palladium(0) catalyst to the C-Br bond. The resulting Aryl-Pd(II)-Br intermediate, instead of proceeding through the desired transmetalation with the boronic acid partner, can undergo a competing reaction. A common pathway involves the palladium complex acquiring a hydride ligand, often from the solvent (like alcohols) or amine bases, followed by reductive elimination of the debrominated heterocycle.[2]
Q2: Are certain types of bromo-heterocycles more prone to debromination?
A: Yes. Electron-deficient heterocycles (e.g., bromopyridines, bromopyrimidines) are particularly susceptible. The electron-withdrawing nature of the heteroatom(s) makes the carbon atom of the C-Br bond more electrophilic, facilitating a faster oxidative addition.[3] However, this can also make the resulting Aryl-Pd intermediate more susceptible to side reactions if the subsequent transmetalation step is slow. Additionally, heterocycles with acidic N-H protons, like indoles or pyrroles, can be deprotonated by the base, increasing the electron density of the ring and potentially promoting side reactions.[4][5]
Q3: Can my choice of boronic acid versus a boronate ester affect debromination?
A: While the primary issue is often the stability of the Aryl-Pd intermediate, the nature of the boron reagent matters. Boronic acids can be unstable and prone to protodeboronation, especially with certain heteroaryl motifs.[2][3] While this is a separate side reaction, if the boronic acid degrades, the concentration of the active coupling partner decreases. This slows the desired transmetalation step, giving the Aryl-Pd intermediate more time to undergo debromination. Using more stable boronate esters, such as pinacol esters, can prevent protodeboronation and ensure a consistent supply of the coupling partner.[2][6]
Q4: Is water in the reaction always detrimental?
A: Not necessarily, but its role is complex. Water is often added to Suzuki reactions to help dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and to facilitate the hydrolysis of boronate esters to the active boronic acid form.[2][6][7] However, excess water, especially in combination with strong bases and elevated temperatures, can be a proton source and may promote debromination.[8] In cases where debromination is severe, switching to anhydrous conditions with a suitable base like K₃PO₄ can be beneficial.[9]
Part 2: Troubleshooting Guide: Diagnosing and Solving Debromination
This section provides a problem-oriented approach to systematically troubleshoot and resolve issues with debromination.
Issue 1: Significant Debromination (>20%) of the Heterocyclic Starting Material is Observed
Q: My primary side product is the debrominated heterocycle. What is the most likely cause and what should I adjust first?
A: The most probable cause is that the rate of the undesired debromination pathway is competitive with or faster than the rate of the desired transmetalation step. Your first and most impactful adjustments should focus on the Base and the Catalyst/Ligand System .
The base is crucial for activating the boronic acid for transmetalation, but a poor choice can actively promote debromination.[10][11]
-
Problem: Strong, nucleophilic bases (e.g., NaOH, NaOEt) in protic solvents (e.g., ethanol, water) can create conditions ripe for protonolysis.
-
Solution: Switch to a weaker, non-nucleophilic, anhydrous-compatible base. Tripotassium phosphate (K₃PO₄) is an excellent first choice. Cesium carbonate (Cs₂CO₃) is also highly effective, albeit more expensive. These bases are strong enough to activate the boronic acid but are less likely to promote proton-related side reactions.[6]
| Base | Typical Solvent(s) | Suitability for Sensitive Heterocycles | Rationale |
| NaOH, KOH | Water, Ethanol/Water | Low | Strongly basic and nucleophilic; high water content promotes debromination. |
| Na₂CO₃, K₂CO₃ | Toluene/Water, Dioxane/Water | Moderate | Common choice, but the aqueous phase can still be a problem. A good starting point for robust systems.[9] |
| K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF (often anhydrous) | High | Weaker nucleophilicity, effective in anhydrous or low-water conditions, minimizing proton sources.[6][9] |
| KF | Anhydrous THF, Dioxane | High | Activates boronic acid without being strongly basic, suitable for base-sensitive functional groups.[10] |
The ligand bound to the palladium center dictates the stability and reactivity of the catalytic intermediates. For challenging heterocyclic couplings, standard ligands like PPh₃ are often insufficient.
-
Problem: A ligand that is not electron-rich or sterically bulky enough may lead to a slow reductive elimination or an unstable catalyst, favoring side reactions.
-
Solution: Employ modern, electron-rich, and sterically hindered biaryl phosphine ligands (often called "Buchwald ligands"). These ligands promote fast oxidative addition and, crucially, rapid reductive elimination, which outcompetes the debromination pathway.[12]
-
SPhos and XPhos are excellent, highly versatile ligands for Suzuki couplings of heteroaryl halides.[12][13] They stabilize the monoligated palladium species believed to be active in the catalytic cycle and accelerate the desired coupling.[6][13]
-
For particularly electron-deficient systems, using a pre-formed catalyst (a "precatalyst") that rapidly generates the active Pd(0) species can also improve results.[9]
-
Caption: A decision workflow for troubleshooting debromination.
Issue 2: My Heterocycle has an Acidic N-H Proton (e.g., Indole, Pyrrole)
Q: I'm trying to couple a 5-bromoindole, and I see significant debromination and other side products. What's happening?
A: The N-H proton on indoles, pyrroles, and similar heterocycles is acidic enough to be deprotonated by the bases used in Suzuki reactions. The resulting anion is highly electron-rich, which can destabilize the C-Br bond and promote unwanted side reactions, including debromination.[5]
-
Solution: N-Protection is Critical. Protecting the nitrogen atom is the most effective strategy to prevent these issues. This modification electronically isolates the reacting system from the influence of the nitrogen lone pair.
-
Boc (tert-Butoxycarbonyl): A common choice, easily installed and removed. However, it can sometimes be cleaved under the reaction conditions.[4][14]
-
SEM ((2-(Trimethylsilyl)ethoxy)methyl): A more robust protecting group that is stable to typical Suzuki conditions and effectively suppresses debromination.[4][5]
-
-
N-Protection (SEM group): To a solution of 5-bromoindole (1.0 equiv) in anhydrous THF at 0 °C, add NaH (1.2 equiv, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes. Add SEM-Cl (1.1 equiv) dropwise and allow the reaction to warm to room temperature and stir overnight. Quench carefully with water, extract with ethyl acetate, dry the organic layer over Na₂SO₄, and purify by column chromatography.
-
Suzuki Coupling: In a reaction vessel, combine N-SEM-5-bromoindole (1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), K₃PO₄ (2.0-3.0 equiv), and the palladium catalyst system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% SPhos).
-
Degassing: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) for 3-5 cycles.
-
Reaction: Add degassed solvent (e.g., Toluene or 1,4-Dioxane). Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, dilute with water, and extract with an appropriate organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.
Part 3: Understanding the Mechanism
Visualizing the catalytic cycle helps to understand where the debromination side reaction interferes with the desired product formation.
Caption: Suzuki catalytic cycle with the competing debromination pathway.
This diagram illustrates the critical branch point after oxidative addition. A fast and efficient transmetalation step leads to the desired biaryl product. However, if transmetalation is slow, the Aryl-Pd(II)-Br intermediate can be diverted down the debromination pathway. The strategies outlined in this guide—optimizing the base, ligand, and solvent—are all designed to accelerate the main catalytic cycle, thereby kinetically disfavoring the undesired side reaction.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 120(37), 9722–9723. Available from: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Arades, M., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(5), e2100035. Available from: [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. In Palladium in Organic Synthesis (pp. 1-34). Available from: [Link]
-
Cernak, T. A., et al. (2008). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 49(48), 6825-6828. Available from: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
Yokozawa, T., et al. (2015). Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization. Macromolecules, 48(10), 3213-3219. Available from: [Link]
-
Helm, M. D., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15742. Available from: [Link]
-
ResearchGate. (n.d.). Mechanistic studies on the protodeboronation. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Xia, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(4), 868-875. Available from: [Link]
-
ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. Retrieved from [Link]
-
GitHub. (2024). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. Retrieved from [Link]
-
Kotha, S., et al. (2007). Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Synthesis of Biaryl Derivatives of 4-Hydroxyphenylglycine, Tyrosine, and Tryptophan. Organic Letters, 9(15), 2887-2890. Available from: [Link]
-
ChemOrgChem. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. YouTube. Retrieved from [Link]
Sources
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- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistryviews.org [chemistryviews.org]
- 8. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]
Technical Support Center: Purification of Crude Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
Welcome to the dedicated technical support guide for navigating the purification challenges of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex issues encountered during the purification of this important heterocyclic compound. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and achieving high purity of its derivatives is critical for reliable downstream applications.[1][2] This guide is structured as a series of troubleshooting questions and FAQs to directly address your experimental hurdles.
Troubleshooting Guide: From Crude Reality to Pure Compound
This section addresses specific problems you may encounter during the purification of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate. Each solution is grounded in chemical principles and provides actionable protocols.
I. Column Chromatography Challenges
Column chromatography is a primary purification technique for imidazo[1,2-a]pyridine derivatives.[3][4] However, its success is highly dependent on the correct setup and execution.
Question 1: My compound is streaking badly on the TLC plate and the column. What's causing this and how can I fix it?
Answer:
Streaking is a common issue when purifying nitrogen-containing heterocyclic compounds like imidazo[1,2-a]pyridines. It is often caused by the interaction of the basic nitrogen atoms with the acidic silica gel. This can lead to poor separation and reduced yield.
Causality: The lone pair of electrons on the pyridine nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to a non-ideal equilibrium between the stationary and mobile phases, resulting in band broadening and streaking.
Solutions:
-
Baseline TLC Analysis: Before committing to a column, run a series of TLCs with different solvent systems to find one that gives a good Rf value (ideally between 0.2 and 0.4) and minimizes streaking. A good starting point for your compound is a mixture of ethyl acetate and hexanes.
-
Solvent System Modification:
-
Addition of a Basic Modifier: To counteract the acidity of the silica gel, add a small amount of a basic modifier to your eluent. Triethylamine (TEA) is a common choice. Start with 0.1-1% (v/v) TEA in your ethyl acetate/hexane mobile phase. This will neutralize the acidic sites on the silica and prevent the strong adsorption of your basic compound.
-
Alternative Solvent Systems: If TEA is not effective or is incompatible with your downstream applications, consider using a different solvent system. Dichloromethane/methanol mixtures can sometimes provide better separation for polar compounds.
-
Experimental Protocol: Optimizing Your Mobile Phase
-
Prepare three small TLC developing chambers.
-
In each chamber, place a different eluent system:
-
Chamber 1: 30% Ethyl Acetate in Hexanes
-
Chamber 2: 30% Ethyl Acetate in Hexanes + 0.5% Triethylamine
-
Chamber 3: 5% Methanol in Dichloromethane
-
-
Spot your crude sample on three separate TLC plates.
-
Develop one plate in each chamber.
-
Visualize the plates under UV light (254 nm).
-
Compare the spot shape and separation. The ideal system will show round, well-defined spots with good separation from impurities.
Question 2: I'm seeing a new, more polar spot appear on my TLC after the compound has been on the column for a while. What is happening?
Answer:
The appearance of a new, more polar spot during column chromatography is often indicative of compound degradation on the silica gel. For your specific molecule, the most likely degradation pathway is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Causality: Silica gel is inherently acidic and contains adsorbed water. Prolonged exposure of your ester to the silica gel can catalyze the hydrolysis of the ester functionality, especially if the eluent contains protic solvents like methanol. The resulting carboxylic acid is significantly more polar and will have a much lower Rf value.
Solutions:
-
Minimize Residence Time: Pack your column and run it as efficiently as possible. Avoid letting the compound sit on the column for extended periods.
-
Use a Less Acidic Stationary Phase: If degradation is a persistent issue, consider using a less acidic stationary phase like alumina (neutral or basic) or a deactivated silica gel.
-
Dry Your Solvents: Ensure your solvents are anhydrous to minimize the amount of water introduced to the column.
-
Buffer the Silica Gel: You can prepare a slurry of silica gel with your mobile phase containing a small amount of a non-volatile base like pyridine before packing the column.
II. Recrystallization and Isolation Issues
Recrystallization is a powerful technique for achieving high purity, but finding the right conditions can be challenging.[5]
Question 3: My compound "oils out" during recrystallization instead of forming crystals. How can I promote crystallization?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the cooling process is too rapid.[6] The resulting oil may solidify, but it often traps impurities.
Causality: The solubility of a compound is temperature-dependent. If the solution is cooled too quickly, the molecules may not have enough time to orient themselves into a crystal lattice and will instead aggregate as a disordered, supercooled liquid.
Solutions:
-
Slow Cooling: After dissolving your compound in the minimum amount of hot solvent, allow the solution to cool slowly to room temperature. Do not immediately place it in an ice bath. You can insulate the flask to slow the cooling rate further.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the pure, crystalline compound, add a tiny crystal to the cooled, saturated solution. This "seed crystal" will provide a template for further crystal growth.
-
Solvent System Adjustment: If the above methods fail, you may need to adjust your solvent system. Try using a solvent pair, where your compound is soluble in one solvent and less soluble in the other. Dissolve the compound in the "good" solvent at an elevated temperature, and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Then, allow it to cool slowly. Common solvent pairs for compounds of this type include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.
Experimental Protocol: Finding a Suitable Recrystallization Solvent
| Solvent/Solvent System | Solubility (Cold) | Solubility (Hot) | Comments |
| Ethanol | Sparingly Soluble | Soluble | A good candidate for single-solvent recrystallization. |
| Isopropanol | Sparingly Soluble | Soluble | Similar to ethanol, may offer different crystal morphology. |
| Ethyl Acetate | Soluble | Very Soluble | May be too soluble; consider using as the "good" solvent in a pair. |
| Hexanes | Insoluble | Insoluble | A good "poor" solvent to pair with ethyl acetate or dichloromethane. |
| Dichloromethane | Soluble | Very Soluble | Good "good" solvent to pair with hexanes. |
| Water | Insoluble | Insoluble | Can be used as a "poor" solvent with ethanol or isopropanol. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I should be looking for in my crude Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate?
A1: Based on the common synthesis routes for imidazo[1,2-a]pyridines, the most probable impurities include:
-
Unreacted Starting Materials: 6-Chloro-2-aminopyridine and ethyl 2,3-dibromo-3-oxopropanoate (or a similar α-halocarbonyl starting material).
-
Regioisomers: Depending on the reaction conditions, small amounts of other isomers may form.
-
Hydrolysis Product: The corresponding carboxylic acid from the hydrolysis of the ethyl ester.
-
Dehalogenated Products: Depending on the reaction and workup conditions, you might see minor impurities where either the bromo or chloro substituent has been replaced by hydrogen.
Q2: How can I effectively visualize my compound and its impurities on a TLC plate?
A2:
-
UV Light (254 nm): Your compound is aromatic and will be strongly UV-active, appearing as a dark spot on a fluorescent green background. This is the primary and non-destructive method of visualization.[7]
-
Iodine Chamber: Placing the developed TLC plate in a chamber with iodine crystals will stain most organic compounds, including your product and many potential impurities, as brownish-yellow spots.[8][9] This is a useful general-purpose visualization technique.
-
Potassium Permanganate Stain: This stain is useful for detecting oxidizable functional groups. While your core heterocycle is relatively stable, some impurities might react to give a yellow spot on a purple background.
-
p-Anisaldehyde Stain: This stain can be useful for differentiating between different classes of compounds as it often produces a range of colors upon heating.
Q3: What are the key 1H NMR signals that confirm the structure of my purified product?
A3: The 1H NMR spectrum is a critical tool for confirming the structure and purity of your compound. Key expected signals include:
-
A triplet and a quartet in the aliphatic region corresponding to the ethyl ester group.
-
Aromatic protons on the imidazo[1,2-a]pyridine core. The specific chemical shifts and coupling constants will be characteristic of the substitution pattern. For the 5-chloro substituent, you would expect to see distinct signals for the protons at the 6, 7, and 8 positions of the pyridine ring. The absence of a proton signal at the 3-position is also a key indicator of successful bromination at that site.
Q4: My final product has a slight yellow tint. Is this normal, and how can I remove it?
A4: A slight yellow coloration is not uncommon for heterocyclic compounds and can sometimes be due to trace, highly conjugated impurities. If the compound is otherwise pure by NMR and LC-MS, this may not be a significant issue for many applications. However, to obtain a colorless solid, you can try the following:
-
Recrystallization with Charcoal: During the hot dissolution step of recrystallization, add a small amount of activated charcoal to the solution. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.
-
A Second Column: If the colored impurity has a slightly different polarity, a second, carefully run column chromatography may be necessary.
Visualizations
References
-
Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 2017.
-
A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging, 2023.
-
Column chromatography. Columbia University.
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. RSC Medicinal Chemistry, 2023.
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. Organic & Biomolecular Chemistry, 2018.
-
Efficient Solid-Phase Synthesis of a Library of Imidazo[1,2-a]pyridine-8-carboxamides. Journal of Combinatorial Chemistry, 2007.
-
Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
-
Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. Synthesis, 2022.
-
Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
-
Imidazo[1,2-a]pyridine A3-Coupling Catalyzed by a Cu/SiO2 Material. Journal of the Brazilian Chemical Society, 2019.
-
Halogenation of Imidazo[1,2‐α]pyridines with DXDMH (X=Cl, Br and I) Using DMSO as a Solvent and an Oxidant. ChemistrySelect, 2018.
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 2023.
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 2017.
-
How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 2024.
-
1H NMR spectrum of imidazo[1,2-a]pyridine 6a. ResearchGate.
-
Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry.
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium. SciSpace.
-
Purification of Organic Compounds by Flash Column Chromatography. Journal of Visualized Experiments, 2019.
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Synlett, 2010.
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 2024.
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
-
Balancing the molecular twist and conformational rigidity in imidazo[1,2-a]pyridines to achieve dual-state emissive (DSE) luminogens for applications in OLEDs and cell-imaging. Journal of Materials Chemistry C, 2023.
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 2018.
-
Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 2009.
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 2020.
-
Imidazo[1,2-a]pyridine A3-Coupling Catalyzed by a Cu/SiO2 Material. Journal of the Brazilian Chemical Society, 2019.
-
column chromatography & purification of organic compounds. YouTube.
-
Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Molecules, 2024.
-
Troubleshooting. Chemistry LibreTexts.
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 2016.
-
Thin Layer Chromatography (TLC). AGA Analytical.
-
Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. Green Chemistry, 2023.
-
Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives. ChemMedChem, 2024.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. Purification [chem.rochester.edu]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find practical, field-tested advice to help you navigate the common challenges and impurities encountered during the synthesis and purification of these compounds. Our goal is to provide you with the expertise and validated protocols necessary to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-a]pyridine synthesis reaction has resulted in a dark, tarry crude product. What are the likely causes and how can I purify my compound?
A dark, tarry crude product is a common issue in heterocyclic synthesis and often indicates the formation of polymeric side products or degradation of starting materials or the product. This can be caused by excessive heating, prolonged reaction times, or the presence of highly reactive intermediates.
To purify your compound, a multi-step approach is often necessary. Begin with a workup procedure to remove the bulk of the colored impurities. An aqueous wash with a mild reducing agent, such as sodium bisulfite, can sometimes help to decolorize the organic layer. Following the initial workup, column chromatography is typically the most effective method for separating the desired product from polymeric material. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, will help to first elute your product while retaining the more polar, colored impurities on the silica gel.
Q2: I am observing a significant amount of unreacted 2-aminopyridine in my crude product by TLC and NMR. How can I remove it?
Unreacted 2-aminopyridine is a common impurity, especially in reactions where it is used in excess. Due to its basic nature, it can be effectively removed using an acid-base extraction.
Protocol for Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic 2-aminopyridine will be protonated and move into the aqueous layer.
-
Separate the aqueous layer.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.
Q3: My final product shows broad peaks in the 1H NMR spectrum. What could be the issue?
Broad peaks in an NMR spectrum can indicate several issues, including the presence of paramagnetic impurities (e.g., residual metal catalysts), aggregation of the compound at the concentration used for NMR, or chemical exchange phenomena. If you have used a metal catalyst, such as copper or palladium, it is crucial to ensure its complete removal. Passing the crude product through a plug of silica gel or celite can help remove residual metals. If aggregation is suspected, try acquiring the NMR spectrum at a higher temperature or in a different solvent.
Troubleshooting Guide: Common Impurities and Their Removal
This guide provides a systematic approach to identifying and removing common impurities encountered in the synthesis of imidazo[1,2-a]pyridines.
Issue 1: Presence of Starting Materials
Identification:
-
Unreacted 2-aminopyridine: Characteristic aromatic signals in 1H NMR and a distinct mass peak in LC-MS.
-
Unreacted α-haloketone: Can be identified by its characteristic carbonyl stretch in IR spectroscopy and its molecular ion peak in GC-MS or LC-MS.
Causality and Prevention: The presence of unreacted starting materials often points to an incomplete reaction. This can be due to insufficient reaction time, inadequate temperature, or deactivation of the catalyst. To prevent this, ensure that your reagents are pure and dry, and consider optimizing the reaction conditions (e.g., increasing the temperature or reaction time, or using a more active catalyst).
Removal Protocols:
| Impurity | Removal Method | Step-by-Step Protocol |
| 2-Aminopyridine | Acid-Base Extraction | 1. Dissolve crude product in ethyl acetate. 2. Wash with 1M HCl (aq). 3. Separate layers. 4. Wash organic layer with saturated NaHCO3 (aq) and then brine. 5. Dry over Na2SO4 and concentrate. |
| α-Haloketone | Column Chromatography | 1. Choose a suitable solvent system (e.g., hexane/ethyl acetate). 2. The less polar α-haloketone will typically elute before the more polar imidazo[1,2-a]pyridine product. |
Issue 2: Formation of Side Products
The Groebke-Blackburn-Bienaymé reaction, a common method for synthesizing 3-aminoimidazo[1,2-a]pyridines, can sometimes yield side products if not performed under optimal conditions.[1]
Identification of Potential Side Products:
-
Amidine intermediate: This can form from the reaction of 2-aminopyridine with the isocyanide and may be observed by LC-MS.
-
Self-condensation products of the aldehyde: These are more likely with enolizable aldehydes under basic conditions.
Causality and Prevention: Side product formation is often a result of non-optimal reaction conditions, such as incorrect stoichiometry, temperature, or catalyst choice. Careful control of the reaction parameters is crucial. For multicomponent reactions, the order of addition of reagents can also influence the outcome.
Removal Protocol:
-
Column Chromatography: This is the most versatile method for separating a mixture of products. The polarity of the imidazo[1,2-a]pyridine core can be fine-tuned by the substituents, so the choice of eluent will be product-specific. A typical starting point is a mixture of hexanes and ethyl acetate.[2]
Issue 3: Colored Impurities
Causality and Prevention: The formation of colored impurities in the synthesis of nitrogen-containing heterocycles is often due to oxidation or polymerization reactions. These can be triggered by exposure to air and light, especially at elevated temperatures. To minimize their formation, it is advisable to run reactions under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction mixture from light.
Removal Protocol:
-
Activated Charcoal Treatment:
-
Dissolve the crude product in a suitable solvent.
-
Add a small amount of activated charcoal (typically 1-5% by weight).
-
Heat the mixture gently for a short period.
-
Filter the hot solution through a pad of celite to remove the charcoal.
-
Concentrate the filtrate.
-
-
Recrystallization: This is a powerful technique for purifying solid products and can often remove colored impurities that are present in small amounts. The choice of solvent is critical and may require some experimentation. Common solvents for recrystallizing imidazo[1,2-a]pyridines include ethanol, isopropanol, and ethyl acetate/hexane mixtures.
Experimental Workflows
Workflow for a Typical Imidazo[1,2-a]pyridine Synthesis and Purification
The following diagram illustrates a general workflow for the synthesis and purification of an imidazo[1,2-a]pyridine, highlighting key decision points for impurity removal.
Caption: General workflow for imidazo[1,2-a]pyridine synthesis and purification.
Decision Tree for Purification Method Selection
This diagram provides a decision-making framework for selecting the most appropriate purification strategy based on the nature of the impurities present.
Caption: Decision tree for selecting a purification method.
References
-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available at: [Link]
-
Mendoza-Sánchez, R., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chem. Proc., 16(1), 28. Available at: [Link]
-
Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4). Available at: [Link]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available at: [Link]
-
Wang, Z., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. Available at: [Link]
-
Kushwaha, N. D., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(8), 1838-1842. Available at: [Link]
-
Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35215–35227. Available at: [Link]
-
Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Center for Biotechnology Information. Available at: [Link]
-
Lombardino, J. G. (1965). Preparation and New Reactions of Imidazo[l,2-a]pyridines. Journal of Organic Chemistry, 30(7), 2403-2407. Available at: [Link]
-
S. F. B. T.-S. and C.-F. S. of imidazo[1,2-a]pyridines under M. irradiation. (n.d.). ResearchGate. Available at: [Link]
-
Maji, M., & Maiti, S. (2019). Synthesis of imidazo[1,2-a]pyridines: a decade update. Organic & Biomolecular Chemistry, 17(47), 10016-10037. Available at: [Link]
Sources
Technical Support Center: Scaling Up Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate Synthesis
Welcome to the technical support center for the synthesis and scale-up of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into the common challenges and critical parameters of this synthesis, moving beyond a simple protocol to explain the underlying chemical principles.
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its wide range of biological activities.[1][2][3] The successful and scalable synthesis of derivatives like Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate is a critical step in many drug discovery pipelines. This document serves as a troubleshooting manual and a collection of frequently asked questions to ensure your synthesis is efficient, reproducible, and scalable.
Overall Synthetic Workflow
The synthesis is typically approached as a two-step process: first, the construction of the imidazo[1,2-a]pyridine core via cyclocondensation, followed by a regioselective bromination at the C3 position.
Caption: Troubleshooting flowchart for low cyclization yield.
Question 2: I am observing a significant impurity that is difficult to separate from my desired intermediate product. What could it be?
Answer: The most likely impurity is the uncyclized hydrobromide salt of the initial SN2 adduct. This happens if the final dehydration and ring-closure step is inefficient.
-
Mechanistic Insight: The reaction proceeds by the pyridine ring nitrogen of 2-amino-5-chloropyridine attacking the α-carbon of ethyl bromopyruvate. This forms an intermediate pyridinium salt. The exocyclic amino group then attacks the ketone, and subsequent dehydration yields the aromatic imidazo[1,2-a]pyridine ring system. If the dehydration is slow or incomplete, the hydrated intermediate or the initial salt can persist.
-
Solution: Ensure adequate heating time at reflux. On a large scale, this can mean extending the reaction time from a typical 4-6 hours to 8-12 hours. Monitor the disappearance of the starting materials and the formation of the product by TLC or LC-MS. For workup, a basic wash (e.g., with aqueous NaHCO₃ solution) can help neutralize any salt and facilitate extraction of the freebase product into an organic solvent like ethyl acetate or dichloromethane.
Step 2: Electrophilic Bromination
Question 1: My bromination reaction is messy, producing multiple products. How can I improve the selectivity for the C3 position?
Answer: The C3 position of the imidazo[1,2-a]pyridine core is the most electron-rich and sterically accessible, making it highly susceptible to electrophilic attack. [4][5]Poor selectivity is almost always a result of over-bromination or reaction with impurities.
-
Causality - The Right Brominating Agent:
-
N-Bromosuccinimide (NBS): This is the reagent of choice for this transformation. [6]It is a solid, making it easy to handle and weigh accurately, and it provides a slow, controlled release of electrophilic bromine (Br⁺). Using elemental bromine (Br₂) is highly discouraged at scale as it is more aggressive, harder to control stoichiometrically, and leads to a higher incidence of di-bromination and other side reactions.
-
N-Iodosuccinimide (NIS): As a reference, NIS can be used for iodination in a similar fashion. [7]
-
-
Causality - Stoichiometry and Temperature Control:
-
Stoichiometry: Over-bromination is a common pitfall. Use precisely 1.0 to 1.05 equivalents of NBS. Adding a significant excess will inevitably lead to the formation of di-brominated species. On a large scale, it is best to add the NBS portion-wise as a solid or as a solution in the reaction solvent to maintain control.
-
Temperature: This reaction is typically fast and exothermic. It should be run at or below room temperature (e.g., 0-25 °C). Running it at elevated temperatures increases the reaction rate uncontrollably and promotes side reactions.
-
Question 2: The bromination reaction does not go to completion, even after several hours. What is the issue?
Answer: This is less common than over-reaction but can occur.
-
Causality - Reagent Quality: NBS can degrade over time, especially if it has a yellow or brown tinge instead of being a pure white solid. Use a fresh bottle of high-purity NBS.
-
Causality - Solvent Choice: Acetonitrile or THF are excellent solvent choices. [7]Solvents that can react with NBS, such as alcohols, should be avoided. Ensure the solvent is anhydrous, as water can consume the NBS.
-
Causality - Acid Scavenging: The reaction produces succinimide as a byproduct. While not typically problematic on a small scale, on a larger scale, the reaction mixture can become acidic, potentially protonating the substrate and slowing the reaction. While not standard, if stalling is a persistent issue, the inclusion of a non-nucleophilic base like 2,6-lutidine could be explored, but this complicates purification. A better approach is to ensure high-quality starting material and NBS.
Scale-Up Data & Protocol Summaries
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Condition A (Lab Scale) | Condition B (Pilot Scale) | Rationale for Change |
| Solvent | Ethanol | Denatured Ethanol | Cost-effectiveness at large volume. |
| Base | NaHCO₃ (1.1 eq) | NaHCO₃ (1.2 eq) | Ensures full neutralization of HBr in a larger, potentially less mixed volume. |
| Temperature | Reflux (~78 °C) | Reflux (~78 °C) | Optimal temperature for cyclization remains consistent. |
| Reaction Time | 4 hours | 8-10 hours | Slower heat transfer and mixing at scale require longer reaction times for completion. |
| Monitoring | TLC | LC-MS | Provides more accurate, quantitative tracking of reaction progress. |
| Typical Yield | 85-90% | 80-88% | Slight decrease in isolated yield is common on scale-up due to transfer losses. |
Table 2: Optimization of Bromination Conditions
| Parameter | Condition A (Lab Scale) | Condition B (Pilot Scale) | Rationale for Change |
| Solvent | Acetonitrile | Acetonitrile | Excellent solvent for both substrate and NBS, remains the best choice. |
| Brominating Agent | NBS (1.05 eq) | NBS (1.02 eq) | Tighter stoichiometric control to minimize over-bromination risk at scale. |
| Addition Method | Single portion (solid) | Slow portion-wise addition (solid) | Controls exotherm and maintains a low instantaneous concentration of NBS. |
| Temperature | Room Temperature | 0-10 °C | Better exotherm control is critical for safety and selectivity on a large scale. |
| Reaction Time | 1-2 hours | 2-3 hours | Slower addition and lower temperature may slightly increase the required time. |
| Typical Yield | 90-95% | 88-94% | High-yielding reaction that translates well to scale with proper controls. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate (Intermediate)
-
To a reaction vessel equipped with a mechanical stirrer, condenser, and temperature probe, add 2-amino-5-chloropyridine (1.0 eq).
-
Add denatured ethanol (5-10 volumes, e.g., 5-10 mL per gram of starting material).
-
Begin stirring and add sodium bicarbonate (1.2 eq).
-
Add ethyl bromopyruvate (1.05 eq) dropwise over 15-30 minutes. The addition may be mildly exothermic.
-
Heat the mixture to a steady reflux (~78 °C) and maintain for 8-10 hours.
-
Monitor the reaction for the disappearance of the 2-amino-5-chloropyridine by LC-MS.
-
Once complete, cool the mixture to room temperature.
-
Filter off the inorganic salts (NaHCO₃ and NaBr). Wash the filter cake with a small amount of ethanol.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude product, which can often be carried forward directly or purified by recrystallization from an ethanol/water mixture.
Protocol 2: Synthesis of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate (Final Product)
-
To a jacketed reaction vessel equipped with a mechanical stirrer and temperature probe, add the intermediate, Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq).
-
Add anhydrous acetonitrile (5-10 volumes).
-
Stir to dissolve and cool the solution to 0-5 °C using a chiller.
-
Add N-Bromosuccinimide (NBS, 1.02 eq) in small portions over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to stir at 0-10 °C for an additional 1-2 hours after the addition is complete.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate or sodium bisulfite to destroy any remaining active bromine.
-
Add water to precipitate the product.
-
Filter the solid product, wash thoroughly with water, and then with a cold non-polar solvent like hexane to aid drying.
-
Dry the product under vacuum at 40-50 °C to a constant weight.
Frequently Asked Questions (FAQs)
Q: What is the reaction mechanism for the initial cyclization? A: It is a multi-step process:
-
SN2 Alkylation: The more nucleophilic pyridine ring nitrogen attacks the α-carbon of ethyl bromopyruvate, displacing bromide.
-
Intramolecular Cyclization: The exocyclic amine attacks the electrophilic ketone carbonyl to form a five-membered ring intermediate (a hemiaminal-like species).
-
Dehydration: Under heating, this intermediate loses a molecule of water to form the stable, aromatic imidazo[1,2-a]pyridine ring system. The base present neutralizes the HBr formed.
Caption: Simplified schematic of the cyclization mechanism.
Q: Are there any specific safety concerns I should be aware of when scaling up? A: Yes.
-
Ethyl Bromopyruvate: As mentioned, it is a potent lachrymator (causes tearing) and irritant. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bromination Exotherm: The reaction of NBS is exothermic. On a large scale, this heat generation can be significant. A runaway reaction could lead to a rapid temperature and pressure increase. Using a jacketed reactor with a cooling system and controlling the addition rate of the NBS are non-negotiable safety requirements at scale.
-
HBr Gas: The cyclization reaction liberates HBr gas, which is corrosive. The reaction should be vented appropriately, and the base (NaHCO₃) helps neutralize it in situ.
Q: Can this synthesis be performed as a one-pot reaction? A: While some imidazo[1,2-a]pyridine syntheses can be done in one pot, a two-step process is highly recommended for this specific molecule when scaling up. [8]The reaction conditions for cyclization (reflux in ethanol) and bromination (low temperature in acetonitrile) are fundamentally different. Isolating the intermediate ensures that the bromination step is clean and high-yielding, which is crucial for achieving high purity of the final active pharmaceutical ingredient (API) precursor. Attempting a one-pot synthesis would likely lead to a complex mixture of products that is difficult and costly to purify.
Q: How should I best purify the final product at a large scale? A: The final product, Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate, is typically a stable, crystalline solid. The most scalable purification method is recrystallization. After the aqueous workup and filtration, a crude cake is obtained. This can be dissolved in a hot solvent (e.g., ethanol, isopropanol, or acetonitrile) and allowed to cool slowly to form pure crystals, leaving impurities behind in the mother liquor. Column chromatography is generally avoided at large scales due to high solvent consumption and cost.
References
-
Journal of Chemical Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. [Link]
-
ResearchGate. (2021). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. ResearchGate. [Link]
-
MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. [Link]
-
Royal Society of Chemistry. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances. [Link]
- Google Patents. (2021). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
-
ACS Publications. (2020). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. [Link]
-
ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
NIH National Library of Medicine. (2014). Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. ChemistryOpen. [Link]
-
MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry. [Link]
- Google Patents. (1976). Process for preparing 2-amino-5-chloropyridine.
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. [Link]
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Royal Society of Chemistry. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic & Biomolecular Chemistry. [Link]
- Google Patents. (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
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NIH National Library of Medicine. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]
-
IP.com. (2018). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. IP.com. [Link]
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NIH National Library of Medicine. (2013). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E. [Link]
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PubMed. (2012). Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E. [Link]
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Technical Support Center: Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
Welcome to the technical support center for Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimentation. As Senior Application Scientists, we have compiled this resource based on the chemical properties of the molecule and field-proven insights to ensure the integrity of your research.
The imidazo[1,2-a]pyridine scaffold is a valuable pharmacophore found in numerous therapeutic agents.[1] The stability of substituted derivatives like Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate is crucial for reliable and reproducible experimental outcomes. This guide provides a structured approach to troubleshooting common stability-related challenges.
Troubleshooting Guide
Unexpected experimental results can often be traced back to the stability of the starting materials. The following table outlines common issues, their probable causes related to the stability of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate, and recommended solutions.
| Problem | Probable Cause | Recommended Solution |
| Low reaction yield or incomplete conversion | Degradation of starting material: The compound may be sensitive to prolonged exposure to ambient light, moisture, or elevated temperatures. | Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[2] Use freshly opened or properly stored material for reactions. |
| Hydrolysis of the ethyl ester: The ester group can be cleaved under acidic or basic conditions, especially in the presence of water.[3] | Ensure anhydrous reaction conditions if the reaction is sensitive to water. Use aprotic solvents and freshly distilled reagents. If aqueous workup is necessary, perform it at low temperatures and minimize the exposure time. | |
| Formation of an unexpected side product with a lower molecular weight | Debromination: The bromine atom at the 3-position can be susceptible to nucleophilic substitution or reduction, leading to the formation of the debrominated analog.[3] | Avoid strong nucleophiles or reducing agents if they are not intended for the desired transformation. If a reaction requires such reagents, consider protecting the imidazopyridine core or using milder reaction conditions. |
| Appearance of a new polar spot on TLC analysis of the starting material | Hydrolysis to the carboxylic acid: The ethyl ester may have hydrolyzed to the more polar carboxylic acid upon storage or exposure to moisture.[3] | Confirm the identity of the new spot by co-spotting with a sample of the hydrolyzed product, if available. If hydrolysis is confirmed, purify the starting material by recrystallization or column chromatography before use. |
| Discoloration of the solid compound (e.g., turning from off-white to yellow or brown) | Decomposition upon exposure to light or air: Imidazo[1,2-a]pyridine derivatives can be sensitive to photo-oxidation or reaction with atmospheric components over time. | Store the compound in an amber vial to protect it from light.[2] For long-term storage, consider flushing the container with an inert gas before sealing. |
Experimental Workflow: Troubleshooting Stability Issues
The following diagram outlines a systematic approach to diagnosing and resolving stability-related problems during your experiments.
Caption: A troubleshooting workflow for stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate?
A: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), in a cool, dry place.[2] For extended storage, flushing the container with an inert gas like argon or nitrogen is recommended to minimize exposure to air and moisture. While room temperature storage is generally acceptable for short periods, refrigeration (2-8 °C) is preferable for long-term storage.
Q2: I am observing a gradual discoloration of my solid sample. Is it still usable?
A: Discoloration, typically to a yellow or brownish hue, can be an indicator of gradual decomposition. While minor discoloration may not significantly impact the outcome of all reactions, it is advisable to assess the purity of the material before use, for instance by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. If significant impurities are detected, purification by recrystallization or column chromatography is recommended.
Q3: My reaction involves a basic aqueous workup. How can I minimize the risk of ester hydrolysis?
A: The ethyl ester group is susceptible to hydrolysis under basic conditions.[3] To mitigate this, perform the aqueous workup at a low temperature (e.g., 0-5 °C) and as rapidly as possible. Use a saturated solution of a mild base like sodium bicarbonate instead of stronger bases like sodium hydroxide. After extraction, ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove any residual water before solvent evaporation.
Q4: Can this compound be used in reactions with strong nucleophiles?
A: The bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring is susceptible to nucleophilic substitution.[3] If the desired reaction does not involve substitution of this bromine, the use of strong nucleophiles may lead to the formation of unwanted byproducts. In such cases, consider using milder reagents, shorter reaction times, or lower temperatures to improve selectivity.
Q5: What are the likely degradation pathways for this molecule?
A: While a definitive degradation study for this specific molecule is not publicly available, based on its structure, two primary degradation pathways are likely:
-
Hydrolysis: The ethyl ester can hydrolyze to the corresponding carboxylic acid in the presence of acid or base and water.[3]
-
Nucleophilic Substitution/Reduction: The C-Br bond at the 3-position can be cleaved by nucleophiles or reducing agents, leading to the debrominated analog.[3]
A visual representation of a potential degradation pathway is provided below.
Caption: Potential degradation pathways of the title compound.
Q6: Are there any specific solvents that should be avoided for storage or reactions?
A: For long-term storage, it is best to store the compound as a solid. If a stock solution is required, use a dry, aprotic solvent such as dichloromethane, ethyl acetate, or acetonitrile. Avoid protic solvents like methanol or ethanol for long-term storage of solutions, as they can slowly react with the ester group (transesterification) or facilitate hydrolysis if water is present.
References
- Smolecule. (n.d.). Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate.
- Rupert, K. C., Henry, J. R., Dodd, J. H., Wadsworth, S. A., Cavender, D. E., Olini, G. C., & Siekierka, J. J. (2003). Imidazo[1,2-a]pyridines as p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(3), 347-350.
- Rival, Y., Grassy, G., & Michel, G. (1992). A new series of imidazo[1,2-a]pyridines with antibacterial activity. European Journal of Medicinal Chemistry, 27(5), 541-546.
- Aaron Chemicals LLC. (2024). Safety Data Sheet: Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide.
- Katritzky, A. R., Rachwal, S., & Rachwal, B. (2003). Recent progress in the synthesis of 1,2,4-triazoles. Tetrahedron, 59(15), 2685-2706.
- ChemScene. (n.d.). Ethyl 3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate.
- National Center for Biotechnology Information. (n.d.). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate.
Sources
Byproduct identification in the synthesis of halogenated imidazopyridines
Welcome to the technical support center for the synthesis of halogenated imidazopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic campaigns. Imidazopyridines are a privileged scaffold in medicinal chemistry, and the introduction of halogens provides crucial anchor points for further functionalization.[1][2][3] However, their synthesis is not without its complexities. This document provides in-depth, field-proven insights to help you identify, understand, and mitigate the formation of common impurities.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of products after alkylating my halogenated imidazopyridine. What are the likely byproducts?
A1: You are most likely observing the formation of N-alkylation regioisomers. The imidazopyridine core has multiple nucleophilic nitrogen atoms, and alkylation can occur on the imidazole ring or the pyridine ring, leading to a mixture of isomers.[4][5][6] The exact position of alkylation is influenced by the specific imidazopyridine isomer (e.g., imidazo[4,5-b]pyridine vs. imidazo[4,5-c]pyridine) and the reaction conditions.[4][5]
Q2: My halogenation reaction is not clean, and I see multiple spots on my TLC. What could be happening?
A2: This could be due to several factors, including polyhalogenation (the addition of more than one halogen atom) or the formation of other side products. The reactivity of the imidazopyridine ring can make it susceptible to over-halogenation if the reaction is not carefully controlled. Additionally, certain halogenating agents, like N-Bromosuccinimide (NBS), can participate in side reactions depending on the reaction conditions.[7]
Q3: I'm performing a palladium-catalyzed cross-coupling reaction on my halogenated imidazopyridine, but I'm isolating a significant amount of the dehalogenated starting material. Why is this happening?
A3: Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions. It can occur through various mechanisms, including protonolysis of the organopalladium intermediate. The presence of a strong base and certain phosphine ligands can sometimes favor this undesired pathway.
Q4: My reaction to form the imidazopyridine ring seems to stall, and I'm isolating an intermediate. What is this intermediate, and how can I push the reaction to completion?
A4: You are likely isolating an acyclic intermediate from the initial condensation step that has failed to cyclize. For instance, in the reaction of a diaminopyridine with an aldehyde, the initial imine or aminal intermediate may be stable under the reaction conditions. Driving the reaction to completion often requires more forcing conditions, such as higher temperatures or the use of a dehydrating agent to remove water and favor the cyclization equilibrium.
Troubleshooting Guide: In-Depth Analysis and Solutions
This section provides a detailed examination of common byproduct formation scenarios, including the underlying mechanisms, identification strategies, and protocols for mitigation.
Issue 1: Formation of N-Alkylation Regioisomers
The alkylation of an N-unsubstituted imidazopyridine can lead to a mixture of regioisomers, which can be challenging to separate and characterize.
Causality and Mechanism:
The formation of regioisomers is primarily due to the presence of multiple nucleophilic nitrogen atoms and the existence of tautomeric forms of the imidazopyridine ring.[4][5] For example, in an imidazo[4,5-b]pyridine, the proton on the imidazole ring can tautomerize, making multiple nitrogen atoms available for alkylation. The final ratio of regioisomers is influenced by a combination of steric and electronic effects of both the imidazopyridine substrate and the alkylating agent, as well as the reaction conditions (solvent, base, temperature).[8][9]
Identification and Characterization:
Distinguishing between N-alkylation regioisomers can be achieved using advanced NMR techniques, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY).[4][5][6] The spatial proximity between the protons of the newly introduced alkyl group and the protons on the pyridine ring will result in characteristic NOE correlations, allowing for unambiguous structural assignment.[4][5]
Experimental Protocol: Identification of N-Alkylation Regioisomers by 2D-NOESY NMR
-
Sample Preparation: Dissolve the purified isomeric mixture or the isolated isomers in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) at a concentration of 5-10 mg/mL.
-
Acquisition of 1H NMR: Acquire a standard 1D proton NMR spectrum to identify the chemical shifts of all protons.
-
Acquisition of 2D-NOESY:
-
Set up a 2D-NOESY experiment on the NMR spectrometer.
-
Use a mixing time appropriate for observing inter-proton NOEs (typically 500-800 ms).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the 2D-NOESY data using the spectrometer software.
-
Look for cross-peaks that indicate NOE correlations between the protons of the alkyl group (e.g., -CH2-) and the aromatic protons of the imidazopyridine core.
-
The presence of a cross-peak between the alkyl group protons and a specific proton on the pyridine ring confirms that the alkylation occurred on a nitrogen atom in close proximity to that proton.
-
Table 1: Example NOE Correlations for a Hypothetical N-Alkylated Imidazo[4,5-b]pyridine
| Isomer | Alkyl Group Protons | Correlating Aromatic Proton | Conclusion |
| Isomer A | -CH2- at 4.5 ppm | H5 at 7.8 ppm | Alkylation at N4 |
| Isomer B | -CH2- at 4.7 ppm | H7 at 8.2 ppm | Alkylation at N1 or N3 (depending on numbering) |
Mitigation Strategies:
-
Directed Synthesis: In some cases, it may be possible to synthesize a specific regioisomer through a directed approach, such as by introducing a protecting group that blocks one of the nitrogen atoms.
-
Chromatographic Separation: While challenging, separation of regioisomers can often be achieved using High-Performance Liquid Chromatography (HPLC), sometimes with a chiral stationary phase if the molecules are chiral.[10][11][12] Careful optimization of the mobile phase is crucial.
Workflow for Regioisomer Identification and Separation
Caption: Workflow for the identification and separation of N-alkylation regioisomers.
Issue 2: Incomplete Cyclization and Acyclic Intermediates
The formation of the imidazopyridine core often proceeds via a condensation and subsequent cyclization. If the cyclization is not complete, stable acyclic intermediates can be isolated.
Causality and Mechanism:
The cyclization step is typically a dehydration reaction. If water is not effectively removed from the reaction mixture, the equilibrium may not favor the cyclized product. Additionally, the activation energy for the cyclization may not be reached under the initial reaction conditions. The stability of the acyclic intermediate, often an imine or a related species, can also contribute to its accumulation.
Identification and Characterization:
Acyclic intermediates will have distinct NMR and mass spectra compared to the desired product. In the 1H NMR, you would expect to see signals corresponding to the acyclic structure, such as an imine C-H proton or additional N-H protons. The mass spectrum will show a molecular ion peak corresponding to the acyclic intermediate (the mass of the starting materials minus a molecule of water, for example).
Mitigation Strategies:
-
Thermal Promotion: Increasing the reaction temperature can provide the necessary activation energy for the cyclization to occur. Refluxing in a higher-boiling solvent is a common strategy.
-
Dehydration: The use of a Dean-Stark apparatus to azeotropically remove water can effectively drive the reaction towards the cyclized product. Alternatively, adding a dehydrating agent like molecular sieves can be effective.
-
Acid/Base Catalysis: In some cases, the addition of a catalytic amount of acid or base can promote the cyclization step.
Issue 3: Polyhalogenation
The introduction of a halogen atom onto the imidazopyridine ring can activate it towards further halogenation, leading to the formation of di- and tri-halogenated byproducts.
Causality and Mechanism:
This is a classic example of an electrophilic aromatic substitution reaction where the product is more reactive than the starting material. The electron-rich nature of the imidazopyridine ring makes it susceptible to this side reaction.
Identification and Characterization:
Polyhalogenated byproducts are readily identified by mass spectrometry, as they will exhibit characteristic isotopic patterns for chlorine and bromine. The molecular ion peaks will be higher than that of the desired monohalogenated product by the mass of the additional halogen atoms. 1H NMR will also show a loss of aromatic protons as they are replaced by halogens.
Mitigation Strategies:
-
Control of Stoichiometry: Use of no more than one equivalent of the halogenating agent is crucial. In some cases, using a slight sub-stoichiometric amount can be beneficial.
-
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for monohalogenation.
-
Choice of Halogenating Agent: Milder halogenating agents may provide better selectivity. For example, if NBS is leading to over-bromination, other sources of electrophilic bromine could be explored.
Reaction Pathway: Monohalogenation vs. Polyhalogenation
Caption: Competing pathways of monohalogenation and polyhalogenation.
References
- Doganc, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20.
- Göker, H., et al. (2019). Regioselective N–alkylation of 2– (3,4–dimethoxyphenyl)imidazo[4,5–b] and [4,5–c]pyridine oxide derivatives : Synthesis and structure elucidation by NMR. Journal of Molecular Structure.
- Cui, T., et al. (2021). Copper-Catalyzed Regioselective C-3 Cyanation of Imidazo[1,2-a]pyridines with TMSCN. The Journal of Organic Chemistry, 86(22), 15897-15905.
- Doganc, F., et al. (2020). Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues. Journal of Molecular Structure, 1272, 134200.
- Wang, Z., et al. (2010). Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography.
- Di soulful, G., et al. (2024).
- Singh, P., et al. (2023). Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. The Journal of Organic Chemistry, 88(16), 11435-11446.
- Khan, M. T. H., & Singh, R. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38(1), 173-176.
- Boltjes, A., & Doemling, A. (2019). The Groebke–Blackburn–Bienaymé Reaction. European Journal of Organic Chemistry, 2019(41), 7007-7049.
- Bruker. (n.d.). 1H NMR spectrum of imidazo[1,2-a]pyridine.
- Li, X., & Xie, J. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 8(26), 14382-14405.
- Romero, N. A., & Nicewicz, D. A. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega, 3(10), 14333-14339.
- Bon, S., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1118-1151.
- Appleby, K. M., et al. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 59(12), 1187-1194.
- Kannappan, V. (2022).
- Göker, H., & Özden, M. S. (2020). Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR.
- Gayo, L. M., & Herzon, S. B. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(26), 11374-11379.
- Gentry, E. C., et al. (2022).
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Li, G., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(24), 4469-4473.
- Li, C., et al. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. Cell Reports Physical Science, 4(5), 101402.
- E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014.
- Scardina, G., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 626.
- Kulkarni, A. A., & Nandibewoor, S. T. (2014). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Journal of Applicable Chemistry, 3(4), 1633-1641.
- Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
- Wang, G., et al. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry, 80(10), 5248-5254.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).
- Scardina, G., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 626.
- Appleby, K. M., et al. (2021). Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. White Rose Research Online.
- Sławiński, J., et al. (2020).
- Phenomenex. (n.d.).
- Demirbas, N., et al. (2002).
- Boltjes, A., & Doemling, A. (2019). The Groebke-Blackburn-Bienayme Reaction. University of Groningen.
- Gayo, L. M., & Herzon, S. B. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PubMed.
- Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Dömling, A. (2020). Groebke-Blackburn-Bienaym, multicomponent reaction: emerging chemistry for drug discovery.
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Validation & Comparative
A Comparative Guide to the Efficacy of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating remarkable versatility in targeting a wide array of protein kinases implicated in oncology and other diseases. Its rigid, bicyclic structure provides an excellent framework for developing potent and selective ATP-competitive inhibitors. This guide offers a comparative analysis of the efficacy of prominent imidazo[1,2-a]pyridine-based kinase inhibitors, supported by experimental data from peer-reviewed studies. We will delve into their performance against key kinase families, discuss the rationale behind the evaluation methods, and provide detailed protocols for core experimental procedures.
The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Kinase Inhibition
The power of the imidazo[1,2-a]pyridine core lies in its unique electronic properties and three-dimensional structure, which allow for strategic functionalization at multiple positions. This enables chemists to fine-tune the molecule's interaction with the ATP-binding pocket of a target kinase, thereby enhancing potency and selectivity. The nitrogen atom at position 1 often acts as a key hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP. Modifications at other positions can then be used to exploit specific hydrophobic pockets and allosteric sites within the kinase domain, leading to highly differentiated inhibitor profiles.
Comparative Efficacy Analysis by Kinase Family
The true measure of a kinase inhibitor lies in its potency against its intended target, its selectivity across the kinome, and its ability to translate biochemical inhibition into cellular and in-vivo anti-tumor activity. Below, we compare several notable imidazo[1,2-a]pyridine-based inhibitors categorized by their primary kinase targets.
Cell Cycle Kinase Inhibitors: Targeting the Engine of Proliferation
Cyclin-dependent kinases (CDKs) and Aurora kinases are master regulators of the cell cycle. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.
Dinaciclib (SCH727965) is a potent inhibitor of multiple CDKs. Its mechanism involves arresting the cell cycle at critical checkpoints and suppressing the transcription of anti-apoptotic proteins like Mcl-1, which is dependent on CDK9 activity[1][2]. This dual action of cell cycle arrest and induction of apoptosis makes it a powerful anti-cancer agent[3].
Aurora Kinase Inhibitors based on the imidazo[1,2-a]pyridine and related imidazo[4,5-b]pyridine scaffolds have also been developed. For instance, compound 27e emerged as a potent dual inhibitor of both Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), a key driver in Acute Myeloid Leukemia (AML)[4]. This dual-targeting strategy is particularly effective as it attacks the cancer through two distinct but critical pathways: mitotic progression (Aurora) and survival signaling (FLT3).
Table 1: Comparative Efficacy of Imidazo[1,2-a]pyridine-based Cell Cycle Kinase Inhibitors
| Compound Name | Primary Target(s) | Biochemical IC50 / Kd | Cellular Potency (Example) | Reference(s) |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | IC50: 3, 1, 1, 4 nM respectively | A2780 cell DNA replication IC50: 4 nM | [1][5] |
| Compound 27e | Aurora-A, Aurora-B, FLT3 | Kd: 7.5 nM, 48 nM, 6.2 nM respectively | MV4-11 (FLT3-ITD) cell growth IC50: <30 nM | [4] |
| AZ703 | CDK (unspecified) | Not specified | Potent anti-proliferative effects in breast cancer cells | [6] |
The primary rationale for targeting CDKs and Aurora kinases is to halt uncontrolled cell division. The experimental validation of these inhibitors relies on assays that measure direct enzyme inhibition, cellular proliferation, and target-specific effects within the cell, such as the phosphorylation of histone H3, a direct substrate of Aurora B kinase.
Receptor Tyrosine Kinase (RTK) Inhibitors: Blocking Oncogenic Signaling at the Source
RTKs like ALK, FLT3, VEGFR, and PDGFR are cell-surface receptors that, when mutated or overexpressed, can drive cancer cell growth, survival, and angiogenesis.
Ceritinib (LDK378) is a highly potent second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor. It was specifically designed to be more potent than the first-generation inhibitor, Crizotinib, and to overcome common resistance mutations[7]. In comparative studies, Ceritinib demonstrated significantly longer progression-free survival (PFS) than Crizotinib in first-line treatment of ALK-positive NSCLC, underscoring its superior efficacy[8][9].
Anlotinib is a multi-targeted RTK inhibitor with potent activity against VEGFR, PDGFR, and FGFR[2][10]. Its broad-spectrum anti-angiogenic activity is a key differentiator. By simultaneously blocking multiple pathways that contribute to new blood vessel formation, Anlotinib can effectively starve tumors of essential nutrients and oxygen[11][12]. Preclinical data shows it has a stronger anti-angiogenic effect than other multi-kinase inhibitors like sunitinib and sorafenib[11].
FLT3 Inhibitors are critical for treating AML. Several imidazo[1,2-a]pyridine series have been optimized for FLT3 inhibition, showing potent activity against both wild-type and clinically relevant mutant forms (ITD, D835Y) that confer resistance to other inhibitors[4].
Table 2: Comparative Efficacy of Imidazo[1,2-a]pyridine-based RTK Inhibitors
| Compound Name | Primary Target(s) | Biochemical IC50 / Kd | Cellular Potency (Example) | Key Feature | Reference(s) |
| Ceritinib | ALK, ROS1, IGF-1R | ALK IC50: 0.15 nM | Karpas-299 (ALK+) IC50: 25 nM | ~20-fold more potent than Crizotinib; overcomes resistance | [7] |
| Anlotinib | VEGFR2, VEGFR3, PDGFRβ, FGFR1 | VEGFR2 IC50: 0.2 nM | HUVEC proliferation IC50: <1 nM | Potent, multi-targeted anti-angiogenic | [3][10][13] |
| Compound 24 | FLT3-ITD, FLT3-D835Y, FLT3-F691L | Not specified | MOLM14 (FLT3-ITD) IC50: ~1.3 nM | Balanced inhibition against resistance mutants | [14] |
PI3K/Akt/mTOR Pathway Inhibitors: Shutting Down a Central Survival Hub
The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling networks in human cancer, regulating cell growth, metabolism, and survival. The imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for developing potent inhibitors of this pathway.
Several research groups have reported novel imidazo[1,2-a]pyridine derivatives that exhibit potent, often dual, inhibition of PI3K and mTOR. These compounds have demonstrated low nanomolar to micromolar IC50 values in various cancer cell lines, leading to the inhibition of Akt phosphorylation and induction of apoptosis[6][15]. For example, one optimized compound showed a potent PI3Kα IC50 of 2.8 nM and translated this to strong anti-proliferative effects in A375 melanoma and HeLa cervical cancer cells with IC50 values of 140 nM and 210 nM, respectively[15].
Table 3: Efficacy of Selected Investigational Imidazo[1,2-a]pyridine PI3K/Akt/mTOR Pathway Inhibitors
| Compound Series | Primary Target(s) | Biochemical IC50 | Cellular Potency (IC50) | Reference(s) |
| Thiazole-substituted | PI3Kα | 2.8 nM | A375 cells: 140 nM; HeLa cells: 210 nM | [15] |
| IP-5 / IP-6 | PI3K/Akt Pathway | Not specified | HCC1937 cells: 45 µM / 47.7 µM | [6] |
| Pan-PI3K Series | Pan-PI3K | Potent (low nM) | A2780 cells: Potent (low nM) | [16] |
Experimental Design & Protocols: Ensuring Data Integrity
The trustworthiness of comparative efficacy data hinges on robust and well-validated experimental design. The choice of assays is critical for elucidating the specific mechanism of action and therapeutic potential of an inhibitor.
The Kinase Inhibitor Evaluation Workflow
A typical workflow for evaluating a novel kinase inhibitor involves a tiered approach, moving from broad, high-throughput screening to more complex, biologically relevant models. This ensures that resources are focused on the most promising candidates.
Detailed Experimental Protocols
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a universal method applicable to virtually any kinase.
Causality: Measuring ADP production is a direct readout of kinase catalytic activity. The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then quantified via a luciferase-based reaction. This two-step process minimizes signal interference from the initial high concentration of ATP, ensuring high sensitivity.
Step-by-Step Methodology: [10][14][17]
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of a reaction mix containing the kinase of interest, its specific substrate (peptide or protein), and the test inhibitor at various concentrations.
-
Initiate Reaction: Add ATP to the wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced into ATP, along with luciferase and luciferin to generate a luminescent signal proportional to the new ATP amount. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
This colorimetric assay is a widely used method to assess the effect of a compound on cell viability and proliferation.
Causality: The assay relies on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology: [6]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the imidazo[1,2-a]pyridine inhibitor. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
This protocol determines if an inhibitor is engaging its intended target within the cell by measuring the phosphorylation status of downstream pathway components.
Causality: For a PI3K or Akt inhibitor, successful target engagement will lead to a decrease in the phosphorylation of Akt at key residues (e.g., Ser473). Western blotting uses specific antibodies to detect the levels of both total Akt and phosphorylated Akt (p-Akt), allowing for a ratiometric analysis of pathway inhibition.
Step-by-Step Methodology:
-
Cell Treatment & Lysis: Plate cells and treat with the inhibitor for a defined period (e.g., 2-24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for p-Akt (Ser473).
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping & Re-probing: To normalize the data, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total Akt and a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold has unequivocally proven its value, yielding a diverse range of potent kinase inhibitors, some of which have progressed into clinical use. This guide highlights the efficacy of several leading examples against critical cancer targets. Direct, head-to-head comparisons in standardized assays are often lacking in the literature, making cross-study analysis essential but challenging.
The future of this field lies in the rational design of next-generation inhibitors with improved selectivity profiles to minimize off-target toxicities and in the development of compounds that can overcome known resistance mechanisms. As our understanding of kinase biology deepens, the versatility of the imidazo[1,2-a]pyridine core will undoubtedly be leveraged to develop even more effective and targeted therapies for researchers and clinicians.
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A Comparative Guide to the Structure-Activity Relationship of 3,5-Disubstituted Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its rigid, bicyclic framework provides a versatile template for the development of therapeutic agents targeting a diverse range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in oncogenic pathways.[3][4] This guide offers an in-depth comparison of 3,5-disubstituted imidazo[1,2-a]pyridine analogs, elucidating the nuanced structure-activity relationships (SAR) that govern their efficacy and selectivity, with a particular focus on their role as kinase inhibitors. Experimental data and detailed protocols are provided to support the findings and enable their application in drug discovery endeavors.
The Strategic Importance of C3 and C5 Positions
The C3 and C5 positions of the imidazo[1,2-a]pyridine core are of paramount strategic importance in drug design. Substitutions at these positions allow for the modulation of the molecule's electronic properties, steric profile, and hydrogen bonding capabilities, all of which are critical for target engagement and selectivity.
-
Position C3: This position is highly amenable to functionalization, often serving as a key vector for introducing substituents that can interact with specific residues within the target protein's binding site. The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a particularly powerful tool for generating diverse libraries of 3-amino-substituted imidazo[1,2-a]pyridines, enabling extensive SAR exploration at this position.[1][3][5]
-
Position C5: Substitution at the C5 position, part of the pyridine ring, directly influences the electronic nature of the heterocyclic system and can provide additional points of interaction with the target. Modifications at this position can also impact the molecule's physicochemical properties, such as solubility and metabolic stability.
The interplay of substituents at both C3 and C5 is crucial for fine-tuning the biological activity and optimizing the drug-like properties of these compounds.
Comparative Analysis of 3,5-Disubstituted Imidazo[1,2-a]pyridines as Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology, and the imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.[3][6][7] The following sections compare the SAR of 3,5-disubstituted analogs against key kinase targets.
Phosphoinositide 3-Kinases (PI3Ks)
The PI3K signaling pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention.[8][9] Imidazo[1,2-a]pyridine-based compounds have emerged as promising pan-PI3K inhibitors.[8]
A systematic exploration of substitutions at the 3 and 5 positions reveals critical insights into their activity. For instance, in a series of 3-aryl-5-substituted analogs, the nature of the substituent at the 5-position significantly impacts potency.
| Compound ID | C3-Substituent | C5-Substituent | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| 1a | 4-Fluorophenyl | -H | 150 | 250 | 180 | 300 |
| 1b | 4-Fluorophenyl | -Cl | 80 | 120 | 95 | 150 |
| 1c | 4-Fluorophenyl | -OCH3 | 200 | 310 | 250 | 380 |
| 1d | 4-Fluorophenyl | -CF3 | 50 | 85 | 60 | 110 |
Data is hypothetical and for illustrative purposes.
From this comparative data, a clear trend emerges:
-
Electron-withdrawing groups at C5 enhance potency: The introduction of a chloro (Compound 1b ) or a trifluoromethyl (Compound 1d ) group at the C5 position leads to a significant increase in inhibitory activity across all PI3K isoforms compared to the unsubstituted analog (1a ). This suggests that reducing the electron density of the pyridine ring is favorable for binding. The trifluoromethyl group in 1d provides the most potent inhibition, likely due to a combination of electronic effects and potential interactions with a hydrophobic pocket in the enzyme's active site.
-
Electron-donating groups at C5 are detrimental: Conversely, the methoxy group at C5 (Compound 1c ) results in a decrease in potency, indicating that increased electron density on the pyridine ring is disfavored.
The 3-aryl substituent also plays a crucial role. A 4-fluorophenyl group is often optimal, likely engaging in favorable interactions within the ATP-binding site.
Aurora Kinases
Aurora kinases are key regulators of mitosis, and their inhibition is a validated strategy in cancer therapy.[6][7] Imidazo[1,2-a]pyridine and its isosteres, such as imidazo[1,2-a]pyrazines, have been successfully developed as Aurora kinase inhibitors.[7]
The following table illustrates the impact of C3 and C5 substitutions on Aurora A inhibition:
| Compound ID | C3-Substituent | C5-Substituent | Aurora A IC50 (nM) |
| 2a | N-Cyclohexylamino | -H | 95 |
| 2b | N-Cyclohexylamino | -Morpholino | 40 |
| 2c | N-(4-chlorophenyl)amino | -H | 70 |
| 2d | N-(4-chlorophenyl)amino | -Morpholino | 25 |
Data is hypothetical and for illustrative purposes.
The SAR for Aurora A inhibition reveals the following:
-
A bulky, hydrogen-bond accepting group at C5 is beneficial: The introduction of a morpholino group at the C5 position (2b and 2d ) consistently improves potency compared to the unsubstituted analogs (2a and 2c ). This suggests the presence of a corresponding polar region in the Aurora A active site that can accommodate this substituent and form favorable interactions.
-
The nature of the C3-amino substituent modulates activity: A p-chlorophenylamino group at C3 (2d ) leads to a more potent inhibitor than a cyclohexylamino group (2b ), highlighting the importance of the electronic and steric properties of this substituent in optimizing binding affinity.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented, detailed experimental protocols for the synthesis of a representative 3,5-disubstituted imidazo[1,2-a]pyridine and for a common kinase inhibition assay are provided below.
Synthesis of 3-((4-chlorophenyl)amino)-5-morpholino-2-phenylimidazo[1,2-a]pyridine (A GBB Reaction Approach)
The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[1][3][5]
Caption: Groebke-Blackburn-Bienaymé (GBB) three-component synthesis.
Step-by-Step Protocol:
-
To a solution of 6-morpholinopyridin-2-amine (1.0 mmol) and benzaldehyde (1.0 mmol) in methanol (5 mL) in a sealed tube, add scandium(III) triflate (0.1 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 1-chloro-4-isocyanobenzene (1.0 mmol) to the reaction mixture.
-
Seal the tube and heat the reaction mixture at 60 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
This protocol provides a reliable and efficient method for the synthesis of a diverse range of 3,5-disubstituted imidazo[1,2-a]pyridines for SAR studies.
Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.[4][10][11][12][13]
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An In Vitro Comparative Analysis of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate Against Established Anticancer Agents
Authored by: A Senior Application Scientist
Introduction
The relentless pursuit of novel anticancer therapeutics has led researchers to explore diverse heterocyclic scaffolds, among which the imidazo[1,2-a]pyridine core has emerged as a privileged structure.[1][2][3][4] Derivatives of this bicyclic system have demonstrated a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] This guide presents a comprehensive framework for the in vitro evaluation of a novel derivative, Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate, hereafter referred to as EBCIP. The primary objective is to benchmark its cytotoxic and pro-apoptotic activities against well-established chemotherapeutic agents, Doxorubicin and Cisplatin, across a panel of human cancer cell lines.
The rationale for this comparative study is grounded in the need for novel anticancer agents with improved efficacy and potentially reduced side effects.[1][2] By employing standardized in vitro assays, we can generate robust, reproducible data to assess the preliminary anticancer potential of EBCIP. This guide is intended for researchers and scientists in the field of drug discovery and oncology, providing detailed methodologies and a logical framework for such comparative analyses.
Experimental Design & Rationale
The cornerstone of a reliable in vitro comparison lies in a well-designed experimental workflow. The following diagram illustrates the sequential steps undertaken in this comparative analysis, from initial cell culture to multifaceted data interpretation.
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A Comparative Analysis of the Antimicrobial Spectrum of Novel Imidazo[1,2-a]pyridine Derivatives and Standard Antibiotics
In the ever-evolving landscape of antimicrobial research, the pursuit of novel scaffolds that can circumvent existing resistance mechanisms is paramount. Among the privileged heterocyclic structures, imidazo[1,2-a]pyridines have emerged as a promising class of compounds with a wide array of biological activities. This guide provides a comprehensive comparison of the antimicrobial spectrum of ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate derivatives against established standard antibiotics. While direct experimental data for this specific compound is emerging, this guide synthesizes available data on structurally similar derivatives to provide a valuable comparative framework for researchers, scientists, and drug development professionals.
Introduction: The Promise of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a versatile scaffold found in numerous medicinally important compounds.[1] Its unique electronic and structural features allow for diverse functionalization, leading to a broad range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The increasing prevalence of multidrug-resistant pathogens necessitates the exploration of such novel chemical entities that may exhibit unique mechanisms of action. This guide focuses on halogenated ethyl imidazo[1,2-a]pyridine-2-carboxylate derivatives, a subclass that holds significant potential due to the known contribution of halogens to antimicrobial efficacy.
Experimental Framework: A Foundation of Scientific Rigor
To ensure the reliability and reproducibility of antimicrobial susceptibility data, standardized methodologies are crucial. The protocols outlined below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which are globally recognized as the benchmark for antimicrobial susceptibility testing.[2][3]
Detailed Protocol 1: Broth Microdilution for Antibacterial Susceptibility Testing (as per CLSI M07-A9)[2][4][5][6]
This method is employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound (e.g., an imidazo[1,2-a]pyridine derivative) and the standard antibiotic (e.g., Ciprofloxacin) in a suitable solvent.
-
Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The typical concentration range for testing is 0.06 to 64 µg/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the antimicrobial dilution with the prepared bacterial suspension.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
Detailed Protocol 2: Broth Microdilution for Antifungal Susceptibility Testing (as per CLSI M27-A3)[3][7][8][9][10]
This protocol is adapted for determining the MIC of antifungal agents against yeast species.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
From a 24-hour culture on a suitable agar medium (e.g., Sabouraud Dextrose Agar), suspend yeast colonies in sterile saline.
-
Adjust the turbidity of the suspension to that of a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Preparation of Antifungal Dilutions:
-
Prepare serial two-fold dilutions of the test compound and the standard antifungal (e.g., Fluconazole) in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared yeast suspension.
-
Include growth and sterility controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Interpretation of Results:
-
Determine the MIC by visually comparing the amount of growth in the wells containing the drug to that of the growth control well. For azoles like fluconazole, the MIC is often defined as the lowest concentration that produces a significant reduction (typically ≥50%) in growth compared to the drug-free control.
-
Comparative Antimicrobial Spectrum
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for representative imidazo[1,2-a]pyridine derivatives with halogen and ester functionalities, compared to the standard antibiotics Ciprofloxacin and Fluconazole. It is important to note that the specific activities can vary based on the exact substitution patterns on the imidazo[1,2-a]pyridine core.
| Microorganism | Imidazo[1,2-a]pyridine Derivatives (Representative MICs in µg/mL) | Ciprofloxacin (MIC in µg/mL) [4][5][6] | Fluconazole (MIC in µg/mL) [7][8][9][10][11] |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | 1.6 - 15.6[12] | 0.12 - 2 | N/A |
| Bacillus subtilis | Moderate Activity[13] | 0.12 - 1 | N/A |
| Gram-Negative Bacteria | |||
| Escherichia coli | Moderate Activity[14] | 0.015 - 1 | N/A |
| Pseudomonas aeruginosa | Moderate Activity[13] | 0.25 - 4 | N/A |
| Fungi | |||
| Candida albicans | Good Activity[13] | N/A | 0.25 - 4 |
N/A: Not Applicable
Mechanistic Insights: A Tale of Two Targets
The antimicrobial activity of these compounds is intrinsically linked to their interaction with vital cellular machinery. Understanding these mechanisms is key to developing more effective and targeted therapies.
Imidazo[1,2-a]pyridine Derivatives: A Potential Dual Threat
While the exact mechanism of action for many novel imidazo[1,2-a]pyridine derivatives is still under investigation, evidence suggests that they may interfere with DNA synthesis and replication. Some studies on related compounds have indicated that they can act as inhibitors of bacterial gyrase and topoisomerase IV, similar to quinolone antibiotics.[12]
Standard Antibiotics: Established Modes of Action
-
Ciprofloxacin (A Quinolone): Ciprofloxacin exerts its bactericidal effect by inhibiting DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[15][16][17][18][19] These enzymes are essential for DNA replication, transcription, repair, and recombination. By trapping the enzyme-DNA complex, ciprofloxacin leads to double-strand DNA breaks and ultimately cell death.[5]
-
Fluconazole (An Azole): Fluconazole inhibits the fungal cytochrome P450 enzyme, 14α-demethylase.[20][21][22][23][24] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the membrane integrity and function, leading to the inhibition of fungal growth.[8]
Visualizing the Pathways
To better illustrate the relationships and mechanisms discussed, the following diagrams are provided in Graphviz DOT language.
Caption: General synthetic route to the imidazo[1,2-a]pyridine scaffold.
Caption: Comparative mechanisms of action of antimicrobial agents.
Conclusion and Future Directions
The available data on halogenated ethyl imidazo[1,2-a]pyridine-2-carboxylate derivatives suggest that this class of compounds represents a promising avenue for the development of novel antimicrobial agents. Their activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens, indicates a broad spectrum of potential applications.
Further research is warranted to fully elucidate the antimicrobial spectrum of ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate and its analogs. Structure-activity relationship (SAR) studies will be instrumental in optimizing the potency and selectivity of these compounds. Moreover, in-depth mechanistic studies are required to confirm their molecular targets and to understand any potential for cross-resistance with existing antibiotic classes. The insights gained from such investigations will be invaluable in the ongoing battle against infectious diseases.
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A Guide to Kinase Selectivity Profiling: Evaluating Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical target classes, governing a vast array of cellular processes.[1] The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is a cornerstone of targeted therapy, particularly in oncology. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[2] Its synthetic tractability and versatile structure have made it a fertile ground for the discovery of novel kinase inhibitors.[2][3][4]
This guide provides a comprehensive overview of the principles and methodologies for determining the kinase selectivity profile of a novel compound, using Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate as a case study. We will delve into the rationale behind experimental design, present detailed protocols, and discuss the interpretation of selectivity data, equipping researchers with the knowledge to rigorously characterize their own kinase inhibitor candidates.
The Imperative of Selectivity Profiling
The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding sites.[5] This conservation presents a formidable challenge, as inhibitors designed against one kinase often exhibit off-target activity against others.[6] Such promiscuity can lead to unforeseen side effects or even contribute to the compound's therapeutic effect through polypharmacology. Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a critical component of the drug discovery process, essential for building a robust safety profile and understanding the mechanism of action.[7]
Designing the Selectivity Screen: A Strategic Approach
The initial step in profiling a new chemical entity is to screen it against a broad panel of kinases. The composition of this panel is a key consideration. For a novel scaffold like our subject compound, a comprehensive panel covering all major branches of the human kinome tree is advisable to identify both primary targets and potential off-target liabilities.[7] Several commercial vendors offer kinase profiling services with panels ranging from dozens to over 400 kinases.[6][8][9]
For our hypothetical study of Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate, we will utilize a broad panel of 320 kinases. The initial screen will be performed at a single, relatively high concentration (e.g., 10 µM) to cast a wide net and identify any kinase that interacts with the compound.[5]
Experimental Workflow: From Primary Screen to IC50 Determination
A variety of assay formats are available for measuring kinase activity, including radiometric assays (the historical gold standard), and non-radioactive methods such as fluorescence-based assays and luminescence-based ATP depletion assays.[10][11] For this guide, we will focus on a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which is widely used for its high sensitivity, broad applicability, and amenability to high-throughput screening.
The fundamental principle of this assay is to quantify the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is then used to drive a luciferase reaction, generating a luminescent signal.
Primary Screening Protocol
-
Reagent Preparation : Prepare the kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), ATP solution, substrate solution, and the test compound stock solution in DMSO.
-
Compound Dispensing : Dispense the test compound into a 384-well assay plate to a final concentration of 10 µM. Include wells with a positive control inhibitor (e.g., Staurosporine) and a DMSO-only negative control.
-
Kinase Reaction Initiation : Add the kinase, substrate, and ATP to the wells to initiate the reaction. The concentration of ATP should ideally be at or near the Kₘ for each specific kinase to provide a sensitive measure of inhibition.[6]
-
Incubation : Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion : Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation : Add the Kinase Detection Reagent, which converts ADP to ATP and contains luciferase and luciferin. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition : Measure the luminescence using a microplate reader.
The percentage of inhibition is then calculated for each kinase using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
Data Analysis and Hit Selection
The results of the primary screen are typically visualized using a heatmap or a bar graph showing the percent inhibition for each kinase. A "hit" is defined as a kinase that is inhibited above a certain threshold, often 50% or 70%, at the screening concentration.[6]
Dose-Response (IC₅₀) Determination
For all identified hits, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of the compound's potency against each kinase. The experimental setup is similar to the primary screen, but the test compound is serially diluted to generate a concentration-response curve (typically 8-10 concentrations).
The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation using graphing software such as GraphPad Prism or a similar analysis tool. An accurate IC₅₀ value is crucial for comparing the potency of the compound against different kinases and for calculating selectivity scores.[5]
Interpreting the Selectivity Profile of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate: A Hypothetical Dataset
Let's assume our screening campaign yielded the following hypothetical results for our lead compound.
Table 1: Hypothetical Kinase Inhibition Data for Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
| Kinase Target | Primary Screen (% Inhibition @ 10 µM) | IC₅₀ (nM) |
| Aurora Kinase A | 98% | 25 |
| Aurora Kinase B | 95% | 45 |
| VEGFR2 | 85% | 150 |
| ABL1 | 60% | 1,200 |
| SRC | 55% | 2,500 |
| EGFR | 20% | >10,000 |
| ... (314 other kinases) | <50% | >10,000 |
From this data, we can see that our compound is a potent inhibitor of Aurora Kinases A and B, with a secondary activity against VEGFR2. The inhibitory activity against ABL1 and SRC is significantly weaker, while it has minimal effect on EGFR and the vast majority of other kinases in the panel.
Quantifying Selectivity: Beyond a Simple Hit List
While a list of IC₅₀ values is informative, a more quantitative measure of selectivity is often desirable to compare different compounds.[6] Several metrics have been developed for this purpose:
-
Selectivity Score (S-score) : This is a simple yet effective metric. For example, S(1µM) is the number of kinases with an IC₅₀ < 1µM divided by the total number of kinases tested. A lower score indicates higher selectivity.
-
Gini Coefficient : Borrowed from economics, the Gini coefficient measures the inequality of inhibition across the kinome. A value closer to 1 indicates that the inhibition is concentrated on a few kinases (high selectivity), while a value closer to 0 signifies broad activity.[6]
-
Selectivity Entropy : This metric quantifies the distribution of a compound's binding affinity across the kinase panel. A lower entropy score corresponds to a more selective inhibitor.[6]
Comparative Analysis: Benchmarking Against Known Inhibitors
To put the selectivity profile of our compound into context, it is instructive to compare it with well-characterized kinase inhibitors. For instance, Staurosporine is a notoriously non-selective kinase inhibitor, while compounds like Lapatinib (a dual EGFR/HER2 inhibitor) exhibit a much higher degree of selectivity.
Table 2: Comparative Selectivity of Kinase Inhibitors (Illustrative)
| Compound | Primary Target(s) | Selectivity Score (S(1µM)) | Gini Coefficient |
| Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate | Aurora A/B, VEGFR2 | 3/320 = 0.009 | ~0.85 |
| Lapatinib | EGFR, HER2 | 2/320 = 0.006 | ~0.90 |
| Staurosporine | Pan-kinase | 240/320 = 0.75 | ~0.25 |
This comparison highlights that our hypothetical compound demonstrates good selectivity, superior to promiscuous inhibitors like Staurosporine, and approaching the selectivity of established targeted therapies.
Conclusion and Future Directions
The comprehensive selectivity profiling of Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate, as outlined in this guide, provides a robust framework for its characterization as a kinase inhibitor. The hypothetical data suggests it is a potent and selective inhibitor of Aurora kinases.
The next logical steps in the drug discovery cascade would involve:
-
Cellular Assays : Confirming the on-target activity in a cellular context by measuring the inhibition of Aurora kinase-mediated phosphorylation events.[12][13]
-
Structure-Activity Relationship (SAR) Studies : Synthesizing and testing analogs to improve potency and selectivity.
-
In Vivo Efficacy Studies : Evaluating the compound's anti-tumor activity in relevant animal models.
By adhering to a rigorous and systematic approach to selectivity profiling, researchers can make informed decisions, accelerate the development of promising new therapeutic agents, and ultimately contribute to the advancement of precision medicine.
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Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2020). Journal of Medicinal Chemistry, 63(6), 3047-3065. [Link]
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Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3131. [Link]
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Computational analysis of kinase inhibitor selectivity using structural knowledge. (2011). Bioinformatics, 27(13), 1790-1797. [Link]
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Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. (2016). European Journal of Medicinal Chemistry, 123, 896-908. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). Future Medicinal Chemistry, 15(5), 369-389. [Link]
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Ethyl 5-bromopyridine-3-carboxylate. PubChem. [Link]
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Novel imidazo[1,2-a]pyridines as inhibitors of the IGF-1R tyrosine kinase. (2011). Molecular Cancer Therapeutics, 10(11 Supplement), B238-B238. [Link]
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Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). Molecules, 28(7), 3236. [Link]
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KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
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IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018). ResearchGate. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention, 23(9), 3121-3129. [Link]
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Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters, 28(17), 2865-2870. [Link]
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Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011). Nature Biotechnology, 29(11), 1026-1030. [Link]
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A Head-to-Head Comparison of Synthetic Routes to Imidazo[1,2-a]pyridines: A Guide for Researchers
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1] This guide provides a head-to-head comparison of the most common and effective synthetic routes to this valuable scaffold, offering insights into the mechanistic underpinnings, practical experimental considerations, and the relative merits of each approach.
The Classic Approach: Tchichibabin Reaction and Related Condensations
The Tchichibabin reaction, first reported in 1925, represents one of the earliest methods for the synthesis of imidazo[1,2-a]pyridines.[2] This classical approach involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, typically an α-bromoketone or bromoacetaldehyde.[2]
Reaction Mechanism and Rationale
The reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular condensation and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. The initial reaction was performed at high temperatures in a sealed tube, often resulting in modest yields.[2] The introduction of a base, such as sodium bicarbonate, was found to significantly improve the efficiency of the reaction by facilitating the final elimination step under milder conditions.[2]
Advantages and Disadvantages
The primary advantage of the Tchichibabin reaction lies in its simplicity and the ready availability of the starting materials. However, the often harsh reaction conditions, including high temperatures and the use of lachrymatory α-haloketones, are significant drawbacks.[3] The scope of the reaction can also be limited, and yields can be variable.
The Power of Multicomponent Reactions: The Groebke-Blackburn-Bienaymé (GBB) Reaction
Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, offering high atom economy and procedural simplicity. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example and a highly efficient method for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[1] This one-pot reaction brings together a 2-aminopyridine, an aldehyde, and an isocyanide.[3][4]
Reaction Mechanism and Rationale
The GBB reaction is typically acid-catalyzed and proceeds through the formation of a Schiff base from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base, followed by tautomerization to yield the final 3-aminoimidazo[1,2-a]pyridine product. The use of a catalyst, such as perchloric acid or ammonium chloride, is often employed to facilitate the reaction.[3][4]
Advantages and Disadvantages
The GBB reaction offers several advantages, including high yields, a broad substrate scope, and the ability to generate molecular diversity in a single step.[4] The reaction can often be performed under mild conditions and has been adapted for green chemistry approaches using water as a solvent or solvent-free conditions.[1][2] A potential limitation is the availability and handling of some isocyanide starting materials.
Transition Metal Catalysis: The Rise of Copper-Catalyzed Syntheses
Copper-catalyzed reactions have become a cornerstone of modern organic synthesis, and their application in the formation of imidazo[1,2-a]pyridines has been extensively explored. These methods offer a versatile and efficient means to construct the heterocyclic core from a variety of starting materials.
Common Copper-Catalyzed Approaches
Several copper-catalyzed strategies have been developed, including:
-
Aerobic Oxidative Synthesis: This approach often involves the reaction of 2-aminopyridines with ketones, where a copper catalyst facilitates an aerobic oxidative C-N bond formation.[5] This reaction is believed to proceed through a catalytic Ortoleva-King type reaction.[5]
-
Three-Component Reactions: Copper catalysts can also be employed in three-component reactions involving a 2-aminopyridine, an aldehyde, and a terminal alkyne.[6] This method allows for the direct installation of a substituent at the 2-position of the imidazo[1,2-a]pyridine ring.
-
Domino A³-Coupling/Cycloisomerization: An efficient and environmentally friendly method involves a copper-catalyzed domino A³-coupling reaction in aqueous micellar media.[6] This process combines a 2-aminopyridine, an aldehyde, and an alkyne, followed by a 5-exo-dig cycloisomerization to form the final product.[6]
Advantages and Disadvantages
Copper-catalyzed methods are highly versatile and often proceed under milder conditions than classical condensation reactions. They generally exhibit good functional group tolerance and can provide access to a wide range of substituted imidazo[1,2-a]pyridines. The use of an inexpensive and abundant metal like copper is also a significant advantage. Potential drawbacks include the need to screen for the optimal copper source and ligands, and in some cases, the sensitivity of the catalyst to air and moisture.
Modern Energy Sources: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained widespread acceptance as a technique to accelerate reaction rates, improve yields, and often enable reactions that are difficult to achieve under conventional heating. The synthesis of imidazo[1,2-a]pyridines has greatly benefited from this technology.
Applications in Imidazo[1,2-a]pyridine Synthesis
Microwave irradiation has been successfully applied to various synthetic routes, including:
-
Tchichibabin-type Reactions: Microwave heating can significantly reduce the reaction times for the condensation of 2-aminopyridines with α-haloketones, often leading to higher yields and cleaner reactions.[3]
-
Multicomponent Reactions: The GBB reaction and other multicomponent strategies can be performed efficiently under microwave irradiation, further enhancing their speed and efficiency.[7]
-
Solvent-Free and Green Approaches: Microwave-assisted synthesis is often compatible with solvent-free conditions or the use of green solvents like water or polyethylene glycol (PEG), making it an environmentally benign approach.[3]
Advantages and Disadvantages
The primary advantages of microwave synthesis are the dramatic reduction in reaction times (from hours to minutes) and often improved yields.[3] It also allows for precise temperature control and can lead to cleaner reaction profiles with fewer byproducts. The main disadvantage is the requirement for specialized microwave reactor equipment, which may not be available in all laboratories.
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Features | Typical Yields | Advantages | Disadvantages |
| Tchichibabin Reaction | Condensation of 2-aminopyridine and α-halocarbonyl. | Modest to Good | Simple, readily available starting materials. | Harsh conditions, lachrymatory reagents, variable yields.[2] |
| Groebke-Blackburn-Bienaymé | One-pot, three-component reaction of 2-aminopyridine, aldehyde, and isocyanide. | Good to Excellent | High atom economy, procedural simplicity, broad scope, mild conditions.[1][4] | Availability and handling of some isocyanides. |
| Copper-Catalyzed Synthesis | Versatile methods using copper catalysts with various coupling partners. | Good to Excellent | Mild conditions, good functional group tolerance, inexpensive catalyst.[5][6] | Catalyst screening may be required, potential sensitivity to air/moisture. |
| Microwave-Assisted Synthesis | Application of microwave energy to accelerate reactions. | Often Higher than Conventional | Drastically reduced reaction times, improved yields, cleaner reactions.[3][7] | Requires specialized equipment. |
Experimental Protocols
Protocol 1: Groebke-Blackburn-Bienaymé Reaction (Ultrasound-Assisted)[1]
-
Materials: Aldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), isocyanide (1.0 equiv.), phenylboronic acid (PBA) (10 mol%), and water.
-
Procedure:
-
To a 10 mL sealed vial, add the aldehyde, 2-aminopyridine, and isocyanide.
-
Add a solution of PBA in water (1 M).
-
Sonicate the resulting mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Copper-Catalyzed Three-Component Synthesis in Aqueous Micellar Media[6]
-
Materials: 2-Aminopyridine derivative (1 mmol), aldehyde (1 mmol), alkyne derivative (1.2 mmol), CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), sodium dodecyl sulfate (SDS) (10 mol%), and water (2 mL).
-
Procedure:
-
In a 10 mL round-bottom flask, dissolve SDS in water with vigorous stirring for 5 minutes.
-
Add the 2-aminopyridine derivative, aldehyde, CuSO₄·5H₂O, and sodium ascorbate to the reaction mixture.
-
Add the alkyne derivative.
-
Stir the reaction mixture at 50 °C for 6–16 hours, monitoring by TLC.
-
After completion, extract the crude product from the aqueous phase with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Protocol 3: Microwave-Assisted Synthesis[7]
-
Materials: Azidobenzaldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), isocyanide (1.0 equiv.), NH₄Cl (20 mol%), and ethanol (1 M).
-
Procedure:
-
In a 10 mL microwave-sealed tube equipped with a magnetic stirring bar, add the azidobenzaldehyde, 2-aminopyridine, isocyanide, and NH₄Cl.
-
Add ethanol to dissolve the reactants.
-
Heat the reaction mixture in a microwave reactor at 60 °C for 30 minutes (150 W).
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can then be used in subsequent steps or purified as needed.
-
Conclusion
The synthesis of imidazo[1,2-a]pyridines has evolved significantly from the classical Tchichibabin reaction to modern multicomponent and transition-metal-catalyzed methods. For researchers and drug development professionals, the choice of synthetic route will depend on several factors, including the desired substitution pattern, scalability, and the availability of starting materials and equipment. The Groebke-Blackburn-Bienaymé reaction and copper-catalyzed methods offer a balance of efficiency, versatility, and mild reaction conditions, making them attractive for library synthesis and lead optimization. Furthermore, the integration of microwave technology provides a powerful tool for accelerating discovery and process development. As the demand for novel imidazo[1,2-a]pyridine derivatives continues to grow, the development of even more efficient, sustainable, and scalable synthetic methodologies will remain an active area of research.
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
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A Researcher's Guide to Validating the Mechanism of Action of Imidazo[1,2-a]pyridine-Based Compounds
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities, including potent anticancer, antitubercular, and antimicrobial effects.[1][2][3][4] The diverse therapeutic potential of these compounds stems from their ability to interact with a wide range of biological targets.[5][6] For researchers and drug development professionals, rigorously validating the mechanism of action (MoA) is a critical step in advancing these promising molecules from the bench to the clinic. This guide provides an in-depth comparison of experimental strategies to elucidate and confirm the MoA of novel imidazo[1,2-a]pyridine-based compounds, grounded in scientific integrity and field-proven insights.
The Importance of a Multi-Faceted Approach to MoA Validation
A definitive understanding of a compound's MoA cannot be achieved through a single experiment. Instead, a well-designed, multi-faceted approach is essential to build a comprehensive and validated picture of its biological activity. This involves a logical progression from broad, phenotypic observations to specific, target-based assays. The experimental workflow should be designed as a self-validating system, where the results of one experiment inform and are corroborated by subsequent assays.
Initial Steps: Phenotypic Screening and Target Class Identification
Initial characterization of a novel imidazo[1,2-a]pyridine derivative typically begins with phenotypic screening in relevant disease models (e.g., cancer cell lines, microbial cultures). Positive hits from these screens provide the foundational evidence of biological activity and guide the subsequent, more focused MoA studies. Based on the extensive literature on this scaffold, common mechanisms of action to investigate include:
-
Kinase Inhibition: Many imidazo[1,2-a]pyridines function as kinase inhibitors, targeting key signaling pathways such as the PI3K/Akt/mTOR pathway.[5][7]
-
Cytoskeletal Disruption: Inhibition of tubulin polymerization is another established mechanism for this class of compounds.[5][6]
-
Enzyme Inhibition: In infectious disease applications, specific enzymes like the cytochrome bc1 complex in Mycobacterium tuberculosis are known targets.[1][6]
-
Induction of Apoptosis and Cell Cycle Arrest: These are common downstream consequences of targeting fundamental cellular processes.[7][8]
The following sections will detail experimental strategies to validate these potential mechanisms of action, comparing various techniques and providing actionable protocols.
Part 1: Investigating Kinase Inhibition
The inhibition of protein kinases is a prominent MoA for many anticancer imidazo[1,2-a]pyridines. Validating this requires a combination of in vitro and cell-based assays.
Comparative Analysis of Kinase Inhibition Assays
| Assay | Principle | Advantages | Disadvantages | Typical Application |
| In Vitro Kinase Assay | Measures the direct inhibition of a purified kinase's ability to phosphorylate a substrate. | Provides direct evidence of target engagement. Quantitative (IC50 determination). | Does not reflect cellular context (e.g., ATP concentration, off-target effects). Requires purified, active kinase. | Initial confirmation of a predicted kinase target. Structure-activity relationship (SAR) studies. |
| Western Blotting for Phospho-proteins | Detects changes in the phosphorylation status of downstream substrates in cell lysates. | Cell-based, reflecting a more physiological context. Can assess pathway inhibition. | Indirect measure of kinase activity. Can be influenced by other pathways. | Validating the inhibition of a specific signaling pathway (e.g., PI3K/Akt/mTOR) in cells. |
| Kinobeads Competition Binding Assay | A chemical proteomics approach where the test compound competes with immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.[2][9][10] | Unbiased, proteome-wide screen for kinase targets.[10] Identifies both primary targets and off-targets.[10] | Requires specialized reagents and mass spectrometry. Does not directly measure functional inhibition. | Target deconvolution for compounds with unknown kinase targets. Selectivity profiling. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[6][11][12] | Confirms direct target engagement in a cellular environment.[11][12] Applicable to a wide range of proteins. | Can be technically challenging to optimize. May not be suitable for all targets. | Validating direct binding of the compound to the kinase in living cells. |
Experimental Workflow for Validating Kinase Inhibition
The following workflow provides a logical progression for validating a hypothesized kinase target.
Caption: Workflow for Validating Kinase Inhibition.
Detailed Protocol: Western Blotting for the PI3K/Akt/mTOR Pathway
This protocol outlines the steps to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with an imidazo[1,2-a]pyridine compound.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., A549, HCT116) at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the imidazo[1,2-a]pyridine compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR, total mTOR, p-S6K, total S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Part 2: Investigating Cytoskeletal Disruption
Several imidazo[1,2-a]pyridine derivatives exert their anticancer effects by interfering with tubulin polymerization.
Comparison of Tubulin Polymerization Assays
| Assay | Principle | Advantages | Disadvantages | Typical Application |
| In Vitro Tubulin Polymerization Assay | Measures the change in turbidity or fluorescence as purified tubulin polymerizes into microtubules.[13][14][15] | Directly assesses the effect on tubulin polymerization. Quantitative (IC50 determination). | Lacks cellular context. May not capture effects on microtubule dynamics in vivo. | Primary screening for compounds that directly inhibit or promote tubulin polymerization. |
| Immunofluorescence Microscopy | Visualizes the microtubule network in cells treated with the compound. | Provides a qualitative assessment of the compound's effect on the cytoskeleton in a cellular context. | Not quantitative. Can be subjective. | Observing changes in microtubule morphology, such as depolymerization or stabilization. |
| Cell Cycle Analysis by Flow Cytometry | Measures the distribution of cells in different phases of the cell cycle. Disruption of microtubule dynamics often leads to a G2/M phase arrest. | Quantitative and high-throughput. | Indirect measure of microtubule disruption. Other mechanisms can also cause G2/M arrest. | Assessing the downstream cellular consequences of microtubule disruption. |
Experimental Workflow for Validating Tubulin Polymerization Inhibition
Caption: Workflow for Validating Tubulin Polymerization Inhibition.
Detailed Protocol: In Vitro Tubulin Polymerization Assay
This protocol is adapted from commercially available kits.[13][15]
-
Reagent Preparation:
-
Reconstitute purified tubulin protein in a general tubulin buffer.
-
Prepare a polymerization buffer containing GTP.
-
-
Assay Setup:
-
In a 96-well plate, add the test compound at various concentrations. Include a positive control (e.g., paclitaxel for stabilization, nocodazole for destabilization) and a vehicle control.
-
Add the tubulin solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance or fluorescence at regular intervals for a set period (e.g., 60 minutes) to monitor the kinetics of polymerization.
-
-
Data Analysis:
-
Plot the absorbance/fluorescence against time to generate polymerization curves.
-
Calculate the IC50 value for inhibition of polymerization.
-
Part 3: Investigating Specific Enzyme Inhibition (Antitubercular MoA)
For imidazo[1,2-a]pyridines with antitubercular activity, a key target is the cytochrome bc1 complex (Complex III) of the electron transport chain.[1]
Comparison of Cytochrome bc1 Complex Assays
| Assay | Principle | Advantages | Disadvantages | Typical Application |
| Enzymatic Activity Assay | Measures the reduction of cytochrome c by the cytochrome bc1 complex using a substrate like decylubiquinone.[16] | Directly measures the functional inhibition of the enzyme complex.[16] | Requires isolation of the enzyme complex. Can be technically demanding. | Confirming the direct inhibition of the cytochrome bc1 complex. |
| Whole-Cell Respiration Assay | Measures the oxygen consumption rate of intact mycobacterial cells. | Reflects the overall impact on cellular respiration. | Not specific to the cytochrome bc1 complex. | Assessing the general effect of the compound on mycobacterial metabolism. |
| Resistant Mutant Generation and Sequencing | Generates and sequences resistant mutants to identify mutations in the target gene (e.g., qcrB). | Provides strong genetic evidence for the target. | Can be time-consuming. Resistance may arise through other mechanisms. | Confirming the target of the compound through genetic validation. |
Detailed Protocol: Cytochrome bc1 Complex Enzymatic Activity Assay
This protocol is based on measuring the reduction of cytochrome c.[16]
-
Preparation of Reagents:
-
Isolate the cytochrome bc1 complex from Mycobacterium smegmatis or a related species.
-
Prepare a reaction buffer (e.g., Tris-HCl with detergent).
-
Prepare solutions of cytochrome c and the substrate (e.g., decylubiquinol).
-
-
Assay Procedure:
-
In a cuvette, combine the reaction buffer, cytochrome c, and the test compound at various concentrations.
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in absorbance at 550 nm (the peak for reduced cytochrome c) over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial rate of cytochrome c reduction for each compound concentration.
-
Determine the IC50 value for the inhibition of the cytochrome bc1 complex.
-
Part 4: Validating Downstream Cellular Effects
Regardless of the primary molecular target, many imidazo[1,2-a]pyridines induce apoptosis and/or cell cycle arrest. Validating these downstream effects is crucial for a complete understanding of their MoA.
Comparison of Apoptosis and Cell Cycle Assays
| Assay | Principle | Advantages | Disadvantages | Typical Application |
| Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry | Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on Annexin V binding to exposed phosphatidylserine and PI staining of compromised cell membranes.[17][18] | Quantitative and allows for the distinction between different stages of cell death.[17] | Requires a flow cytometer. Can be sensitive to experimental conditions. | Quantifying the induction of apoptosis. |
| Caspase Activity Assays | Measures the activity of key executioner caspases (e.g., caspase-3, -7) using colorimetric or fluorometric substrates. | Directly measures a key biochemical hallmark of apoptosis. | Only captures a specific aspect of the apoptotic cascade. | Confirming the activation of the caspase-dependent apoptotic pathway. |
| Cell Cycle Analysis by PI Staining and Flow Cytometry | Quantifies the DNA content of cells to determine the percentage of cells in G0/G1, S, and G2/M phases. | High-throughput and quantitative. | Does not provide information on the molecular mechanisms of cell cycle arrest. | Determining if the compound induces arrest at a specific phase of the cell cycle. |
| Western Blotting for Cell Cycle and Apoptosis Markers | Detects changes in the expression levels of key regulatory proteins (e.g., p53, p21, cyclins, Bcl-2 family proteins).[1][8] | Provides insights into the molecular pathways involved. | Can be labor-intensive. | Investigating the molecular mechanisms underlying apoptosis and cell cycle arrest. |
Experimental Workflow for Validating Apoptosis and Cell Cycle Arrest
Caption: Workflow for Validating Apoptosis and Cell Cycle Arrest.
Detailed Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This is a standard protocol for analyzing the cell cycle by flow cytometry.
-
Cell Preparation:
-
Treat cells with the imidazo[1,2-a]pyridine compound as described previously.
-
Harvest both adherent and floating cells and wash with PBS.
-
-
Fixation:
-
Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Incubate on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Conclusion
Validating the mechanism of action of imidazo[1,2-a]pyridine-based compounds is a systematic process that requires a combination of biochemical, cellular, and proteomic approaches. By employing a logical and self-validating experimental workflow, researchers can build a robust and comprehensive understanding of how these versatile compounds exert their therapeutic effects. This guide provides a framework for designing and executing these critical studies, ultimately facilitating the translation of promising imidazo[1,2-a]pyridine derivatives into novel therapeutics.
References
-
Ali, S. S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 564-585. [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Altaher, A. M., et al. (2021). Imidazo[1,2-a]Pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Cancer Science & Research. [Link]
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Comparative Cross-Reactivity Analysis: A Guide for Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate in Drug Discovery
Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Significance of Cross-Reactivity
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activities.[1][2][3] Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate is a key building block for the synthesis of novel compounds within this class. Its utility in drug discovery hinges on the selective reactivity of the bromine atom at the 3-position, which allows for the introduction of diverse functionalities through various cross-coupling reactions.[4][5] However, the potential for off-target or "cross-reactivity" with other reagents and functional groups present in a drug discovery setting is a critical consideration that can impact the efficiency of library synthesis and the interpretation of biological screening data.
This guide provides a comprehensive analysis of the predicted cross-reactivity of Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate. We will explore its reactivity in key synthetic transformations and compare it with plausible alternative reagents. Furthermore, we will present detailed experimental protocols for researchers to quantitatively assess cross-reactivity in their own laboratories. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in the design and execution of their synthetic and screening campaigns.
Comparative Reactivity Analysis: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C3 position of the imidazo[1,2-a]pyridine ring is the primary site for functionalization. Palladium-catalyzed cross-coupling reactions are the workhorse transformations for this purpose. Below, we compare the expected reactivity of Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate in three common and pivotal coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Core Reactive Moiety and Rationale for Comparison
The central focus of this analysis is the C-Br bond at the 3-position of the imidazo[1,2-a]pyridine ring. The electron-withdrawing nature of the adjacent ester group and the fused pyridine ring is expected to influence the reactivity of this bond. For comparative purposes, we will consider alternative aryl halides with varying electronic properties, such as a simple bromobenzene and a more electron-rich bromoanisole, to highlight the unique reactivity profile of our target compound.
Data Summary: Predicted Reactivity and Specificity
| Reaction Type | Substrate | Coupling Partner | Typical Catalyst System | Predicted Reactivity | Potential Cross-Reactivity Concerns |
| Suzuki-Miyaura | Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | High | Minimal with standard boronic acids. |
| Suzuki-Miyaura | Bromobenzene | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Moderate | Standard reactivity. |
| Suzuki-Miyaura | 4-Bromoanisole | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Low to Moderate | Slower reaction rates due to electron-donating group. |
| Buchwald-Hartwig | Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate | Primary/Secondary Amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | High | Potential for N-arylation of the imidazo[1,2-a]pyridine nitrogen at high temperatures. |
| Buchwald-Hartwig | Bromobenzene | Primary/Secondary Amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | High | Standard reactivity. |
| Buchwald-Hartwig | 4-Bromoanisole | Primary/Secondary Amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Moderate | Slower reaction rates. |
| Sonogashira | Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | High | Homocoupling of the alkyne (Glaser coupling). |
| Sonogashira | Bromobenzene | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | High | Standard reactivity. |
| Sonogashira | 4-Bromoanisole | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Moderate | Slower reaction rates. |
Experimental Protocols for Cross-Reactivity Assessment
To empirically validate the predicted reactivity and assess potential cross-reactivity, a standardized set of experiments should be performed. The following protocols are designed to be self-validating through the use of internal standards and robust analytical techniques.
General Experimental Workflow
The overall workflow for assessing cross-reactivity involves parallel reactions monitored over time, followed by quantitative analysis to determine product formation and consumption of starting materials.
Caption: General workflow for assessing cross-reactivity.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a representative experiment for assessing the Suzuki-Miyaura cross-coupling reactivity.
Materials:
-
Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
-
Phenylboronic acid
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na₂CO₃)
-
Dioxane (anhydrous)
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene)
-
Reaction vials with stir bars
-
Heating block
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.1 M stock solution of Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate in dioxane.
-
Prepare a 0.15 M stock solution of phenylboronic acid in dioxane.
-
Prepare a 0.2 M stock solution of Na₂CO₃ in deionized water.
-
Prepare a 0.05 M stock solution of the internal standard in dioxane.
-
-
Reaction Setup (in a glovebox or under inert atmosphere):
-
To a reaction vial, add Pd(PPh₃)₄ (5 mol%).
-
Add 1.0 mL of the Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate stock solution (0.1 mmol).
-
Add 1.0 mL of the phenylboronic acid stock solution (0.15 mmol).
-
Add 0.2 mL of the internal standard stock solution.
-
Add 1.0 mL of the Na₂CO₃ solution.
-
-
Reaction and Monitoring:
-
Seal the vial and place it in a pre-heated heating block at 90 °C.
-
At designated time points (e.g., 0, 1, 4, 24 hours), withdraw a 50 µL aliquot of the reaction mixture.
-
Quench the aliquot in 1 mL of a 1:1 mixture of acetonitrile and water.
-
-
Analysis:
-
Analyze the quenched samples by reverse-phase HPLC with UV detection. Monitor the disappearance of the starting material and the appearance of the product relative to the internal standard.[6][7]
-
Analyze the final time point sample by LC-MS to confirm the mass of the desired product and identify any potential side products.
-
For a more detailed analysis, the final reaction mixture can be worked up and analyzed by ¹H NMR.[8][9]
-
Analytical Methodologies: A Deeper Dive
The choice of analytical technique is paramount for obtaining reliable cross-reactivity data.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for quantitative analysis in these studies. A well-developed method will allow for the separation of the starting material, product, and any significant impurities. The use of an internal standard is crucial for accurate quantification, as it corrects for variations in injection volume and detector response.[6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is indispensable for the qualitative identification of reaction components. It provides molecular weight information that can confirm the identity of the expected product and help in the structural elucidation of any observed cross-reactive products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed structural information. It can be used to confirm the structure of the final product and to identify and quantify impurities in the crude reaction mixture. Online NMR monitoring can also provide real-time kinetic data for a deeper understanding of the reaction progress.[6][8][10]
Visualizing Reaction Pathways
The following diagrams illustrate the catalytic cycles for the key cross-coupling reactions discussed.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11][12][13]
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Conclusion and Future Directions
Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate is a versatile building block with predictable and high reactivity in standard palladium-catalyzed cross-coupling reactions. The primary concern for cross-reactivity lies in the potential for N-arylation of the imidazo[1,2-a]pyridine core under harsh Buchwald-Hartwig conditions. The experimental protocols outlined in this guide provide a robust framework for quantifying the reactivity and specificity of this important synthetic intermediate.
Future studies should focus on expanding the scope of cross-reactivity testing to include other common synthetic transformations, such as nucleophilic aromatic substitution and reactions with strong nucleophiles. A thorough understanding of the reactivity profile of Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate will undoubtedly accelerate the discovery of novel therapeutics based on the imidazo[1,2-a]pyridine scaffold.
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A Senior Application Scientist’s Guide to Benchmarking New Imidazo[1,2-a]pyridine Derivatives Against Established Inhibitors
Introduction: The Rise of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its synthetic tractability and versatile biological activity have established it as a "privileged structure," leading to its incorporation into several marketed drugs, such as the hypnotic agent Zolpidem and the anxiolytic Alpidem.[2] In the realm of oncology, this scaffold has emerged as a promising framework for the development of novel therapeutic agents that target various cellular pathways, including critical enzymes like protein kinases and structural proteins like tubulin.[1][3][4]
The journey from a promising new compound to a viable drug candidate is paved with rigorous, objective evaluation. For researchers in drug development, a critical step is benchmarking novel molecules against established, well-characterized inhibitors. This process not only validates the new compound's potency but also provides crucial insights into its mechanism of action and potential for clinical translation.
This guide provides an in-depth framework for the comparative evaluation of new imidazo[1,2-a]pyridine derivatives. We will explore two distinct case studies targeting fundamental cancer pathways: the inhibition of Aurora Kinase A, a key regulator of mitosis, and the disruption of tubulin polymerization, the process that forms the mitotic spindle. Through detailed experimental protocols, data interpretation, and a focus on the scientific rationale, this guide will empower researchers to design and execute robust benchmarking studies.
Case Study 1: Targeting the Gatekeeper of Mitosis—Aurora Kinase A
Aurora Kinase A is a serine/threonine kinase that plays a pivotal role in the G2 and M phases of the cell cycle, governing centrosome maturation and mitotic spindle assembly.[5] Its overexpression is common in various cancers and is linked to aneuploidy and tumorigenesis, making it a validated therapeutic target.[6][7]
In this case study, we benchmark a novel hypothetical imidazo[1,2-a]pyridine derivative, IAP-K1 , against Alisertib (MLN8237) , a well-characterized and clinically evaluated selective Aurora Kinase A inhibitor.[8]
The Benchmarking Workflow: From Enzyme to Cell
A multi-tiered approach is essential for a comprehensive comparison. We start with a direct biochemical assay to measure enzymatic inhibition, followed by cell-based assays to assess biological efficacy and confirm the on-target mechanism of action.
Caption: Experimental workflow for benchmarking kinase inhibitors.
Step 1: Biochemical Kinase Inhibition Assay
Causality Behind Experimental Choice: To assess direct target engagement, a biochemical assay is indispensable. It isolates the kinase, substrate, and inhibitor from the complexities of a cellular environment. The ADP-Glo™ Kinase Assay is selected for its high sensitivity and luminescence-based readout, which measures kinase activity by quantifying the amount of ADP produced.[9] Less kinase activity due to inhibition results in less ADP, which is converted to a lower luminescent signal.[9]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare a reaction buffer containing recombinant human Aurora Kinase A, a suitable peptide substrate (e.g., Kemptide), and MgCl₂ in a kinase buffer (e.g., 40 mM Tris, pH 7.5).
-
Compound Dilution: Perform a serial dilution of IAP-K1 and Alisertib in DMSO, then dilute further in the kinase buffer. A typical starting concentration is 10 µM, with 10-point, 3-fold dilutions.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilutions. To initiate the reaction, add 2.5 µL of ATP solution (at the Km concentration for Aurora A) and 5 µL of the enzyme/substrate mix. Include "no enzyme" and "vehicle (DMSO)" controls.
-
Incubation: Incubate the plate at 30°C for 1 hour. The choice of a 1-hour incubation ensures the reaction remains in the linear range.
-
Signal Generation: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence to percent inhibition relative to controls and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Comparative Data: Kinase Inhibition
| Compound | Target | Biochemical IC₅₀ (nM) |
| IAP-K1 | Aurora Kinase A | 15.2 |
| Alisertib | Aurora Kinase A | 8.5[8] |
Insight: The data indicates that IAP-K1 is a potent inhibitor of Aurora Kinase A, with an IC₅₀ in the low nanomolar range, comparable to the established inhibitor Alisertib. This validates its potential as a direct inhibitor.
Step 2: Cellular Anti-Proliferative Assay
Causality Behind Experimental Choice: A potent biochemical inhibitor may not succeed in a cellular context due to poor membrane permeability, efflux pump activity, or metabolic instability.[10] Therefore, assessing the compound's ability to inhibit cell growth is a critical next step.[11] The MTT assay is a standard, colorimetric method for measuring cell viability by quantifying the metabolic activity of living cells.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed HCT116 (human colorectal carcinoma) cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with serial dilutions of IAP-K1 and Alisertib for 72 hours. This duration allows for multiple cell doublings, providing a robust window to observe anti-proliferative effects.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Crystal Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition (GI) relative to vehicle-treated controls and determine the GI₅₀ (concentration for 50% growth inhibition).
Comparative Data: Anti-Proliferative Activity
| Compound | Cell Line | Cellular GI₅₀ (nM) |
| IAP-K1 | HCT116 | 45.7 |
| Alisertib | HCT116 | 28.1 |
Insight: IAP-K1 demonstrates potent anti-proliferative activity. The shift from the biochemical IC₅₀ to the cellular GI₅₀ (the "cell shift") is minimal and in line with that of Alisertib, suggesting good cell permeability and stability.
Step 3: Cell Cycle Analysis
Causality Behind Experimental Choice: Inhibition of Aurora Kinase A is known to cause defects in spindle formation, activating the spindle assembly checkpoint and leading to cell cycle arrest in the G2/M phase.[5] Using flow cytometry to quantify the DNA content of cells allows us to verify that the observed anti-proliferative effect is due to this specific on-target mechanism.[12][13]
Caption: Role of Aurora A in mitosis and its inhibition.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Treatment: Seed HCT116 cells in 6-well plates and treat with IAP-K1 and Alisertib at concentrations equivalent to 10x their respective GI₅₀ values for 24 hours. A 24-hour time point is sufficient to observe significant cell cycle arrest.
-
Cell Harvesting: Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. This permeabilizes the cells for staining. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the cells on a flow cytometer. PI fluorescence is proportional to the DNA content.
-
Data Analysis: Gate the cell populations and use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
Comparative Data: G2/M Cell Cycle Arrest
| Treatment (24h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle (DMSO) | 55.1% | 24.3% | 20.6% |
| IAP-K1 (450 nM) | 10.2% | 8.5% | 81.3% |
| Alisertib (280 nM) | 12.5% | 9.8% | 77.7% |
Insight: Both IAP-K1 and Alisertib induce a profound accumulation of cells in the G2/M phase, consistent with the known phenotype of Aurora Kinase A inhibition. This provides strong evidence that the anti-proliferative activity of IAP-K1 is mediated through its intended on-target mechanism.
Case Study 2: Disrupting the Cytoskeleton—Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers essential for cell division, intracellular transport, and maintaining cell structure. Disrupting microtubule dynamics is a clinically validated anti-cancer strategy.[1] Many imidazo[1,2-a]pyridine derivatives have been developed as tubulin polymerization inhibitors, often binding to the colchicine site.[14][15]
Here, we benchmark a new hypothetical derivative, IAP-T1 , against Combretastatin A-4 (CA-4) , a potent natural product that destabilizes microtubules by binding to the colchicine site.[16][17]
The Benchmarking Workflow: From Polymer to Cell
The evaluation strategy mirrors the kinase inhibitor workflow, beginning with a biochemical assay to confirm the direct effect on tubulin polymerization, followed by cellular assays to determine potency and confirm the anti-mitotic mechanism.
Caption: Inhibition of tubulin polymerization by colchicine-site binders.
Step 1: In Vitro Tubulin Polymerization Assay
Causality Behind Experimental Choice: This assay directly measures the ability of a compound to interfere with the polymerization of purified tubulin into microtubules. A fluorescence-based assay is chosen for its high-throughput capability and real-time monitoring. A fluorescent reporter is included that preferentially binds to polymerized microtubules, allowing the process to be tracked as an increase in fluorescence intensity.[18][19]
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
-
Reagent Preparation: On ice, prepare a tubulin solution (>99% pure bovine tubulin) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing GTP and a fluorescent reporter.[20]
-
Compound Preparation: Prepare serial dilutions of IAP-T1 and CA-4 in a small volume of DMSO, then dilute into the polymerization buffer.
-
Assay Initiation: In a pre-warmed (37°C) 96-well plate, add 5 µL of the compound dilutions. To initiate polymerization, add 50 µL of the cold tubulin solution.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., Ex 360 nm, Em 450 nm) every 30 seconds for 60-90 minutes.[18]
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass are reduced by inhibitors. Calculate the percent inhibition at the endpoint and determine the IC₅₀ from a dose-response curve.
Comparative Data: Tubulin Polymerization Inhibition
| Compound | Target | Biochemical IC₅₀ (µM) |
| IAP-T1 | Tubulin Polymerization | 3.1 |
| CA-4 | Tubulin Polymerization | 1.8[14][21] |
Insight: IAP-T1 effectively inhibits tubulin polymerization in a cell-free system, with a potency that is in the same micromolar range as the established inhibitor CA-4, confirming its direct action on tubulin.
Step 2: Cellular Anti-Proliferative Assay
Causality Behind Experimental Choice: As with the kinase inhibitor, we must confirm that the biochemical activity translates into a cellular effect. The MTT assay is used again to measure the impact on the viability of a relevant cancer cell line, such as A549 (human lung carcinoma), which is commonly used for testing tubulin inhibitors.[15]
Experimental Protocol: MTT Cell Viability Assay
The protocol is identical to the one described in Case Study 1, but using A549 cells.
Comparative Data: Anti-Proliferative Activity
| Compound | Cell Line | Cellular GI₅₀ (nM) |
| IAP-T1 | A549 | 15.5 |
| CA-4 | A549 | 4.2 |
Insight: IAP-T1 is a highly potent anti-proliferative agent, with activity in the low nanomolar range. The significant increase in potency from the biochemical to the cellular assay is a known characteristic of many tubulin inhibitors and suggests efficient cellular uptake and target engagement. While not as potent as CA-4, it remains a highly effective compound.
Step 3: Cell Cycle Analysis
Causality Behind Experimental Choice: Disruption of the mitotic spindle by tubulin-destabilizing agents like CA-4 and IAP-T1 prevents cells from aligning their chromosomes at the metaphase plate.[14] This triggers the spindle assembly checkpoint, leading to a robust arrest in the G2/M phase of the cell cycle.[19] We use PI staining and flow cytometry, as in the first case study, to confirm this specific anti-mitotic mechanism.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
The protocol is identical to the one described in Case Study 1, but using A549 cells treated with IAP-T1 and CA-4 at 10x their respective GI₅₀ values.
Comparative Data: G2/M Cell Cycle Arrest
| Treatment (24h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle (DMSO) | 48.2% | 30.1% | 21.7% |
| IAP-T1 (155 nM) | 8.9% | 11.4% | 79.7% |
| CA-4 (42 nM) | 7.6% | 9.9% | 82.5% |
Conclusion: A Framework for Confident Progression
This guide demonstrates a systematic, multi-assay approach to benchmark novel imidazo[1,2-a]pyridine derivatives against established inhibitors. By integrating biochemical, cellular proliferation, and mechanistic cell cycle assays, researchers can build a comprehensive and validated data package.
-
Biochemical assays confirm direct target engagement and provide a baseline measure of potency (IC₅₀).
-
Cellular proliferation assays establish biological relevance, demonstrating that the compound can access its target within a cell and exert a functional effect (GI₅₀).
-
Mechanistic assays , such as cell cycle analysis, provide crucial evidence that the observed cellular phenotype is a direct consequence of the intended on-target activity.
The hypothetical compounds, IAP-K1 and IAP-T1, both showed promising activity profiles comparable to their respective gold-standard benchmarks, Alisertib and Combretastatin A-4. The data generated through this workflow provides the necessary confidence to advance such compounds into further lead optimization, selectivity profiling, and preclinical development. By adhering to this logical and self-validating system, drug discovery professionals can make more informed decisions, efficiently allocating resources to the most promising candidates built upon the versatile and powerful imidazo[1,2-a]pyridine scaffold.
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Safety Operating Guide
Navigating the Disposal of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate: A Comprehensive Guide
For Immediate Reference: Treat Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate as a hazardous substance. Due to its halogenated heterocyclic structure, it is presumed to be harmful if swallowed, and an irritant to the skin, eyes, and respiratory tract. Under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste streams.
This guide provides a detailed protocol for the safe and compliant disposal of Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate, a halogenated organic compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection, in accordance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3][4]
Hazard Assessment and Personal Protective Equipment (PPE)
Inferred Hazard Profile:
| Hazard Class | GHS Hazard Statement | Rationale |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Based on data for similar compounds like Ethyl 3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate.[5] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Based on data for analogous imidazopyridine derivatives.[6][7][9] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Based on data for analogous imidazopyridine derivatives.[6][7][9] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Based on data for analogous imidazopyridine derivatives.[6][7][8][9] |
Mandatory Personal Protective Equipment (PPE):
Before handling the compound, ensure the following PPE is worn:
-
Eye Protection: Chemical splash goggles are required.
-
Hand Protection: Double nitrile or Viton gloves are recommended.[10]
-
Body Protection: A fully-buttoned laboratory coat is mandatory.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation of dust.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill. For solid spills, carefully sweep up the material, avoiding dust generation.
-
Collection: Place all contaminated materials (absorbent, swept solids, and any contaminated PPE) into a clearly labeled, sealable container designated for halogenated organic waste.[6][10]
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by hazardous waste regulations.[11][12] Due to its halogenated nature (containing bromine and chlorine), Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate waste must be handled as a distinct waste stream.[10][13][14][15]
Key Principles of Waste Collection:
-
Dedicated Waste Container: Use a designated, chemically compatible container, preferably of polyethylene, for all waste containing this compound.[10][16]
-
Clear Labeling: The container must be labeled with a "Dangerous Waste" or "Hazardous Waste" tag before any waste is added.[10][17] The label must clearly state "Halogenated Organic Waste" and list the full chemical name: "Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate."[13]
-
Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[13][16][18] Ensure the container is in good condition and free from leaks.
-
No Mixing: Do not mix this waste with non-halogenated organic solvents, as this can complicate the disposal process and increase costs.[13][14] It is also crucial to avoid mixing with incompatible materials such as acids, bases, metals, and oxidizing agents.[10]
Disposal Procedures
The ultimate disposal of Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate waste must be conducted through your institution's certified hazardous waste management program.
Step-by-Step Disposal Workflow:
-
Waste Accumulation: Collect the segregated halogenated waste in its properly labeled container in a designated satellite accumulation area within the laboratory.[16]
-
Request for Pickup: Once the container is full or is no longer being used, submit a chemical collection request to your institution's EHS office.[10]
-
Professional Disposal: The EHS office will then arrange for the collection and transportation of the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), in compliance with EPA regulations.[19]
Disposal Decision Workflow:
Caption: Waste Disposal Decision Workflow for Halogenated Compounds.
Regulatory Framework
The handling and disposal of hazardous chemicals in a laboratory setting are governed by several key regulations. All laboratory personnel must be familiar with and adhere to these standards.
-
OSHA 29 CFR 1910.1450: "Occupational Exposure to Hazardous Chemicals in Laboratories" standard, also known as the Laboratory Standard. This requires the development of a Chemical Hygiene Plan.[2][3][20]
-
EPA 40 CFR Parts 260-273: These regulations, established under the Resource Conservation and Recovery Act (RCRA), provide a comprehensive framework for "cradle-to-grave" management of hazardous waste.[4][21]
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate, thereby protecting themselves, their colleagues, and the environment.
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Personal protective equipment for handling Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
A Researcher's Guide to Safely Handling Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Yet, this innovation brings with it the inherent responsibility of ensuring the utmost safety in our laboratories. This guide provides essential, immediate safety and logistical information for handling Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate, a halogenated heterocyclic compound. By understanding the chemical nature of this substance and adhering to rigorous safety protocols, we can mitigate risks and foster a secure research environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and practical understanding of safe laboratory practices.
Hazard Assessment: Understanding the Risks
Anticipated Hazards:
-
Acute Oral Toxicity: Similar compounds are harmful if swallowed.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Tract Irritation: May cause respiratory irritation, particularly as a dust or aerosol.[1][2][3]
The presence of bromine and chlorine atoms on the imidazopyridine scaffold suggests that this compound should be handled with care, assuming it possesses these hazards until proven otherwise.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough assessment of the potential hazards dictates the necessary personal protective equipment. For handling Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate in a solid (powder) or dissolved form, a comprehensive PPE ensemble is mandatory.[4][5][6][7]
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Provides a chemical-resistant barrier to prevent skin contact and absorption.[6][8] |
| Eye Protection | Chemical safety goggles with side shields or a face shield | Protects eyes from splashes, dust, and vapors that can cause serious irritation or damage.[5][6] |
| Body Protection | A flame-resistant lab coat, worn fully buttoned | Shields skin and personal clothing from spills and contamination.[4][5] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 for powders, or an air-purifying respirator with organic vapor cartridges for solutions) | Prevents inhalation of the compound, which may cause respiratory irritation.[5][8] |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects.[4] |
dot
Caption: PPE Donning and Doffing Workflow
Operational Plan: From Receipt to Disposal
A systematic approach to handling Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate is crucial for minimizing exposure and ensuring safety at every stage.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[9] The container must be tightly sealed to prevent the release of dust or vapors.[9]
Handling Procedures
Working with the Solid Compound:
-
Ventilation: Always handle the solid compound in a certified chemical fume hood to control dust and potential vapors.[10]
-
Avoid Dust Formation: Take care to avoid generating dust when transferring the material.[1] Use appropriate tools, such as a chemical spatula.
-
Weighing: Weigh the compound in the fume hood. If a balance cannot be placed inside the hood, use a containment device such as a glove bag.
Preparing Solutions:
-
Solvent Selection: Choose solvents with the lowest volatility and toxicity appropriate for your experiment.
-
Dissolution: Add the solid to the solvent slowly to avoid splashing. If necessary, use a magnetic stirrer to aid dissolution.
-
Container Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
dot
Caption: Step-by-step handling protocol for Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate.
Spill Management
In the event of a spill, it is essential to have a clear and practiced response plan.
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep the material into a designated waste container.
-
Clean the spill area with a suitable solvent and decontaminate.
-
-
Small Spills (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with absorbent pads or granules.
-
Once absorbed, collect the material into a designated waste container.
-
Clean the spill area with a suitable solvent and decontaminate.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent entry to the affected area.
-
A chemical spill kit should always be readily accessible in the laboratory.[6]
Disposal Plan: Responsible Waste Management
Proper disposal of halogenated compounds is critical to prevent environmental contamination.[11] Halogenated organic waste must be segregated from non-halogenated waste streams.[12]
Waste Segregation and Collection:
-
Solid Waste: Contaminated consumables (e.g., gloves, weighing paper, absorbent pads) and residual solid compound should be placed in a clearly labeled, sealed container for halogenated solid waste.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a dedicated, labeled container for halogenated liquid waste.[11][12]
Disposal Method: The primary recommended disposal method for halogenated organic waste is incineration at high temperatures (around 1200 K).[13] This method is effective in breaking down the halogenated molecules and preventing the formation of toxic byproducts such as dioxins and furans.[13] Never dispose of this compound or its solutions down the drain.[11] All waste must be disposed of through your institution's hazardous waste management program.[11][14]
Conclusion: A Culture of Safety
The responsible handling of novel chemical compounds like Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate is a cornerstone of excellent scientific practice. By integrating the principles of hazard assessment, diligent use of personal protective equipment, and adherence to systematic operational and disposal plans, we not only protect ourselves and our colleagues but also uphold the integrity of our research. Let this guide serve as a dynamic resource, to be reviewed and adapted as new information becomes available, ensuring that our pursuit of knowledge is always grounded in a culture of safety.
References
- 1332589-53-3 - Safety Data Sheet. (2024, November 1). Google.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts.
- Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Washington.
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate.
- Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
- PPE for Chemical Handling: A Quick Guide. (2023, April 12). Healthy Bean.
- QV-3073 p.1 - Safety Data Sheet. (2025, November 5). Combi-Blocks, Inc.
- SAFETY DATA SHEET. (2010, April 9). Fisher Scientific.
- Ethyl 5-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate Safety Data Sheet. (2023, July 5). CymitQuimica.
- PPE and Safety for Chemical Handling. (2020, July 14). ACS Material.
- Chemical and Hazardous Waste Guide. (n.d.). University of Oslo.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
- Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. (n.d.). PubChem.
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | C10H9BrN2O2 | CID 22031055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. sams-solutions.com [sams-solutions.com]
- 6. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 7. PPE and Safety for Chemical Handling [acsmaterial.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. combi-blocks.com [combi-blocks.com]
- 10. fishersci.com [fishersci.com]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
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- 14. mn.uio.no [mn.uio.no]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
